molecular formula C11H15ClN2O B112666 4-Amino-1-benzylpyrrolidin-2-one hydrochloride CAS No. 478832-05-2

4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Número de catálogo: B112666
Número CAS: 478832-05-2
Peso molecular: 226.7 g/mol
Clave InChI: BWOHUVMBCGXODG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-1-benzylpyrrolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-benzylpyrrolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-amino-1-benzylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOHUVMBCGXODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594938
Record name 4-Amino-1-benzylpyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478832-05-2
Record name 2-Pyrrolidinone, 4-amino-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478832-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-benzylpyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-benzylpyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a synthetic organic compound featuring a pyrrolidinone core, a structure of significant interest in medicinal chemistry and drug development.[1][2] As a derivative of the pyrrolidone class, which includes nootropic agents, this compound serves as a valuable building block for creating more complex molecules with potential therapeutic applications, including as kinase inhibitors for oncology or as agents for neuroprotection.[1] This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, offering researchers and drug development professionals a foundational understanding for its handling, characterization, and application. The document details the compound's chemical identity, core physical properties, analytical characterization methodologies, and key parameters relevant to pharmaceutical development, such as lipophilicity and acidity.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is to establish its precise identity. 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is characterized by a five-membered lactam (pyrrolidinone) ring, substituted at the nitrogen atom (position 1) with a benzyl group and at position 4 with a primary amino group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Compound Identification

Identifier Value Source(s)
IUPAC Name 4-Amino-1-benzylpyrrolidin-2-one hydrochloride [1]
CAS Number 478832-05-2 [1][3]
Molecular Formula C₁₁H₁₅ClN₂O [1][3]
Molecular Weight 226.70 g/mol [1][3]
InChI Key BWOHUVMBCGXODG-UHFFFAOYSA-N [1]

| Canonical SMILES | C1C(C(=O)N(C1)CC2=CC=CC=C2)N.Cl |[4] |

Core Physicochemical Properties

The physical state and solubility of a compound dictate its handling, formulation, and biological absorption. While some data for this specific molecule is not widely published, properties can be inferred from structurally related compounds and general chemical principles.

Table 2: Summary of Physicochemical Properties

Property Value / Description Comments and Rationale
Appearance Expected to be a white to off-white solid. Inferred from related compounds and the nature of hydrochloride salts.
Melting Point Not explicitly reported. A structurally similar compound, 1-Aminopyrrolidin-2-one hydrochloride, has a melting point of approximately 227°C, suggesting a relatively high melting point for this compound as well.[1]
Solubility Soluble in polar solvents such as water and methanol. The presence of the hydrochloride salt and polar amino and carbonyl groups enhances solubility in polar media.[2] This is critical for preparing stock solutions for biological assays.
Stability Generally stable under standard laboratory conditions. As a hydrochloride salt, it is protected from certain degradation pathways. Long-term storage should follow supplier recommendations.[2]

| Storage | Store at room temperature under an inert atmosphere, or refrigerated (2-8°C). | Supplier recommendations vary and should be followed. An inert atmosphere prevents potential oxidation.[1][3] |

Analytical Characterization: A Validated Approach

Confirming the identity, purity, and structure of the compound is paramount. A multi-technique approach ensures a self-validating system, where each analysis corroborates the others.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reverse-phase method is typically employed for molecules of this polarity.

Expert Insight: The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like this one through hydrophobic interactions with the benzyl group. The phosphate buffer maintains a consistent pH, ensuring reproducible ionization and retention of the amine, while UV detection at 207 nm is effective due to the electronic transitions within the carbonyl and benzene ring chromophores.[1]

Protocol: HPLC Purity Determination

  • Column: C18 stationary phase (e.g., 150 mm × 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 6.5) and methanol (70:30 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV spectrophotometry at 207 nm.[1]

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration within the linear range of the detector (e.g., 1–10 µg/mL).[1]

  • Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Spectroscopic Confirmation of Structure

Spectroscopy provides direct evidence of the compound's covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is indispensable for unambiguous structural elucidation.

  • ¹H NMR: Confirms the presence and connectivity of hydrogen atoms. In DMSO-d₆, characteristic signals are expected around δ 7.20–7.40 ppm for the five protons of the benzyl aromatic ring and δ 3.45–3.60 ppm for the protons on the pyrrolidinone ring.[1]

  • ¹³C NMR: Verifies the carbon skeleton. A key signal is the carbonyl carbon of the lactam, which typically appears downfield at δ 175–178 ppm.[1]

Mass Spectrometry (MS) MS is used to confirm the molecular weight and elemental composition.

  • Technique: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is preferred.

  • Expected Ion: In positive ion mode, the analysis will detect the protonated free base ([M+H]⁺). The hydrochloride salt dissociates in solution.

  • Theoretical Mass: The monoisotopic mass of the free base (C₁₁H₁₄N₂O) is 190.1106 Da. The expected m/z for the protonated molecule [C₁₁H₁₅N₂O]⁺ is 191.1184 . HRMS can confirm this mass to within a few parts per million, validating the elemental formula.

cluster_workflow Analytical Characterization Workflow Sample 4-Amino-1-benzylpyrrolidin-2-one HCl Sample HPLC HPLC Analysis (Purity >95%) Sample->HPLC Assess Purity NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Elucidate Structure MS HRMS Analysis (ESI+) Sample->MS Confirm Mass Purity Confirmed Purity HPLC->Purity Identity Confirmed Structure NMR->Identity MS->Identity

Caption: A typical workflow for the analytical validation of the compound.

Key Parameters in Drug Discovery

For drug development professionals, understanding how a molecule will behave in a biological system is crucial. Parameters like LogP and pKa provide predictive insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.

Lipophilicity: Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically n-octanol) and water. It is a key indicator of lipophilicity.[5]

  • Importance: LogP influences a drug's ability to cross cell membranes, its solubility, and its binding to plasma proteins. A positive LogP indicates higher lipophilicity (preference for the organic phase), while a negative value indicates hydrophilicity.[5][6]

Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

  • Partitioning: Mix this solution with a volume of water pre-saturated with n-octanol.

  • Equilibration: Shake the mixture vigorously until equilibrium is reached (typically several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[5]

LogP_Concept LogP Value Interpretation Implication for Drug Negative Negative LogP Hydrophilic High aqueous solubility, poor membrane permeability Zero LogP ≈ 0 Balanced Soluble in both phases, good bioavailability candidate Positive Positive LogP Lipophilic High membrane permeability, potential for poor solubility

Caption: Relationship between LogP value and physicochemical properties.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid. For 4-Amino-1-benzylpyrrolidin-2-one, the pKa of the protonated primary amino group is the most relevant. It determines the proportion of the molecule that is ionized at a given pH.

  • Importance: The ionization state affects solubility, receptor binding, and the ability to cross biological membranes. At physiological pH (~7.4), if the pH is below the pKa, the amino group will be predominantly in its protonated, charged form (R-NH₃⁺), which is more water-soluble.

Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Prepare a solution of the compound in water or a water/co-solvent mixture at a known concentration.

  • Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • pH Monitoring: Record the pH of the solution using a calibrated pH meter after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amino groups have been deprotonated.

Solid-State Characterization

The arrangement of molecules in the solid state influences bulk properties like stability, dissolution rate, and hygroscopicity.

Single-Crystal X-ray Diffraction

This is the most powerful technique for determining the precise three-dimensional structure of a molecule and its arrangement in a crystal lattice.[7]

  • Importance: It provides unequivocal confirmation of the chemical structure, including stereochemistry if applicable. It also reveals intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal, which is critical for understanding polymorphism and designing stable pharmaceutical formulations. While a crystal structure for this specific compound is not publicly available, this method remains the definitive standard for structural validation.[7][8]

Start Synthesized Compound in Solution Crystal Grow Single Crystal (Slow Evaporation, Vapor Diffusion) Start->Crystal Xray Mount Crystal and Collect Diffraction Data (X-ray Diffractometer) Crystal->Xray Solve Solve Structure (Electron Density Map) Xray->Solve Refine Refine Model (Least-Squares Fitting) Solve->Refine End Final 3D Structure (Bond Lengths, Angles, Packing Information) Refine->End

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Safety and Handling

Proper handling is essential for researcher safety and maintaining the integrity of the compound.

Table 3: GHS Hazard Information

Pictogram GHS Code Hazard Statement Source(s)

|

ngcontent-ng-c1205671314="" class="ng-star-inserted">
| GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[4] |

Handling Recommendations:

  • Use in a well-ventilated area or fume hood to avoid inhalation.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a dry place as per storage recommendations.

Conclusion

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a well-defined chemical entity with properties that make it an accessible and useful building block for research. Its identity and purity can be rigorously confirmed through a combination of HPLC and spectroscopic techniques. As a hydrochloride salt, it possesses favorable solubility in polar solvents, simplifying its use in experimental settings. For applications in drug discovery, a thorough evaluation of its LogP and pKa is recommended to predict its pharmacokinetic behavior. Adherence to standard safety protocols ensures its safe handling in the laboratory. This guide provides the foundational data and methodologies required for scientists to confidently incorporate this compound into their research and development programs.

References

  • Pharmaffiliates. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. Retrieved from [Link]

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50). Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • American Chemical Society. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyrrolidin-2-one hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS: 478832-05-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon its structural characteristics and the broader activities of the pyrrolidinone class, this document details its chemical properties, synthesis, analytical characterization, and explores its potential biological significance.

Chemical and Physical Properties

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a synthetic compound featuring a pyrrolidin-2-one core, which is a five-membered lactam ring. This core structure is a prevalent scaffold in nootropic agents, known for their cognitive-enhancing effects. The key substitutions on this scaffold are an amino group at the 4-position and a benzyl group at the 1-position, which enhances its reactivity and potential for biological interactions.[1] The compound is supplied as a hydrochloride salt to improve its stability and solubility.

PropertyValueSource
CAS Number 478832-05-2[1]
Molecular Formula C₁₁H₁₅ClN₂O[1]
Molecular Weight 226.70 g/mol [1][2]
IUPAC Name 4-Amino-1-benzylpyrrolidin-2-one hydrochloride[1]
Synonyms 4-Amino-1-(phenylmethyl)-2-pyrrolidinone Monohydrochloride[2]
Melting Point Not explicitly reported, but related compounds melt around 227°C.[1]
Storage Inert atmosphere, room temperature.[1]

Synthesis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Method 1: Six-Stage Synthesis via Azide Intermediate

This method involves the formation of an azide intermediate, which is subsequently reduced to the primary amine.

Experimental Protocol:

  • Stage 1: Cyclization. A mixture of itaconic acid and benzylamine is heated at 130°C for 3 hours.[1] The resulting 1-benzyl-5-oxopyrrolidine-3-carboxylic acid is recrystallized from ethyl acetate.

  • Stage 2: Esterification. The carboxylic acid is refluxed with thionyl chloride in methanol.[1]

  • Stage 3: Reduction. The resulting ester is reduced using sodium borohydride in methanol at 20-25°C for 2 hours.[1]

  • Stage 4: Chlorination. The alcohol is treated with thionyl chloride at 70-80°C for 4 hours.[1]

  • Stage 5: Azide Formation. The chloride is reacted with sodium azide in dimethylformamide (DMF) at 60°C.[1]

  • Stage 6: Staudinger Reaction and Salt Formation. The azide is reduced with triphenylphosphine in dry THF at room temperature for 3 hours.[1] The resulting free base is then treated with 5% aqueous HCl, and the hydrochloride salt is isolated by evaporation after extraction of impurities with chloroform.

Method 2: Four-Stage Synthesis Avoiding Sodium Azide

This optimized route offers a safer and more efficient synthesis by avoiding the use of sodium azide and reducing the number of steps.

Experimental Protocol:

  • Stage 1: Cyclization. Itaconic acid and benzylamine are refluxed in toluene with a Dean-Stark apparatus for 5-6 hours to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.[1]

  • Stage 2: Reduction. The carboxylic acid is directly reduced to 4-aminomethyl-1-benzylpyrrolidin-2-one using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0-5°C for 2 hours.[1]

  • Stage 3: Hydrochloride Salt Formation. The free base is dissolved in diethyl ether and treated with HCl gas to precipitate the hydrochloride salt.[1]

  • Stage 4: Purification. The crude product is filtered and dried under reduced pressure to yield the pure hydrochloride salt.[1]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_method1 Method 1 (Azide Route) cluster_method2 Method 2 (LAH Route) Itaconic Acid + Benzylamine Itaconic Acid + Benzylamine Cyclization Cyclization Itaconic Acid + Benzylamine->Cyclization 130°C Esterification Esterification Cyclization->Esterification SOCl₂, MeOH Reduction_M1 Reduction_M1 Esterification->Reduction_M1 NaBH₄ Chlorination Chlorination Reduction_M1->Chlorination SOCl₂ Azide Formation Azide Formation Chlorination->Azide Formation NaN₃, DMF Staudinger Reaction Staudinger Reaction Azide Formation->Staudinger Reaction PPh₃, THF HCl Salt Formation_M1 HCl Salt Formation_M1 Staudinger Reaction->HCl Salt Formation_M1 aq. HCl Final Product_M1 Final Product_M1 HCl Salt Formation_M1->Final Product_M1 Purification Itaconic Acid + Benzylamine_M2 Itaconic Acid + Benzylamine Cyclization_M2 Cyclization_M2 Itaconic Acid + Benzylamine_M2->Cyclization_M2 Toluene, Dean-Stark Reduction_M2 Reduction_M2 Cyclization_M2->Reduction_M2 LiAlH₄, THF HCl Salt Formation_M2 HCl Salt Formation_M2 Reduction_M2->HCl Salt Formation_M2 HCl gas, Ether Final Product_M2 Final Product_M2 HCl Salt Formation_M2->Final Product_M2 Purification

Caption: Comparative synthetic workflows for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the structural confirmation and purity assessment of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.

High-Performance Liquid Chromatography (HPLC)

A standard reversed-phase HPLC method can be employed for purity analysis.

Protocol:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of phosphate buffer (pH 6.5) and methanol (70:30 v/v).[1]

  • Flow Rate: 1 mL/min.

  • Detection: UV at 207 nm.[1]

  • Expected Outcome: A single major peak with a purity of >95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the chemical structure.

  • ¹H NMR (DMSO-d₆):

    • Pyrrolidinone ring protons: δ 3.45–3.60 ppm.[1]

    • Benzyl aromatic protons: δ 7.20–7.40 ppm.[1]

  • ¹³C NMR:

    • Carbonyl (lactam): δ 175–178 ppm.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Theoretical [M+H]⁺: 226.0873.[1]

Analytical Workflow Diagram:

Analytical_Workflow Synthesized Compound Synthesized Compound HPLC HPLC Synthesized Compound->HPLC Purity Assessment NMR NMR Synthesized Compound->NMR Structural Elucidation HRMS HRMS Synthesized Compound->HRMS Molecular Formula Confirmation Purity >95% Purity >95% HPLC->Purity >95% Structure Confirmed Structure Confirmed NMR->Structure Confirmed Correct Mass Correct Mass HRMS->Correct Mass

Caption: Standard analytical workflow for compound characterization.

Potential Biological Activity and Mechanism of Action

While specific biological data for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is limited in the public domain, the broader class of pyrrolidinone derivatives has been extensively studied, revealing several potential mechanisms of action relevant to drug development.

Nootropic and Neuroprotective Effects

The pyrrolidinone scaffold is a hallmark of "racetam" nootropics, which are known to enhance cognitive function and offer neuroprotection. The parent compound of this class, piracetam, and its derivatives are thought to exert their effects through various mechanisms, although these are not yet fully elucidated.

Potential as a Kinase Inhibitor

Research suggests that 4-Amino-1-benzylpyrrolidin-2-one hydrochloride may act as a kinase inhibitor.[3] Studies on similar compounds have indicated effective inhibition of specific kinases involved in cancer signaling pathways, suggesting a potential therapeutic application in oncology.[3]

Hypothetical Kinase Inhibition Signaling Pathway:

Kinase_Inhibition cluster_inhibition Mechanism of Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Downstream Kinase Cascade Downstream Kinase Cascade RTK->Downstream Kinase Cascade Phosphorylation Transcription Factors Transcription Factors Downstream Kinase Cascade->Transcription Factors Activation Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Compound 4-Amino-1-benzylpyrrolidin-2-one HCl Compound->Downstream Kinase Cascade Inhibition

Caption: Putative mechanism of kinase inhibition.

Antioxidant Properties

Investigations have revealed that this compound has the capability to scavenge reactive oxygen species (ROS).[3] This antioxidant activity suggests potential applications in neuroprotection and as an anti-inflammatory agent, as oxidative stress is a key pathological factor in many diseases.[3]

Safety and Handling

Based on its classification, 4-Amino-1-benzylpyrrolidin-2-one hydrochloride should be handled with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Avoid inhalation and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1]

Conclusion

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a compound with a promising chemical scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical routes, and it can be characterized by standard analytical techniques. While specific biological data for this compound is still emerging, the known activities of the broader pyrrolidinone class, including nootropic, neuroprotective, kinase inhibitory, and antioxidant effects, provide a strong rationale for its further investigation in drug discovery and development programs. Researchers are encouraged to explore its potential in various therapeutic areas, particularly in oncology and neurodegenerative diseases.

References

  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | 478832-05-2 | Benchchem. (n.d.).
  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | 478832-05-2 | Benchchem. (n.d.).
  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 23-33.
  • 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride - EvitaChem. (n.d.).
  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. Retrieved from [Link]

  • 1-Benzyl-4-piperidylamine. (n.d.). PubChem. Retrieved from [Link]

  • 4-Aminopyrrolidin-2-one hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • CAS No : 478832-05-2| Chemical Name : 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. (2024). PubMed Central. Retrieved from [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (n.d.). PubMed Central. Retrieved from [Link]

  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS No: 478832-05-2), a key heterocyclic building block in modern medicinal chemistry. The pyrrolidin-2-one scaffold is a privileged structure found in a multitude of biologically active compounds, and this specific derivative offers a strategic combination of functional groups for further synthetic elaboration.[1][2] This document details the molecule's structural features, physicochemical properties, validated synthetic pathways, and rigorous analytical characterization. It is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyrrolidin-2-one Core

The five-membered nitrogen-containing pyrrolidine ring is a cornerstone in drug discovery, prized for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp³-hybridized nature.[1][3] Derivatives of this scaffold, particularly pyrrolidin-2-ones (also known as γ-lactams), are integral to a wide range of pharmaceuticals, including nootropic agents (racetams), anticonvulsants, and anti-inflammatory compounds.[2][4]

4-Amino-1-benzylpyrrolidin-2-one hydrochloride emerges as a particularly valuable intermediate. It combines the foundational pyrrolidin-2-one core with two critical functionalities: a primary amino group at the 4-position, which serves as a versatile handle for nucleophilic substitution or amide coupling reactions, and a benzyl group on the lactam nitrogen, which enhances solubility and can influence biological interactions.[5] This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in research and development settings.

Molecular Structure and Physicochemical Properties

The chemical identity of the compound is defined by its IUPAC name, 4-Amino-1-benzylpyrrolidin-2-one hydrochloride .[5] Its structure consists of a central γ-lactam ring, with a benzyl substituent attached to the nitrogen atom (position 1) and an amino group at position 4. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Caption: 2D structure of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.

Table 1: Physicochemical Properties
PropertyValueReference(s)
IUPAC Name 4-Amino-1-benzylpyrrolidin-2-one hydrochloride[5]
CAS Number 478832-05-2[5][6][7]
Molecular Formula C₁₁H₁₅ClN₂O[5][6][7]
Molecular Weight 226.70 g/mol [5][6][8]
Appearance Solid[8]
Purity ≥95%[5][8]
Storage Inert atmosphere, room temperature[5][6]

Synthesis and Purification: A Validated Approach

Multiple synthetic routes exist for this compound and its analogs. A common early approach involved a six-stage synthesis utilizing hazardous reagents like sodium azide.[5] However, a more efficient and safer four-stage method has been developed, which is now preferred for its improved yield, scalability, and avoidance of toxic intermediates.[5] This modern approach is detailed below.

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reduction cluster_2 Stage 3 & 4: Salt Formation & Purification start Itaconic Acid + Benzylamine s1_out 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid start->s1_out Toluene Dean-Stark 5-6h, 88-92% Yield s2_out 4-Aminomethyl-1-benzyl- pyrrolidine-2-one (Free Base) s1_out->s2_out LiAlH₄ THF 0-5°C, 2h, 75-80% Yield final_product 4-Amino-1-benzylpyrrolidin- 2-one hydrochloride s2_out->final_product HCl gas in Ether RT, 1h, 85-90% Purity Filtration & Drying

Caption: Optimized four-stage synthesis workflow.

Experimental Protocol: Four-Stage Synthesis

This protocol is adapted from established literature methods.[5]

Stage 1: Cyclization to 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add itaconic acid (1.0 eq) and toluene.

  • Add substituted benzylamine (1.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 110-120°C) for 5-6 hours, monitoring the removal of water in the Dean-Stark trap.

  • Once the theoretical amount of water is collected, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold toluene, and dry under vacuum.

    • Causality: The Dean-Stark apparatus is crucial for driving the dehydration and subsequent cyclization reaction to completion by removing the water byproduct, thus maximizing the yield of the carboxylic acid intermediate.[5]

Stage 2: Reduction to 4-Aminomethyl-1-benzylpyrrolidine-2-one

  • Suspend lithium aluminum hydride (LiAlH₄, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0-5°C in an ice bath.

  • Slowly add the carboxylic acid intermediate from Stage 1 (1.0 eq) portion-wise, maintaining the internal temperature below 5°C.

  • Allow the mixture to stir at 0-5°C for 2 hours.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the combined filtrate under reduced pressure to yield the free base as an oil.

    • Causality: LiAlH₄ is a powerful reducing agent capable of directly converting the carboxylic acid to the primary amine.[5] Maintaining a low temperature is critical to control the highly exothermic reaction and prevent side reactions. THF is the preferred solvent as it stabilizes the reactive hydride intermediates.[5]

Stage 3 & 4: Hydrochloride Salt Formation and Purification

  • Dissolve the crude free base from Stage 2 in diethyl ether.

  • Bubble anhydrous HCl gas through the solution (or add a solution of HCl in ether) until precipitation is complete.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Collect the white solid product by filtration.

  • Wash the product with cold diethyl ether and dry under reduced pressure to yield the final hydrochloride salt with >95% purity.[5]

    • Causality: Converting the free base to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store than the often-oily free base.[5]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the final product. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Analytical_Workflow cluster_methods Characterization Techniques cluster_results Data Interpretation start Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Structural Confirmation ms Mass Spectrometry (HRMS) start->ms Molecular Formula Verification hplc HPLC start->hplc Purity Assessment ir IR Spectroscopy start->ir Functional Group Identification nmr_res Confirm H & C Framework nmr->nmr_res ms_res Match [M+H]⁺ Ion ms->ms_res hplc_res Purity >95% hplc->hplc_res ir_res Identify C=O, N-H ir->ir_res end Verified Compound nmr_res->end ms_res->end hplc_res->end ir_res->end

Caption: Integrated workflow for analytical characterization.

Table 2: Spectroscopic and Chromatographic Data
TechniqueExpected ResultInterpretation
¹H NMR (DMSO-d₆)δ 7.20–7.40 ppm (m, 5H)δ 3.45–3.60 ppm (m, protons on pyrrolidinone ring)Confirms presence of the benzyl aromatic protons and the substituted pyrrolidinone ring structure.[5]
¹³C NMR δ 175–178 ppmVerifies the carbonyl (C=O) carbon of the lactam functionality.[5]
HRMS [M+H]⁺ ion at m/z ≈ 226.0873Confirms the molecular formula C₁₁H₁₅ClN₂O.[5]
IR Spectroscopy ~1680 cm⁻¹ (C=O stretch)~2400-3000 cm⁻¹ (broad, N-H stretch of amine salt)~3030 cm⁻¹ (aromatic C-H stretch)Identifies key functional groups: lactam carbonyl, amine hydrochloride, and aromatic ring.
HPLC Single major peak (>95% area)Establishes the high purity of the compound.[5]
Methodology: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 150 × 4.6 mm, 5 µm).[5]

  • Mobile Phase: Isocratic mixture of phosphate buffer (pH 6.5) and methanol (70:30 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 207 nm.[5]

  • Injection Volume: 10 µL.

  • Analysis: The retention time is recorded, and purity is calculated based on the area percentage of the main peak.

Applications in Research and Drug Development

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is not typically an end-product therapeutic but rather a crucial starting material or intermediate. Its value lies in its readily modifiable structure.

  • Scaffold for Library Synthesis: The primary amine at the 4-position is an ideal attachment point for combinatorial chemistry. It can be acylated, alkylated, or used in reductive amination to rapidly generate libraries of novel compounds for high-throughput screening.

  • Intermediate for Targeted Therapeutics: The pyrrolidin-2-one core is a known pharmacophore that can interact with various biological targets.[2][5] This compound serves as a precursor for the synthesis of more complex molecules designed as enzyme inhibitors or receptor modulators.[5][9] For instance, derivatives of this scaffold are investigated for activity against central nervous system diseases and as anticancer agents.[1][2][3]

  • Probing Structure-Activity Relationships (SAR): By systematically modifying the amino and benzyl groups, medicinal chemists can probe the SAR of a target protein, optimizing potency, selectivity, and pharmacokinetic properties.[1]

Safety, Handling, and Storage

As a laboratory chemical, 4-Amino-1-benzylpyrrolidin-2-one hydrochloride requires careful handling.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[11][12]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[5][6] Keep away from strong oxidizing agents, strong acids, and bases.[12]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes.[12][13] If inhaled, move to fresh air.[10][12] Seek medical attention if irritation or other symptoms persist.

Conclusion

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a well-defined and highly versatile chemical entity. Its molecular structure, centered on the pharmacologically significant pyrrolidin-2-one ring, is augmented with functional groups that are ideal for synthetic diversification. The availability of efficient and safe synthetic routes, coupled with robust analytical methods for characterization, establishes this compound as a reliable and valuable tool for professionals in drug discovery and chemical research. Understanding its properties and synthesis is key to unlocking its potential in the development of next-generation therapeutics.

References

  • Benchchem. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | 478832-05-2.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (4), 50.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
  • EvitaChem. (n.d.). 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride.
  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • Fisher Scientific. (2025). Safety Data Sheet for N-Benzyl-4-piperidone.
  • Sigma-Aldrich. (2025). Safety Data Sheet for pyrrolidine.
  • BLD Pharm. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.
  • ECHEMI. (n.d.). 4-aminopyrrolidin-2-one hydrochloride SDS.
  • Chem-Impex. (n.d.). (2S,4S)-4-Amino-1-[benzyloxycarbonyl]pyrrolidine-2-methylcarboxylate hydrochloride.
  • Pharmaffiliates. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet for 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride.
  • Sigma-Aldrich. (n.d.). 4-amino-1-benzylpyrrolidin-2-one hydrochloride.
  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Eur J Med Chem, 62, 738-44.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione.

Sources

Spectroscopic Characterization of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS No: 478832-05-2), a key intermediate in pharmaceutical research and development. The structural elucidation of this molecule is paramount for ensuring its purity, stability, and reactivity in subsequent synthetic steps. Herein, we present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed experimental protocols and interpretative insights.

Molecular Structure and Spectroscopic Overview

4-Amino-1-benzylpyrrolidin-2-one hydrochloride possesses a chiral center at the 4-position of the pyrrolidinone ring, a lactam functional group, a benzyl substituent on the nitrogen atom, and a primary amine hydrochloride salt. These structural features give rise to a unique spectroscopic fingerprint, which we will dissect in the following sections.

graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; N1 [label="N1", pos="0,0!"]; C4 [label="C4", pos="1.3,-0.75!"]; O1 [label="O", pos="2.1,-1.25!"]; N2 [label="NH3+", pos="-2.3,1.25!"]; Cl [label="Cl-", pos="-3,1.75!"]; C5 [label="C5", pos="0,-1.5!"]; C6 [label="C6", pos="1,-2.5!"]; C7 [label="C7", pos="2,-2!"]; C8 [label="C8", pos="2.5,-1!"]; C9 [label="C9", pos="2,0!"]; C10 [label="C10", pos="1,0.5!"]; C11 [label="C11", pos="0.5,-0.5!"];

C1 -- C2; C2 -- C3; C3 -- N1; N1 -- C4; C4 -- C1; C4 -- O1 [style=dashed]; C2 -- N2; N2 -- Cl [style=dotted]; N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6;

}

Caption: Molecular structure of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

Rationale for Experimental Choices:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected due to the compound's ionic nature as a hydrochloride salt, which ensures good solubility. The residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C NMR serves as a convenient internal reference.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed to achieve better signal dispersion, which is crucial for resolving the complex spin systems in the molecule, particularly the diastereotopic protons of the benzyl group.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 10-20 mg of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[1][2][3][4][5] Ensure complete dissolution by gentle vortexing. The final solution should be clear and free of particulate matter.[3][5]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 45°, a larger spectral width to encompass the carbonyl carbon, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆.

¹H NMR Spectral Data and Interpretation

Table 1: ¹H NMR Data of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40m5HAromatic protons (C₆H₅)
~4.45s2HBenzylic protons (-CH₂-Ph)
~3.45-3.60m3HPyrrolidinone ring protons (H-3, H-5)
~2.80-3.00m2HPyrrolidinone ring protons (H-4)
~8.5 (broad)s3HAmmonium protons (-NH₃⁺)

Interpretation:

  • Aromatic Region (δ 7.20-7.40): The multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring, confirming the presence of the benzyl group.[6]

  • Benzylic Protons (δ ~4.45): The singlet at approximately 4.45 ppm, integrating to 2 protons, is assigned to the methylene protons of the benzyl group. The presence of a chiral center at C-4 can render these protons diastereotopic, which would typically result in an AB quartet.[7][8][9][10][11] However, in some cases, the chemical shift difference between diastereotopic protons can be very small, leading to the observation of a singlet, especially at lower magnetic field strengths.[7][8][9][10][11]

  • Pyrrolidinone Ring Protons (δ 2.80-3.60): The complex multiplets in this region correspond to the protons on the pyrrolidinone ring. The downfield shift of the protons at the 5-position is due to their proximity to the nitrogen atom of the lactam.

  • Ammonium Protons (δ ~8.5): The broad singlet in the downfield region is characteristic of the acidic protons of the ammonium group (-NH₃⁺). Its broadness is a result of chemical exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom.

¹³C NMR Spectral Data and Interpretation

Table 2: ¹³C NMR Data of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~175-178C=O (Lactam carbonyl)
~137Quaternary aromatic carbon (C-ipso)
~128-129Aromatic CH carbons
~127Aromatic CH carbons
~49Benzylic carbon (-CH₂-Ph)
~48Pyrrolidinone ring carbon (C-5)
~45Pyrrolidinone ring carbon (C-4)
~35Pyrrolidinone ring carbon (C-3)

Interpretation:

  • Carbonyl Carbon (δ ~175-178): The signal in the far downfield region is characteristic of a lactam carbonyl carbon, confirming the presence of the pyrrolidin-2-one ring.[6]

  • Aromatic Carbons (δ ~127-137): The signals in this range are assigned to the carbons of the benzyl group's aromatic ring.

  • Aliphatic Carbons (δ ~35-49): These signals correspond to the sp³ hybridized carbons of the pyrrolidinone ring and the benzylic methylene group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Rationale for Experimental Choices:

  • ATR Technique: ATR is a convenient and rapid method for analyzing solid samples with minimal preparation.[12][13][14][15][16] It is a non-destructive technique that provides high-quality spectra.[15]

  • Solid Sample: As the compound is a solid hydrochloride salt, ATR is the preferred method over traditional KBr pellets or Nujol mulls, which are more labor-intensive and can introduce contaminants.[13]

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[13] Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid 4-Amino-1-benzylpyrrolidin-2-one hydrochloride powder onto the ATR crystal.[12]

  • Pressure Application: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.[12][13]

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

Table 3: Characteristic IR Absorption Bands for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200 (broad)StrongN-H stretching (primary amine hydrochloride)
~3100-3000MediumAromatic C-H stretching
~2950-2850MediumAliphatic C-H stretching
~1680StrongC=O stretching (lactam)
~1600, ~1495, ~1450Medium-WeakC=C stretching (aromatic ring)
~1550MediumN-H bending (primary amine hydrochloride)
~1250MediumC-N stretching

Interpretation:

  • N-H Stretching (~3400-3200 cm⁻¹): The broad and strong absorption in this region is characteristic of the N-H stretching vibrations of a primary amine hydrochloride salt.[17][18][19] The broadening is due to extensive hydrogen bonding.

  • C-H Stretching (~3100-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching in the pyrrolidinone ring and the benzylic methylene group.[20]

  • C=O Stretching (~1680 cm⁻¹): A strong, sharp absorption around 1680 cm⁻¹ is a definitive indicator of the carbonyl group of the five-membered lactam ring.[21]

  • Aromatic C=C Stretching (~1600, ~1495, ~1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • N-H Bending (~1550 cm⁻¹): This medium intensity band corresponds to the bending vibration of the N-H bonds in the ammonium group.[17]

  • C-N Stretching (~1250 cm⁻¹): This absorption is attributed to the stretching vibration of the carbon-nitrogen bonds.[19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Rationale for Experimental Choices:

  • ESI: Electrospray ionization is a soft ionization technique suitable for polar and thermally labile molecules like amine hydrochloride salts.[22][23] It typically produces protonated molecular ions with minimal fragmentation in the source.

  • Positive Ion Mode: The presence of a basic amino group makes the molecule readily protonated, making positive ion mode the logical choice for detection.[22][24][25]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system such as methanol or acetonitrile/water with a small amount of formic acid to facilitate protonation.[25]

  • Instrument Setup:

    • Tune the mass spectrometer using a standard calibrant.

    • Set the ESI source parameters, including capillary voltage (e.g., 3-4 kV), cone voltage, and source temperature, to optimal values for the analyte.[24][25]

  • MS Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the full scan mass spectrum in the positive ion mode over an appropriate m/z range.

  • MS/MS Acquisition (for fragmentation analysis):

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Acquire the product ion spectrum.

Mass Spectral Data and Interpretation

Expected Mass Spectrum:

  • Molecular Ion: The molecular formula of the free base is C₁₁H₁₄N₂O, with a monoisotopic mass of 190.1106 g/mol . The protonated molecule [M+H]⁺ is expected at m/z 191.1182. The hydrochloride salt has a molecular weight of 226.70 g/mol .[6] High-resolution mass spectrometry (HRMS) should confirm the exact mass of the protonated molecule.[6]

  • Fragmentation Pattern: The fragmentation of N-benzyl compounds in the gas phase is well-documented. Common fragmentation pathways include:

    • Loss of the benzyl group: Cleavage of the N-CH₂ bond can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.

    • Cleavage of the pyrrolidinone ring: Various ring-opening and fragmentation pathways can occur, leading to smaller fragment ions.

graph "Spectroscopic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_Sample" { label="Sample Preparation"; style=filled; color="#F1F3F4"; "Sample" [label="4-Amino-1-benzylpyrrolidin-2-one hydrochloride"]; }

subgraph "cluster_Techniques" { label="Spectroscopic Analysis"; style=filled; color="#F1F3F4"; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; IR [label="IR Spectroscopy\n(ATR-FTIR)"]; MS [label="Mass Spectrometry\n(ESI-MS)"]; }

subgraph "cluster_Data" { label="Data Acquisition & Interpretation"; style=filled; color="#F1F3F4"; NMR_Data [label="Chemical Shifts\nCoupling Constants\nIntegration"]; IR_Data [label="Absorption Bands\n(Wavenumbers)"]; MS_Data [label="m/z Values\nFragmentation Pattern"]; }

subgraph "cluster_Structure" { label="Structural Elucidation"; style=filled; color="#F1F3F4"; Structure [label="Confirmed Molecular Structure"]; }

"Sample" -> NMR; "Sample" -> IR; "Sample" -> MS;

NMR -> NMR_Data; IR -> IR_Data; MS -> MS_Data;

NMR_Data -> Structure; IR_Data -> Structure; MS_Data -> Structure; }

Caption: General workflow for spectroscopic analysis.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the connectivity of the molecule. The IR spectrum confirms the presence of the key functional groups, namely the amine hydrochloride, lactam carbonyl, and the aromatic ring. Finally, mass spectrometry verifies the molecular weight and provides insights into the molecule's fragmentation behavior. This detailed spectroscopic guide serves as a valuable resource for researchers and scientists in the field of drug development, ensuring the quality and integrity of this important synthetic intermediate.

References

  • De Pauw, E. (1997). Electrospray mass spectrometry. In Mass Spectrometry Reviews, 16(4), 233-251.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Lai, C. K. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

  • Kruve, A., & Lõkov, M. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5988–5994.
  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., & Kobzar, N. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 23-31.
  • SCIEX. (n.d.). TripleTOF 6600 Mass Spectrometer. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Experimental and theoretical investigation of benzyl-N-pyrrolylketene, one- step procedure for preparing of new β-lactams by [2+2] cycloaddition reaction. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Lat. Am. J. Pharm. (2016).
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • NMRDB. (n.d.). Diastereotopic Protons. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • MDPI. (2019, April 1). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups?. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • ResearchGate. (2025, August 10). γ-Lactam Synthesis via C—H Insertion: Elaboration of N-Benzyl Protecting Groups for High Regioselectivity Toward the Total Synthesis of Rolipram. Retrieved from [Link]

  • YouTube. (2017, December 14). 12.01 Stereotopic Relationships, Chemical Shift, and Coupling. Retrieved from [Link]

  • Molecules. (2002). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. 7, 609-614.
  • Indian Journal of Heterocyclic Chemistry. (2024).
  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a privileged scaffold, prized for its three-dimensional architecture and its prevalence in a myriad of biologically active compounds.[1][2] Within this chemical class, 4-Amino-1-benzylpyrrolidin-2-one hydrochloride emerges as a compound of significant interest for researchers and drug development professionals. Its structure, featuring a pyrrolidin-2-one core, an amino group at the 4-position, and a benzyl group at the 1-position, bestows upon it a unique combination of chemical reactivity and potential for biological interactions.[2] This technical guide provides an in-depth exploration of the potential research applications of this compound, grounded in its chemical properties and the broader context of pyrrolidinone derivatives in medicine. We will delve into its synthesis, its potential as a kinase inhibitor in oncology, its role in neuroscience as a nootropic and neuroprotective agent, and its antioxidant capabilities. This document is intended to serve as a comprehensive resource, offering not just theoretical applications but also actionable experimental protocols to empower researchers in their quest for novel therapeutics.

Chemical Profile and Synthesis

Chemical Identity:

PropertyValue
IUPAC Name 4-Amino-1-benzylpyrrolidin-2-one hydrochloride
CAS Number 478832-05-2
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.70 g/mol
Storage Inert atmosphere, room temperature

Synthesis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride:

The synthesis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride can be approached through various routes. An efficient, multi-step synthesis starting from itaconic acid and benzylamine is a commonly cited method. Below is a detailed, step-by-step protocol adapted from established methodologies for similar pyrrolidinone derivatives.[2]

Experimental Protocol: Four-Stage Synthesis

This method avoids the use of hazardous reagents like sodium azide.

Stage 1: Cyclization to 1-benzyl-5-oxopyrrolidine-3-carboxylic acid

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine itaconic acid and benzylamine in a 1:1 molar ratio in toluene.

  • Reflux the mixture for 5-6 hours, continuously removing the water formed during the reaction.

  • Cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Collect the solid by filtration, wash with cold toluene, and dry to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Stage 2: Reduction to 4-(hydroxymethyl)-1-benzylpyrrolidin-2-one

  • Suspend the carboxylic acid from Stage 1 in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (typically a 1M solution) to the suspension with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate under reduced pressure to obtain 4-(hydroxymethyl)-1-benzylpyrrolidin-2-one.

Stage 3: Conversion to 4-(aminomethyl)-1-benzylpyrrolidin-2-one

This stage involves a two-step process via a mesylate or tosylate intermediate followed by amination.

  • Mesylation/Tosylation: Dissolve the alcohol from Stage 2 in dichloromethane (DCM) and cool to 0°C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride. Stir at 0°C for 1-2 hours.

  • Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate.

  • Amination: Dissolve the mesylate/tosylate intermediate in a suitable solvent like dimethylformamide (DMF) and add an excess of aqueous ammonia or a solution of ammonia in methanol. Heat the mixture in a sealed vessel at a temperature ranging from 60 to 80°C for several hours.

  • After cooling, remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 4-(aminomethyl)-1-benzylpyrrolidin-2-one.

Stage 4: Hydrochloride Salt Formation

  • Dissolve the free base from Stage 3 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., methanolic HCl), until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.[2]

Application 1: Kinase Inhibition in Oncology Research

The pyrrolidinone scaffold is a key feature in several approved kinase inhibitors.[1] The structural characteristics of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride make it a compelling candidate for investigation as a kinase inhibitor, potentially targeting signaling pathways implicated in cancer cell proliferation and survival.[2]

Scientific Rationale:

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be effective anticancer agents. The pyrrolidinone core can be functionalized to interact with key residues in the kinase active site, while the benzyl and amino groups offer points for modification to enhance potency and selectivity.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride against a panel of cancer-relevant kinases (e.g., receptor tyrosine kinases like VEGFR, PDGFR, or intracellular kinases like those in the MAPK/ERK pathway).

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (Serial dilution in DMSO) Incubation Pre-incubation (Kinase + Compound) Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Prep (In kinase assay buffer) Kinase_Prep->Incubation Reaction Initiate Reaction (Add ATP/Substrate) Incubation->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection IC50 IC50 Determination (Dose-response curve) Detection->IC50

Figure 1: Workflow for in vitro kinase inhibition screening.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

  • Kinase of interest (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Multichannel pipettor

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride in 100% DMSO. Perform a serial dilution in DMSO to obtain a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Prepare a mixture of the kinase substrate and ATP in the kinase assay buffer.

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]

Application 2: Nootropic and Neuroprotective Agent in Neuroscience

The pyrrolidone core is central to the racetam class of nootropic drugs, which are known for their cognitive-enhancing effects.[3] 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is structurally related to nebracetam, a nootropic that has been studied for its potential to improve learning and memory.[3] This structural similarity suggests that the target compound could have similar nootropic and neuroprotective properties.

Scientific Rationale:

The cognitive-enhancing effects of some racetams are linked to their modulation of neurotransmitter systems, particularly the cholinergic system. Nebracetam, for instance, is known to be an agonist of the M1 muscarinic acetylcholine receptor.[3][4] Activation of M1 receptors is associated with improved cognitive processing.[5] Furthermore, neuroprotection can be achieved by mitigating excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases.

Experimental Workflow: In Vivo Assessment of Nootropic and Neuroprotective Effects

A well-established animal model for studying cognitive impairment is the scopolamine-induced amnesia model in mice or rats. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.

Nootropic_Workflow cluster_pretreatment Pre-treatment cluster_induction Induction of Amnesia cluster_behavioral Behavioral Testing cluster_biochemical Biochemical Analysis Animal_Groups Animal Grouping (Control, Scopolamine, Compound) Compound_Admin Compound Administration (e.g., oral gavage) Animal_Groups->Compound_Admin Scopolamine_Inject Scopolamine Injection (Induces cognitive deficit) Compound_Admin->Scopolamine_Inject MWM Morris Water Maze (Spatial learning & memory) Scopolamine_Inject->MWM PA Passive Avoidance Test (Fear-motivated memory) Scopolamine_Inject->PA Brain_Homogenate Brain Tissue Homogenization MWM->Brain_Homogenate PA->Brain_Homogenate AChE_Assay AChE Activity Assay Brain_Homogenate->AChE_Assay Antioxidant_Assay Oxidative Stress Markers (SOD, GSH, MDA) Brain_Homogenate->Antioxidant_Assay

Figure 2: Workflow for in vivo evaluation of nootropic and neuroprotective effects.

Detailed Protocol: Scopolamine-Induced Cognitive Impairment Model in Mice

Materials:

  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

  • Scopolamine hydrobromide

  • Male Swiss albino mice (20-25 g)

  • Morris Water Maze apparatus

  • Passive Avoidance apparatus

Procedure:

  • Animal Groups and Treatment:

    • Divide mice into groups: Vehicle control, Scopolamine control, and Compound-treated groups (at various doses).

    • Administer the compound or vehicle orally for a specified period (e.g., 7-14 days).

  • Induction of Amnesia:

    • On the testing days, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes after the final compound dose to all groups except the vehicle control.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: For 4-5 consecutive days, train the mice to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform).

    • Probe Trial: On the day after the last training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Biochemical Analysis:

    • Following behavioral testing, euthanize the animals and dissect the brain, isolating the hippocampus and cortex.

    • Prepare brain homogenates for biochemical assays.

    • Acetylcholinesterase (AChE) Activity: Measure AChE activity using a commercially available kit based on Ellman's method.

    • Oxidative Stress Markers: Assess levels of superoxide dismutase (SOD), reduced glutathione (GSH), and malondialdehyde (MDA) using appropriate assay kits to evaluate the antioxidant effects of the compound in the brain.[6]

Application 3: Antioxidant Activity Evaluation

The potential for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride to act as an antioxidant is suggested by studies on similar compounds.[2] This property is highly relevant for both neuroprotection and oncology, as oxidative stress is a contributing factor in these disease states.

Scientific Rationale:

Antioxidants can neutralize reactive oxygen species (ROS), which can damage cells and contribute to disease progression. The amino and benzyl groups on the pyrrolidinone core may contribute to the molecule's ability to donate electrons or hydrogen atoms, thereby scavenging free radicals.

Experimental Workflow: In Vitro Antioxidant Assays

Two common and complementary in vitro assays for assessing antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Antioxidant_Assay_Workflow cluster_assays In Vitro Antioxidant Assays cluster_procedure General Procedure DPPH DPPH Radical Scavenging Assay Compound_Prep Prepare Compound Solutions (Various concentrations) DPPH->Compound_Prep ABTS ABTS Radical Cation Scavenging Assay ABTS->Compound_Prep Reaction_Incubation Mix and Incubate (Compound + Radical) Compound_Prep->Reaction_Incubation Radical_Solution Prepare Radical Solution (DPPH or ABTS•+) Radical_Solution->Reaction_Incubation Absorbance_Measurement Measure Absorbance (Spectrophotometer) Reaction_Incubation->Absorbance_Measurement EC50_Calculation Calculate EC50 (Concentration for 50% scavenging) Absorbance_Measurement->EC50_Calculation

Figure 3: Workflow for in vitro antioxidant activity assessment.

Detailed Protocol: DPPH Radical Scavenging Assay

Materials:

  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in methanol and make serial dilutions.

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Assay:

    • In a 96-well plate, add a specific volume of the compound solution (e.g., 100 µL) to each well.

    • Add the DPPH solution (e.g., 100 µL) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm. A blank (methanol) and a control (DPPH solution without the compound) should be included.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

4-Amino-1-benzylpyrrolidin-2-one hydrochloride represents a promising starting point for the development of novel therapeutic agents. Its versatile chemical structure, combined with the established biological activities of the pyrrolidinone scaffold, opens up exciting avenues for research in oncology, neuroscience, and beyond. The experimental frameworks provided in this guide offer a solid foundation for researchers to begin exploring the full potential of this intriguing molecule. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific biological targets, as well as more extensive in vivo studies to validate its therapeutic efficacy and safety profile.

References

  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 23-35. [Link]

  • Pant, S., Gupta, M., Anthwal, T., Chauhan, M., & Nain, S. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, biochemistry, and behavior, 229, 173602. [Link]

  • Wang, C. C., Li, C. M., & Chen, Y. L. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules (Basel, Switzerland), 22(6), 913. [Link]

  • Abd-El-Fattah, M. A., Abdelakader, N. F., & Zaki, H. F. (2014). Pyrrolidine dithiocarbamate protects against scopolamine-induced cognitive impairment in rats. European journal of pharmacology, 723, 330–338. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology & medicine, 26(9-10), 1231–1237. [Link]

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199–1200. [Link]

  • PubChem. (n.d.). Nebracetam. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Muscarinic agonist. Retrieved January 4, 2026, from [Link]

  • StatPearls. (n.d.). Muscarinic Agonists. NCBI Bookshelf. Retrieved January 4, 2026, from [Link]

  • Malawska, B. (2005). Pyrrolidone derivatives as cognition enhancers. Current topics in medicinal chemistry, 5(6), 577–589. [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180–222. [Link]

  • Harris, C. M., & Harris, T. M. (1996). The synthesis of 4-aminopyrrolidin-2-ones. The Journal of organic chemistry, 61(4), 1431–1433. [Link]

  • (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. [Link]

Sources

Safety and handling of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Foreword: A Proactive Approach to Chemical Safety

As a Senior Application Scientist, my experience has consistently demonstrated that true laboratory safety transcends mere compliance with regulations. It is a mindset rooted in a deep, mechanistic understanding of the materials we handle. This guide is crafted for fellow researchers, scientists, and drug development professionals who work with 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS No. 478832-05-2). We will move beyond a simple checklist of precautions to explore the causality behind each safety recommendation. Our objective is to build a self-validating system of safe handling, where every action is informed by the specific chemical and toxicological properties of the compound. This document is structured to provide a comprehensive, logical flow from fundamental properties to emergency preparedness, ensuring that scientific integrity and personal safety are held in the highest regard.

Section 1: Compound Identification and Physicochemical Profile

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a synthetic compound belonging to the pyrrolidone class of chemicals, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a benzyl group and an amino functional group on the pyrrolidinone core, makes it a valuable building block for more complex molecules and a subject of investigation for various biological activities, from enzyme inhibition to potential nootropic effects.[3] A clear understanding of its fundamental properties is the first step in a robust safety assessment.

Table 1: Physicochemical Properties of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

PropertyValueSource(s)
IUPAC Name 4-Amino-1-benzylpyrrolidin-2-one hydrochloride[3]
CAS Number 478832-05-2[3][4]
Molecular Formula C₁₁H₁₅ClN₂O[3][4]
Molecular Weight 226.70 g/mol [3][4]
Appearance Crystalline Solid (typical for hydrochloride salts)[3]
Melting Point Not explicitly reported; related compounds melt at high temperatures (e.g., ~227°C)[3]
Storage Temperature Room Temperature or 2-8°C[3][4]

Section 2: Hazard Identification and Toxicological Assessment

The primary known hazards associated with this compound are based on its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification. While comprehensive toxicological data may be limited, the existing classifications demand a high degree of caution. The principle of treating compounds with unknown or partially understood toxicology as potentially hazardous is a cornerstone of laboratory safety.

Table 2: GHS Hazard Profile

GHS PictogramCodeHazard StatementImplication for HandlingSource(s)

GHS07H302: Harmful if swallowedIngestion can lead to adverse health effects. Do not eat, drink, or smoke in the lab. Avoid cross-contamination of personal items.[3][5]
H315: Causes skin irritationDirect contact can cause redness, itching, or inflammation. Protective gloves and clothing are mandatory.[3][5]
H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, eye irritation. Chemical splash goggles are essential.[3][5]
H335: May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs. All handling of the solid must be done in a ventilated enclosure like a fume hood.[3][5]

Expert Analysis: The combination of these hazards, particularly respiratory irritation (H335), dictates that this compound should never be handled on an open bench. The fine, crystalline nature of hydrochloride salts can lead to easy aerosolization of dust particles when manipulated. The H302 "Harmful if swallowed" classification underscores the importance of stringent hygiene practices to prevent inadvertent ingestion.

Section 3: Risk Assessment and the Hierarchy of Controls

A dynamic risk assessment should precede any experiment. The goal is not merely to use Personal Protective Equipment (PPE) as a first line of defense, but to systematically eliminate or reduce the hazard at its source.

RiskAssessment cluster_0 Risk Assessment Workflow cluster_1 Hierarchy of Controls cluster_2 A Identify Hazards (H302, H315, H319, H335) B Evaluate Risks (Inhalation of dust, Skin/Eye Contact, Ingestion) A->B Analyze potential exposure routes C Implement Controls (Hierarchy of Controls) B->C Select appropriate mitigation strategies D Review & Refine (Is the risk acceptable?) C->D Verify effectiveness of controls Elim Elimination / Substitution (Most Effective) D->C No E Proceed with Experiment D->E Yes Eng Engineering Controls (Fume Hood, Ventilated Balance Enclosure) Admin Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) (Least Effective) SafeHandling prep 1. Preparation - Verify fume hood certification. - Don required PPE (Sec 5). - Prepare all necessary equipment. weigh 2. Weighing (in Fume Hood) - Place balance in hood. - Use anti-static weigh paper/boat. - Slowly transfer solid to minimize dust. - Close primary container immediately. prep->weigh solubilize 3. Solubilization - Add solvent to the vessel containing the powder. - Cap and mix using vortex or sonication. - Ensure all solid is dissolved before removing from hood. weigh->solubilize cleanup 4. Decontamination & Cleanup - Wipe down all surfaces in the hood. - Decontaminate weigh boat/paper before disposal. - Remove PPE following proper procedure. solubilize->cleanup storage 5. Storage - Tightly seal primary container. - Store according to Sec 6. cleanup->storage

Caption: Safe Handling Workflow for Solid Compound.

Step-by-Step Methodology:

  • Pre-Handling Preparation: a. Confirm that the chemical fume hood has been certified within the last year. b. Don all required PPE as specified in Section 5. This includes a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles. [5][6] c. Assemble all necessary items (spatula, weigh paper, secondary container, solvent, etc.) and place them inside the fume hood to minimize reaching in and out. d. Place a sign on the fume hood sash indicating that a hazardous compound is in use.

  • Weighing the Compound: a. Perform all weighing operations inside the fume hood. b. Use a tared weigh boat or creased weigh paper on the analytical balance. c. Carefully open the primary container. Avoid sudden movements that could create a plume of dust. d. Using a clean spatula, gently transfer the desired amount of solid. Do not scrape or tap the container unnecessarily. e. Immediately and securely close the primary container.

  • Preparing a Solution: a. Place the weigh boat/paper containing the powder into the receiving flask or beaker. b. Carefully add the desired solvent, directing the stream to wash any remaining powder from the weigh paper into the vessel. c. Cap the vessel and mix. If the compound is now in solution, the risk of aerosolization is significantly reduced.

  • Post-Handling Decontamination: a. Wipe the spatula, the balance, and the work surface inside the fume hood with a damp paper towel to collect any residual dust. b. Dispose of the weigh paper and cleaning materials as hazardous waste (see Section 8). c. Follow proper glove removal technique to avoid contaminating your skin. [7] d. Wash hands and forearms thoroughly with soap and water after the procedure is complete. [5]

Section 5: Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.

  • Eye/Face Protection : ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. [8]A face shield may be required in addition to goggles if there is a significant risk of splashing when handling larger quantities or solutions. [7]* Skin Protection : A flame-retardant lab coat should be worn and fully buttoned. Nitrile gloves are required. For extended procedures, consider changing gloves periodically, as chemical permeation can occur over time. Always inspect gloves for tears or holes before use. [7]* Respiratory Protection : Not required if all handling of the solid is performed within a certified and properly functioning chemical fume hood. [9]If a situation arises where the fume hood fails or a large spill occurs outside of containment, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be necessary for emergency response personnel. [10]

Section 6: Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Conditions : Store in a cool, dry, and well-ventilated place away from incompatible substances. [8][11]While some suppliers recommend room temperature, refrigeration (2-8°C) is also cited and may be preferable for long-term stability. [3][4]* Atmosphere : Some sources recommend handling and storing under an inert gas like argon or nitrogen. [3][9]This is best practice to prevent potential degradation from atmospheric moisture or oxygen over long periods.

  • Container : Keep the container tightly closed and properly labeled. Containers that have been opened must be carefully resealed and kept upright to prevent leakage. [7][11]* Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases. [8][12]

Section 7: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

EmergencyResponse rect_node rect_node start Exposure Event spill Spill start->spill skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest spill_action Evacuate area. Alert others. Use spill kit for solids (absorb, sweep, collect). Do NOT use water to clean up dry powder. spill->spill_action skin_action Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. skin->skin_action eye_action Immediately flush eyes with water for at least 15 minutes, lifting eyelids. Remove contact lenses if possible. Seek immediate medical attention. eye->eye_action inhale_action Move person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. inhale->inhale_action ingest_action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingest->ingest_action

Caption: Emergency Response Decision Logic.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. [11]Seek medical attention if irritation develops or persists. [6]* Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. [11]Seek immediate medical attention from an ophthalmologist. [9]* Inhalation : Move the affected person to fresh air. If they are not breathing, begin artificial respiration. If breathing is difficult, administer oxygen. [6]Seek immediate medical attention. [9]* Ingestion : Rinse mouth thoroughly with water. Do NOT induce vomiting. [9]Call a poison control center or seek immediate medical attention. [5]* Spills : For a small spill of the solid, carefully sweep it up (avoiding dust generation) and place it in a sealed container for disposal. Do not use water. The area should then be wiped down. For larger spills, evacuate the area and follow institutional emergency procedures. [8]

Section 8: Waste Disposal

All waste containing 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, including contaminated PPE, weigh boats, and cleaning materials, must be treated as hazardous chemical waste.

  • Collection : Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. [5][9]Do not allow the product to enter drains or waterways. [7]

References

  • Benchchem. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | 478832-05-2.
  • EvitaChem. (n.d.). 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride.
  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50).
  • Sigma-Aldrich. (2025). Safety Data Sheet for Pyrrolidine.
  • CDH Fine Chemical. (n.d.). Pyrrolidine CAS No 123-75-1 Material Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet for N-Benzyl-4-piperidone.
  • Pharmaffiliates. (n.d.). CAS No : 478832-05-2| Chemical Name : 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.
  • Fisher Scientific. (2021). Safety Data Sheet for 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride.
  • ECHEMI. (n.d.). 4-aminopyrrolidin-2-one hydrochloride SDS, 167465-93-2 Safety Data Sheets.
  • Chem-Impex. (n.d.). (2S,4S)-4-Amino-1-[benzyloxycarbonyl]pyrrolidine-2-methylcarboxylate hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet for Pyrrolidine.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet for 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride.
  • PubMed. (n.d.). Pyrrolidone derivatives.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione.

Sources

Discovery and history of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS No: 478832-05-2), a pyrrolidinone derivative with significant relevance in medicinal chemistry and neuroscience. As a structural analog of the nootropic agent Nebracetam, this compound serves as both a valuable precursor for the synthesis of complex pharmaceuticals and a subject of investigation for its own biological activities. This document details its chemical identity, physicochemical properties, historical context within the racetam class of compounds, and established synthesis methodologies. Furthermore, it explores its mechanism of action, primarily as a potential M1-muscarinic agonist, and its diverse applications in drug development, from neuroprotection to oncology. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support researchers in their practical applications and further exploration of this versatile molecule.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone (or 2-oxopyrrolidine) ring is a privileged scaffold in medicinal chemistry, forming the core of a promising class of psychoactive agents known as racetams. The exploration of this chemical family began in the late 1960s with the development of Piracetam, which introduced the concept of "nootropic" agents—substances that enhance cognitive functions like learning and memory.[1] Over the decades, research has expanded to uncover the potential of pyrrolidinone derivatives as neuroprotective agents for conditions like stroke and as antiepileptics.[1]

4-Amino-1-benzylpyrrolidin-2-one, also known as Nebracetam, is a notable member of this family, recognized for its potential to improve memory in patients with dementia. The hydrochloride salt, 4-Amino-1-benzylpyrrolidin-2-one hydrochloride , is the specific subject of this guide. Its structure, featuring a benzyl group at the 1-position and an amino group at the 4-position, confers specific properties that enhance its reactivity and solubility, making it a key intermediate and a molecule of interest for further chemical modification and biological screening.[2] This guide synthesizes the current knowledge on this compound to serve as a technical resource for professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride are summarized below. Understanding these properties is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
IUPAC Name 4-Amino-1-benzylpyrrolidin-2-one hydrochloride[2]
Synonyms 4-Amino-1-(phenylmethyl)-2-pyrrolidinone Monohydrochloride, Nebracetam hydrochloride analog[3]
CAS Number 478832-05-2[2][3]
Molecular Formula C₁₁H₁₅ClN₂O[2][4]
Molecular Weight 226.70 g/mol [2][4]
Storage Conditions Inert atmosphere, room temperature[2][4]
Hazard Statements (GHS) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

Synthesis Methodologies: A Tale of Two Routes

The synthesis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride can be accomplished through several routes. Two prominent methods are detailed here, highlighting a classic multi-stage approach and a more streamlined, safer alternative that avoids hazardous reagents.

Method 1: Six-Stage Synthesis via Azide Intermediate

This traditional route involves six distinct steps, offering multiple points for purification and isolation of intermediates. The final stage employs a Staudinger reaction to reduce the azide to the desired primary amine.[2]

Experimental Protocol (Method 1):

  • Stage 1: Cyclization: Itaconic acid (1.0 eq) is reacted with benzylamine (1.0 eq) at 130°C for approximately 3 hours to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. The reaction proceeds via dehydration, with yields typically in the 85-90% range.[2]

  • Stage 2: Esterification: The carboxylic acid from Stage 1 is refluxed with thionyl chloride (SOCl₂) in methanol to produce the corresponding methyl ester (yields: 78-82%).[2]

  • Stage 3: Reduction: The ester is reduced using sodium borohydride (NaBH₄) in methanol at 20-25°C for 2 hours (yields: 70-75%).[2]

  • Stage 4: Chlorination: The resulting alcohol is treated with thionyl chloride (SOCl₂) at 70-80°C for 4 hours to yield the chlorinated intermediate (yields: 65-70%).[2]

  • Stage 5: Azide Formation: The chlorinated compound is reacted with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C. This nucleophilic substitution introduces the azide group (yields: 60-68%).[2]

  • Stage 6: Staudinger Reaction & Salt Formation: The azide intermediate is dissolved in dry tetrahydrofuran (THF) and treated with triphenylphosphine (PPh₃) at room temperature for 3 hours.[2] This reduces the azide to a primary amine. The resulting product is then treated with aqueous HCl, and impurities are extracted. Evaporation of the aqueous solution yields the final 4-Amino-1-benzylpyrrolidin-2-one hydrochloride salt (yields: 50-55%).[2]

Synthesis_Method_1 start Itaconic Acid + Benzylamine s1 Stage 1: Cyclization (130°C) start->s1 85-90% p1 1-Benzyl-5-oxopyrrolidine- 3-carboxylic Acid s1->p1 s2 Stage 2: Esterification (SOCl₂, MeOH) p1->s2 78-82% p2 Methyl Ester Intermediate s2->p2 s3 Stage 3: Reduction (NaBH₄) p2->s3 70-75% p3 Alcohol Intermediate s3->p3 s4 Stage 4: Chlorination (SOCl₂) p3->s4 65-70% p4 Chloro Intermediate s4->p4 s5 Stage 5: Azide Formation (NaN₃, DMF) p4->s5 60-68% p5 Azide Intermediate s5->p5 s6 Stage 6: Staudinger Reaction (PPh₃, HCl) p5->s6 50-55% end 4-Amino-1-benzylpyrrolidin- 2-one hydrochloride s6->end

Caption: Workflow for the 6-stage synthesis of the target compound.

Method 2: Four-Stage Synthesis (Azide-Free)

To mitigate the significant hazards associated with sodium azide (a highly toxic and explosive substance), an alternative, more efficient four-stage synthesis was developed.[2] This route is preferable for its improved safety profile and reduced number of steps.

Experimental Protocol (Method 2):

  • Stage 1: Cyclization: Similar to Method 1, itaconic acid and benzylamine are reacted in toluene under Dean-Stark conditions for 5-6 hours to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (yields: 88-92%).[2]

  • Stage 2: Direct Reduction: The carboxylic acid is directly reduced to the aminomethyl intermediate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in THF at 0-5°C (yields: 75-80%).[2]

  • Stage 3: Hydrochloride Salt Formation: The resulting free base is dissolved in a solvent like diethyl ether and treated with HCl gas, causing the hydrochloride salt to precipitate.[2]

  • Stage 4: Purification: The precipitated salt is filtered and purified to yield the final product with 85-90% purity.[2]

This alternative method is not only safer but also potentially more scalable due to fewer intermediate isolations.

Mechanism of Action and Biological Activity

The biological activity of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and its parent compound, Nebracetam, is primarily linked to its function as a cholinergic agent.

M1-Muscarinic Agonism: Nebracetam is identified as an M1-muscarinic agonist.[5] Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) crucial for modulating neuronal excitability and synaptic plasticity. The M1 subtype is highly expressed in the hippocampus and cortex, regions vital for learning and memory.

Upon binding to the M1 receptor, the compound is believed to trigger the following canonical signaling cascade:

  • Receptor Activation: The agonist binds to the M1 receptor.

  • G-Protein Coupling: The receptor activates the Gq/11 G-protein.

  • PLC Activation: The G-protein activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, inducing a significant rise in intracellular calcium (Ca²⁺) concentration.[5]

This elevation of intracellular Ca²⁺ is a key event that initiates downstream signaling pathways involved in memory consolidation and enhanced cognitive function.

M1_Signaling_Pathway ligand 4-Amino-1-benzyl- pyrrolidin-2-one HCl receptor M1 Muscarinic Receptor (GPCR) ligand->receptor Binds g_protein Gq/11 G-Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP₃ plc->ip3 dag DAG plc->dag pip2 PIP₂ pip2->plc er Endoplasmic Reticulum ip3->er Binds to IP₃ Receptor calcium ↑ Intracellular [Ca²⁺] er->calcium Releases Ca²⁺ response Cognitive Enhancement (e.g., Memory) calcium->response Leads to

Caption: Simplified M1 muscarinic agonist signaling pathway.

Other Potential Activities:

  • Kinase Inhibition: Some studies have examined the compound's ability to inhibit specific protein kinases involved in cancer signaling pathways, suggesting potential applications in oncology.[2]

  • Antioxidant Activity: Research has also indicated that it may possess antioxidant capabilities by scavenging reactive oxygen species (ROS), pointing to a potential role in neuroprotection against oxidative stress.[2]

Applications in Research and Drug Development

The unique structure and biological activity of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride make it a valuable tool in several scientific domains.

  • Precursor in Drug Synthesis: It serves as a fundamental building block for creating more complex pharmaceutical compounds and libraries for high-throughput screening.[2] Its chiral nature and functional groups allow for diverse chemical modifications.[6]

  • Nootropic and Neuroprotective Research: As a Nebracetam analog, it is a compound of interest for studies aimed at developing new treatments for cognitive decline, dementia, and neurodegenerative diseases.[1]

  • Proteomics and Cellular Biology: The compound can be utilized as a chemical probe to investigate protein-protein interactions and elucidate cellular mechanisms, particularly within cholinergic signaling pathways.[2]

  • Ischemic Stroke Research: Other pyrrolidine derivatives have been evaluated as potent sodium channel blockers, showing neuroprotective activity in models of ischemic stroke, suggesting a potential avenue of investigation for this compound class.[7]

Conclusion

4-Amino-1-benzylpyrrolidin-2-one hydrochloride stands as a significant molecule at the intersection of synthetic chemistry and neuropharmacology. Its heritage within the racetam family provides a strong foundation for its investigation as a cognitive enhancer and neuroprotective agent, primarily through its action as an M1-muscarinic agonist. The availability of well-documented and optimized synthesis routes, including a safer azide-free method, facilitates its accessibility for research. For drug development professionals, it represents not only a potential therapeutic agent but also a versatile scaffold for the creation of novel chemical entities targeting a range of diseases. Future research will likely focus on further elucidating its precise downstream signaling effects, exploring its potential in other therapeutic areas like oncology, and leveraging its structure to design next-generation pyrrolidinone-based drugs.

References

  • Benchchem. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | 478832-05-2.
  • Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892.
  • EvitaChem. (n.d.). 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride.
  • Bioorganic & Medicinal Chemistry Letters. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234.
  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50).
  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • ResearchGate. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam.
  • Pharmaffiliates. (n.d.). CAS No : 478832-05-2| Chemical Name : 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.
  • BLD Pharm. (n.d.). 478832-05-2|4-Amino-1-benzylpyrrolidin-2-one hydrochloride.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-Amino-1-benzylpyrrolidin-2-one Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a synthetic compound featuring a core pyrrolidin-2-one ring, a pharmacophore of significant interest in drug discovery. Its structure is characterized by a strategic placement of functional groups: a nucleophilic amino group at the C4 position and a stabilizing N-benzyl group. The benzyl group enhances both solubility and reactivity, while the amino group serves as a critical handle for synthetic elaboration.[1] This molecule is primarily utilized as a foundational building block for constructing more complex chemical entities with potential therapeutic applications, ranging from enzyme inhibitors to psychoactive agents.[1][2] These application notes provide an in-depth guide to the synthesis, key reactions, and strategic applications of this valuable intermediate for researchers in organic synthesis and drug development.

Core Application: A Privileged Scaffold for Enzyme Inhibitors

The pyrrolidine ring is a well-established scaffold for developing enzyme inhibitors, particularly for dipeptidyl peptidase-4 (DPP-4).[3][4] DPP-4 inhibitors are a class of oral antihyperglycemic agents used for treating type 2 diabetes.[4][5][6] They function by preventing the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion.[4][6]

The 4-amino-1-benzylpyrrolidin-2-one structure provides a rigid backbone that can mimic the proline residue recognized by the DPP-4 active site.[4] The amino group at the C4 position is a key vector for synthetic diversification, allowing for the attachment of various side chains to optimize binding affinity and selectivity for the target enzyme.

Conceptual Workflow: From Building Block to Potential Inhibitor

The primary utility of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is as a central fragment in a convergent synthesis strategy. The free amino group can be readily coupled with carboxylic acids, sulfonyl chlorides, or other electrophiles to generate a library of diverse amides and sulfonamides for biological screening.

G Start 4-Amino-1-benzylpyrrolidin-2-one (Nucleophilic Core) Coupling Amide or Sulfonamide Coupling Reaction Start->Coupling Reagent Electrophilic Partner (e.g., R-COOH, R-SO2Cl) Reagent->Coupling Product Target Molecule (e.g., Potential DPP-4 Inhibitor) Coupling->Product Screening Biological Screening (SAR Studies) Product->Screening

Caption: Conceptual workflow for utilizing the title compound.

Synthetic Protocols for Pyrrolidinone Scaffolds

While direct synthesis of the title compound is not extensively detailed in the provided literature, two robust, multi-step methods have been established for a structurally analogous compound, 4-(aminomethyl)-1-benzylpyrrolidin-2-one hydrochloride.[1] These protocols are highly relevant and adaptable for synthesizing the 4-amino core structure and its derivatives, starting from itaconic acid and substituted benzylamines.

Protocol 1: Six-Stage Synthesis via an Azide Intermediate

This classic route builds the molecule systematically, culminating in a Staudinger reaction to unmask the key amino group.[1]

Rationale: This pathway offers reliable control over each transformation. The use of an azide intermediate is a common and effective strategy for introducing an amino group, and the Staudinger reaction is a mild and high-yielding method for its reduction.

G Start Itaconic Acid + Benzylamine Step1 Cyclization Start->Step1 Int1 Pyrrolidinone Carboxylic Acid Step1->Int1 Step2 Esterification (SOCl2, MeOH) Int1->Step2 Int2 Methyl Ester Step2->Int2 Step3 Reduction (NaBH4) Int2->Step3 Int3 Hydroxymethyl Intermediate Step3->Int3 Step4 Chlorination (SOCl2) Int3->Step4 Int4 Chloromethyl Intermediate Step4->Int4 Step5 Azide Formation (NaN3) Int4->Step5 Int5 Azidomethyl Intermediate Step5->Int5 Step6 Staudinger Reaction (PPh3, HCl) Int5->Step6 End Final Product (HCl Salt) Step6->End

Caption: Workflow for the six-stage synthesis protocol.

Step-by-Step Methodology (Method 1):

  • Cyclization: A mixture of itaconic acid and benzylamine is heated at 130°C for 3 hours to yield the corresponding 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.[1]

  • Esterification: The resulting carboxylic acid is refluxed with thionyl chloride (SOCl₂) in methanol to produce the methyl ester derivative.[1]

  • Selective Reduction: The methyl ester is reduced to the 4-hydroxymethyl intermediate using sodium borohydride (NaBH₄) in methanol at 20–25°C for 2 hours.[1]

  • Chlorination: The alcohol is converted to the corresponding chloride by heating with SOCl₂ at 70–80°C for 4 hours.[1]

  • Azide Formation: The chloromethyl intermediate is treated with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C.[1] (Caution: Sodium azide is highly toxic and potentially explosive).

  • Staudinger Reaction and Salt Formation: The azide is dissolved in dry THF and treated with triphenylphosphine (PPh₃) at room temperature for 3 hours. Following the reaction, the solvent is evaporated, and the product is treated with aqueous HCl to form the final hydrochloride salt.[1]

StageKey ReagentsConditionsTypical Yield (%)
1Itaconic acid, benzylamine130°C, 3h85–90
2SOCl₂, methanolReflux78–82
3NaBH₄, methanol20–25°C, 2h70–75
4SOCl₂70–80°C, 4h65–70
5NaN₃, DMF60°C60–68
6PPh₃, HClRoom Temp, 3h50–55
Table 1: Summary of reaction conditions and yields for Protocol 1. Data adapted from analogous synthesis.[1]
Protocol 2: Four-Stage Synthesis Avoiding Sodium Azide

To mitigate the hazards associated with sodium azide, an alternative, more streamlined synthesis has been developed.[1]

Rationale: This "greener" approach reduces the number of synthetic steps and avoids highly toxic reagents. It employs a powerful reducing agent (LiAlH₄) to directly convert the carboxylic acid to the aminomethyl group in a single transformation, enhancing overall efficiency and safety.

Step-by-Step Methodology (Method 2):

  • Cyclization: Itaconic acid and benzylamine are refluxed in toluene under Dean-Stark conditions for 5-6 hours to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.[1]

  • Direct Reduction: The carboxylic acid is reduced directly to the 4-aminomethyl intermediate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C.[1] (Caution: LiAlH₄ reacts violently with water. Strict anhydrous conditions are required).

  • Hydrochloride Salt Formation: The resulting free base is dissolved in diethyl ether and treated with HCl gas to precipitate the desired hydrochloride salt.[1]

StageKey ReagentsConditionsTypical Yield (%)
1Itaconic acid, benzylamineToluene, Dean-Stark, 5h88–92
2LiAlH₄, THF0–5°C, 2h75–80
3HCl gas, diethyl etherRoom Temp, 1h85–90
Table 2: Summary of reaction conditions and yields for the azide-free Protocol 2. Data adapted from analogous synthesis.[1]

Conclusion and Outlook

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a high-value synthetic intermediate, providing a direct entry point to novel molecular architectures for drug discovery. Its utility is particularly evident in the synthesis of compounds targeting enzymes like DPP-4 and in the exploration of new nootropic agents. The adaptable synthetic routes, especially the azide-free protocol, allow for the safe and efficient production of the core scaffold. By leveraging the reactivity of the C4-amino group, researchers can rapidly generate diverse libraries of compounds, accelerating the identification of new therapeutic leads.

References

  • Benchchem. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | 478832-05-2.
  • Benchchem. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | 478832-05-2.
  • EvitaChem. (n.d.). 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride.
  • ResearchGate. (n.d.). Synthesis of Sitagliptin.
  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (4)50.
  • National Center for Biotechnology Information. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.
  • National Center for Biotechnology Information. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate.
  • Google Patents. (2012). US20120108598A1 - Sitagliptin synthesis.
  • Google Patents. (2012). US20120108598A1 - Sitagliptin synthesis.
  • Wright, S. W., et al. (2006).
  • ResearchGate. (n.d.). Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors.
  • Beilstein Journals. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors.

Sources

Application Notes: 4-Amino-1-benzylpyrrolidin-2-one hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS No: 478832-05-2), a versatile chiral building block in medicinal chemistry.[1] We delve into its critical role as a privileged scaffold in the synthesis of high-value therapeutic agents, with a particular focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document furnishes researchers, scientists, and drug development professionals with a comprehensive overview of its applications, detailed experimental protocols for amide bond formation, and an analysis of the underlying biological mechanisms.

Introduction: The Significance of the Pyrrolidinone Scaffold

The five-membered pyrrolidinone ring is a foundational scaffold in medicinal chemistry, prized for its conformational rigidity and its capacity to present substituents in a well-defined three-dimensional orientation. This structural feature is instrumental in achieving high-affinity and selective interactions with biological targets. 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, a key derivative of this class, offers a strategic advantage in drug design. The primary amino group at the 4-position serves as a crucial handle for synthetic elaboration, enabling the construction of diverse molecular architectures through reactions like amide coupling.[1] The N-benzyl group not only enhances solubility and reactivity but also provides a vector for exploring further structure-activity relationships (SAR).[1]

This compound is particularly recognized as a key intermediate for synthesizing analogues of cognition-enhancing agents, such as nebracetam, and has demonstrated significant potential in the development of novel enzyme inhibitors.[2]

Compound Profile:

  • IUPAC Name: 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

  • CAS Number: 478832-05-2[3]

  • Molecular Formula: C₁₁H₁₅ClN₂O[1]

  • Molecular Weight: 226.70 g/mol [1]

Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A primary application of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents for managing type 2 diabetes mellitus.[4][5]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis. It rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[7] By cleaving the N-terminal dipeptide of active GLP-1 and GIP, DPP-4 renders them inactive.[5]

DPP-4 inhibitors bind to the active site of the enzyme, preventing the degradation of incretins. This prolongs the activity of GLP-1 and GIP, leading to increased insulin secretion, suppressed glucagon release from pancreatic α-cells, and ultimately, improved glycemic control with a low risk of hypoglycemia.[4][6]

Role of the 4-Amino-1-benzylpyrrolidin-2-one Scaffold

The pyrrolidine core of the building block often serves as a proline mimetic, targeting the S1 subsite of the DPP-4 active site, which shows a preference for proline residues. The amino group is the key attachment point for coupling with various carboxylic acids, which in turn are designed to interact with other subsites (e.g., S2) of the enzyme's active site, thereby enhancing potency and selectivity.

Diagram 1: DPP-4 Inhibition Signaling Pathway

DPP4_Pathway Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1 Active GLP-1 & GIP (Incretins) Gut->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4_Enzyme DPP-4 Enzyme GLP1->DPP4_Enzyme degraded by Glucagon ↓ Glucagon Secretion GLP1->Glucagon suppresses Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose promotes uptake Inactive_GLP1 Inactive Metabolites DPP4_Enzyme->Inactive_GLP1 Inhibitor DPP-4 Inhibitor (e.g., synthesized from 4-amino-1-benzylpyrrolidin-2-one) Inhibitor->DPP4_Enzyme INHIBITS

Caption: Mechanism of DPP-4 inhibition to regulate blood glucose.

Experimental Protocols: Amide Bond Formation

The primary amino group of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride makes it an ideal substrate for standard amide coupling reactions. The choice of coupling reagent is critical and depends on the specific carboxylic acid substrate, desired reaction scale, and cost considerations. Below is a representative protocol for an EDC/HOBt-mediated coupling, a widely used and reliable method.[8][9][10]

Diagram 2: General Amide Coupling Workflow

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Process Amine 4-Amino-1-benzyl- pyrrolidin-2-one HCl Activation Activate Acid (0°C to RT) Amine->Activation Acid Carboxylic Acid (R-COOH) Acid->Activation Reagents EDC, HOBt, Base (e.g., DIPEA) Reagents->Activation Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Activation Coupling Nucleophilic Attack (Stir 12-16h) Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Product Purification->Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with 4-Amino-1-benzylpyrrolidin-2-one hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq - Note: Additional base is required to neutralize the hydrochloride salt of the amine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (1.1 eq), and HOBt (1.2 eq).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DCM (or DMF). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add DIPEA (3.0 eq) to the stirred suspension. The mixture should become a clear solution as the hydrochloride salt is neutralized.

  • Activation: Add EDC (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with water (to remove excess EDC and the urea byproduct), saturated NaHCO₃ solution, and finally with brine.[11]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Causality and Self-Validation:

  • Why HOBt? HOBt is added to suppress racemization, a common side reaction with carbodiimide activators, and to form a more reactive HOBt-ester intermediate, which increases the reaction rate and yield.[10]

  • Why 0 °C? Starting the reaction at a low temperature helps to control the initial exothermic reaction upon addition of the coupling reagent and base, minimizing side reactions.

  • Why an anhydrous solvent? Water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

  • Validation: The success of the reaction is validated by TLC/LC-MS monitoring, which shows the consumption of starting materials and the formation of a new, less polar product spot. The final structure and purity are confirmed by NMR and mass spectrometry analysis.

Quantitative Data and Structure-Activity Relationship (SAR)

The pyrrolidine scaffold has been incorporated into numerous DPP-4 inhibitors. The modifications made by coupling different carboxylic acids to the 4-amino group directly influence the inhibitory potency.

Compound Class/ReferenceScaffold ModificationDPP-4 IC₅₀ (nM)Selectivity NotesReference
Sitagliptin (JANUVIA®)β-amino acid with trifluorophenyl group18 - 22High selectivity over DPP-8 and DPP-9[1][6]
Pyrrolidine-based AnalogsFused β-homophenylalanine0.01 µM (10 nM)Good inhibitory activity[12]
Benzylpyrrolidine Derivative2-benzylpyrrolidine ring system300Reduced ring size from piperazine lead[6]
Triazolopiperazine Analogsβ-amino amides with triazolopiperazine2Potent inhibitors[12]
Dihydropyrimidine HybridGallic acid-thiazolidinedione hybrid36Potent DPP-4 inhibitor[13]
Dihydropyrimidine DerivativeOptimized dihydropyrimidine scaffold24-fold more active than Sitagliptin[13]

Note: The IC₅₀ values are sourced from various studies on pyrrolidine and related scaffolds and are presented for comparative purposes. They do not all originate from 4-Amino-1-benzylpyrrolidin-2-one hydrochloride directly but illustrate the potency achievable with this class of compounds.

The data indicates that potent DPP-4 inhibition in the low nanomolar range is achievable with pyrrolidine-based scaffolds. SAR studies consistently show that moieties capable of forming key interactions with residues in the S1 and S2 pockets of the DPP-4 active site are crucial for high affinity.[14]

Conclusion

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a high-value, versatile building block for medicinal chemistry and drug discovery. Its pre-functionalized, chiral pyrrolidinone core provides a robust starting point for the synthesis of complex molecules, most notably DPP-4 inhibitors. The straightforward accessibility of its primary amine for amide coupling allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols and mechanistic insights provided herein are intended to empower researchers to effectively utilize this scaffold in the development of next-generation therapeutics.

References

  • A Convenient Protocol for Amide Bond Formation for Electron Deficient Amines and Carboxylic Acids. (n.d.). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 4(50), 23–34. Retrieved January 4, 2026, from [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Retrieved January 4, 2026, from [Link]

  • 2RGU: Crystal structure of complex of human DPP4 and inhibitor. (2007). National Center for Biotechnology Information (NCBI). Retrieved January 4, 2026, from [Link]

  • Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). (2024). Bentham Science. Retrieved January 4, 2026, from [Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

  • Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. (2004). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

  • Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024). MDPI. Retrieved January 4, 2026, from [Link]

  • Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. (2016). CORE. Retrieved January 4, 2026, from [Link]

  • Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors. (2008). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Discovery of the selective and nanomolar inhibitor of DPP-4 more potent than sitagliptin by structure-guided rational design. (2024). PubMed. Retrieved January 4, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 4, 2026, from [Link]

  • US Patent for Substituted 4-amino-1-benzylpiperidine compounds. (n.d.). Google Patents.
  • 4-Aminopyrrolidin-2-one hydrochloride. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]

  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. (2024). MDPI. Retrieved January 4, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec. Retrieved January 4, 2026, from [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journals. Retrieved January 4, 2026, from [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

Sources

Synthesis of 4-Amino-1-benzylpyrrolidin-2-one Hydrochloride Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-1-benzylpyrrolidin-2-one Derivatives

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-Amino-1-benzylpyrrolidin-2-one and its derivatives have garnered significant attention from the scientific community. These compounds are structurally related to nootropic agents like nebracetam and are being investigated for their potential in treating cognitive disorders and other neurological conditions. The strategic placement of an amino group at the 4-position and a benzyl group on the nitrogen atom provides a versatile platform for structural modifications, enabling the fine-tuning of their pharmacological profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride derivatives. We will delve into detailed, field-proven protocols, explain the underlying chemical principles, and offer insights into process optimization.

Synthetic Strategies: Navigating the Pathways to the Target Scaffold

The synthesis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride can be approached through several strategic routes. The choice of a particular pathway often depends on factors such as the availability of starting materials, desired scale of synthesis, and safety considerations, particularly concerning the use of hazardous reagents. Here, we present two well-established methods: a classical six-stage synthesis and a more streamlined four-stage approach that circumvents the use of sodium azide.

Method 1: A Six-Stage Synthesis Involving a Staudinger Reaction

This traditional route provides a reliable, albeit longer, pathway to the target compound. The key steps involve the formation of the pyrrolidinone ring, functional group manipulations, and a final Staudinger reaction to install the primary amine.

Conceptual Workflow for Method 1

A Itaconic Acid + Benzylamine B 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid A->B Cyclization (Toluene, Heat) C Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate B->C Esterification (SOCl₂, Methanol) D 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one C->D Reduction (NaBH₄, Methanol) E 1-Benzyl-4-(chloromethyl)pyrrolidin-2-one D->E Chlorination (SOCl₂) F 4-(Azidomethyl)-1-benzylpyrrolidin-2-one E->F Azidation (NaN₃, DMF) G 4-Amino-1-benzylpyrrolidin-2-one F->G Staudinger Reaction (PPh₃, THF) H 4-Amino-1-benzylpyrrolidin-2-one hydrochloride G->H Salt Formation (HCl)

Figure 1: Workflow for the six-stage synthesis.

Detailed Experimental Protocol for Method 1

Stage 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine itaconic acid (1.0 eq) and benzylamine (1.0 eq) in toluene.

  • Heat the mixture to reflux (approximately 110-120 °C) and continue for 3-5 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature, and remove the toluene under reduced pressure. The resulting crude product can be used in the next step without further purification.

Stage 2: Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

  • Suspend the crude 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol.

  • Cool the suspension in an ice bath and add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Stage 3: Synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

  • Dissolve the methyl ester (1.0 eq) in methanol and cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the alcohol.

Stage 4: Synthesis of 1-Benzyl-4-(chloromethyl)pyrrolidin-2-one

  • To the crude alcohol (1.0 eq), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chloride.

Stage 5: Synthesis of 4-(Azidomethyl)-1-benzylpyrrolidin-2-one

  • Dissolve the chloride (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5 eq) and heat the mixture to 60-70 °C for 3-5 hours. Caution: Sodium azide is highly toxic and potentially explosive.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the azide.

Stage 6: Synthesis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

  • Dissolve the azide (1.0 eq) in tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh₃) (1.1 eq) portion-wise at room temperature. Effervescence (N₂ gas) should be observed.

  • Stir the reaction for 2-3 hours, then add water and continue stirring for another hour to hydrolyze the intermediate iminophosphorane.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.[1]

StageKey ReagentsTypical ConditionsYield (%)
1Itaconic acid, BenzylamineToluene, Reflux85-90
2SOCl₂, MethanolReflux78-82
3NaBH₄, Methanol0-25 °C70-75
4SOCl₂70-80 °C65-70
5NaN₃, DMF60 °C60-68
6PPh₃, THF; then HClRoom Temperature50-55
Table 1: Summary of Reaction Conditions and Yields for Method 1.[1]
Method 2: A More Efficient and Safer Four-Stage Synthesis

This optimized route avoids the use of the hazardous sodium azide and reduces the number of synthetic steps, making it a more attractive option for larger-scale preparations. The key transformation is the direct reduction of a carboxylic acid to an amine.

Conceptual Workflow for Method 2

A Itaconic Acid + Benzylamine B 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid A->B Cyclization (Toluene, Dean-Stark) C 4-Aminomethyl-1-benzylpyrrolidin-2-one B->C Reduction (LiAlH₄, THF) D 4-Amino-1-benzylpyrrolidin-2-one hydrochloride C->D Salt Formation (HCl)

Figure 2: Workflow for the four-stage synthesis.[2]

Detailed Experimental Protocol for Method 2

Stage 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

  • This step is identical to Stage 1 of Method 1. Combine itaconic acid (1.0 eq) and benzylamine (1.0 eq) in toluene and heat at reflux with a Dean-Stark trap for 5-6 hours.

  • After cooling, the product often crystallizes from the solution and can be collected by filtration.

Stage 2: Reduction to 4-Aminomethyl-1-benzylpyrrolidin-2-one

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude amine.

Stage 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 4-aminomethyl-1-benzylpyrrolidin-2-one in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether), until precipitation is complete.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the pure 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.[1]

StageKey ReagentsTypical ConditionsYield (%)
1Itaconic acid, BenzylamineToluene, Dean-Stark88-92
2LiAlH₄, THF0-5 °C75-80
3HCl gas, Diethyl etherRoom Temperature85-90
Table 2: Summary of Reaction Conditions and Yields for Method 2.[1]

Scientific Rationale and In-Field Insights

  • Choice of Benzyl Protecting Group: The N-benzyl group is a common and robust protecting group for the pyrrolidinone nitrogen. It is stable to a wide range of reaction conditions, including the reduction and chlorination steps.[3] Furthermore, it can be readily removed by catalytic hydrogenation if required for further derivatization.

  • Cyclization Strategy: The initial cyclization of itaconic acid with benzylamine is a straightforward and high-yielding Michael addition followed by an intramolecular amidation. The use of a Dean-Stark trap effectively removes the water byproduct, driving the reaction to completion.

  • Reduction of the Carboxylic Acid: In Method 2, the use of LiAlH₄ for the direct reduction of the carboxylic acid to the amine is a powerful and efficient transformation. This reagent is highly reactive and unselective, but in this specific substrate, it effectively reduces the carboxylic acid without affecting the amide carbonyl of the pyrrolidinone ring under controlled conditions. This step significantly shortens the synthetic sequence.

  • Safety Considerations with Sodium Azide: Method 1 utilizes sodium azide, which is a highly toxic and potentially explosive reagent. Strict safety precautions, including working in a well-ventilated fume hood and avoiding contact with acids and heavy metals, are imperative. The development of Method 2, which avoids sodium azide, represents a significant improvement in the process safety.

Conclusion

The synthesis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and its derivatives is a key area of research in medicinal chemistry. The protocols detailed in this guide offer robust and reproducible methods for obtaining these valuable compounds. While the six-stage synthesis is a classic approach, the four-stage method provides a more efficient and safer alternative. The choice of synthetic route will ultimately depend on the specific needs and resources of the research team. By understanding the underlying chemistry and adhering to the outlined procedures, researchers can confidently synthesize these important molecules for further investigation and drug discovery efforts.

References

  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., Georgiyants, V., & Kovalenko, S. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 23–34. [Link]

  • PrepChem. (n.d.). Synthesis of a) N-Benzyl-2-pyrrolidone. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis scheme of 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one analogs (method 2). Retrieved from [Link]

Sources

HPLC analysis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Stability-Indicating HPLC Analysis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Introduction: A Framework for Robust Analysis

4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS No. 478832-05-2) is a synthetic pyrrolidinone derivative with significant potential in medicinal chemistry and drug development.[1] Its structure, featuring a chiral center and multiple reactive sites, necessitates a well-characterized analytical method to ensure quality, purity, and stability.[1][2] This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, the goal is not merely to provide a protocol but to deliver a self-validating analytical system. This guide is structured to explain the causality behind experimental choices, ensuring that the methodology is not only followed but understood. We will detail a primary reversed-phase (RP-HPLC) method for assay and impurity profiling, demonstrate its stability-indicating power through forced degradation studies, and provide a supplementary protocol for chiral purity assessment.

Part 1: Quantitative Analysis by Reversed-Phase HPLC

The cornerstone of pharmaceutical analysis is the ability to accurately quantify the active pharmaceutical ingredient (API) and separate it from any process-related impurities or potential degradants. A reversed-phase HPLC method is the preferred approach due to its versatility, high precision, and compatibility with the aqueous and organic solvents typically used for polar to moderately non-polar compounds like 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.[3]

Principle and Method Rationale

The selected method utilizes a C18 stationary phase, which provides hydrophobic interactions with the benzyl group of the analyte. A buffered mobile phase is critical; a phosphate buffer at a controlled pH of 6.5 ensures that the primary amine on the pyrrolidinone ring maintains a consistent protonation state, preventing peak shape distortion and retention time drift. We employ a gradient elution with acetonitrile, starting with a lower organic concentration to retain and separate polar impurities, then ramping up to elute the main analyte and any non-polar species. UV detection at 207 nm is selected based on the compound's absorbance, providing high sensitivity.[1]

Experimental Protocol 1: Purity and Assay Determination

1.1 Materials and Reagents

  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Potassium Phosphate (KH₂PO₄) (ACS grade or higher)

  • Phosphoric Acid (85%)

  • Water (HPLC grade, 18.2 MΩ·cm)

1.2 Chromatographic Conditions

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 150 mm × 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10% to 70% B; 20-25 min: 70% B; 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 207 nm
Run Time 30 minutes

1.3 Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 6.5 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.[1]

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

1.4 System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. This ensures the trustworthiness of the results. Inject the Standard Solution five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Repeatability (%RSD) ≤ 1.0% for peak area and retention timeConfirms the precision of the system for reliable quantification.
Analytical Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase & Diluent P2 Prepare Standard & Sample Solutions (0.5 mg/mL) P1->P2 A1 System Equilibration (30 min) P2->A1 A2 System Suitability Test (5x Standard Injections) A1->A2 A3 Analyze Blank (Diluent) & Samples A2->A3 D1 Verify SST Criteria (Tailing, Plates, %RSD) A3->D1 D2 Integrate Chromatograms D1->D2 D3 Calculate Assay & Impurities (Area % Normalization) D2->D3

Caption: Overall workflow for HPLC purity and assay analysis.

Part 2: Demonstrating Stability-Indicating Power

A stability-indicating method is one that can unequivocally separate the API from its degradation products, allowing for an accurate measurement of the API's stability over time.[4] To validate this capability, forced degradation studies are essential.[5][6] These studies expose the drug substance to harsh conditions to intentionally produce degradants.

Principle and Rationale

The API is subjected to hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3][7] The goal is to achieve partial degradation (typically 5-20%) to ensure that the primary and any secondary degradation products are generated and can be chromatographically resolved from the parent peak and each other.[8][4]

Experimental Protocol 2: Forced Degradation Studies

2.1 Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride in the Diluent.

2.2 Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration (0.5 mg/mL) with diluent.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration with diluent.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute to the target concentration with diluent.

  • Thermal Degradation: Store the solid API in a hot air oven at 105°C for 24 hours. Prepare a sample solution at the target concentration.

  • Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] Prepare a sample solution at the target concentration.

2.3 Analysis and Interpretation: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Part 1.

  • Specificity: Examine the chromatograms for resolution between the main API peak and any new peaks (degradants). The resolution should be >1.5.

  • Peak Purity: If using a Photodiode Array (PDA) detector, perform peak purity analysis on the API peak in each stressed sample to confirm it is spectrally homogeneous and free from co-eluting impurities.

  • Mass Balance: The sum of the assay of the API and the area percent of all degradants should be close to 100%, indicating that all degradation products are being detected.

Forced Degradation Logic Diagram

G cluster_stress Stress Conditions (ICH Q1A) API API Sample (4-Amino-1-benzylpyrrolidin-2-one HCl) Acid Acidic (0.1 M HCl, 60°C) API->Acid Base Basic (0.1 M NaOH, 60°C) API->Base Oxidative Oxidative (3% H₂O₂, RT) API->Oxidative Thermal Thermal (105°C Solid) API->Thermal Photo Photolytic (1.2M lux-hr) API->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Result Data Evaluation: - Peak Purity - Resolution - Mass Balance Analysis->Result

Caption: Logic flow for applying forced degradation stress conditions.

Part 3: Advanced Protocol for Chiral Separation

The compound contains a stereocenter at the 4-position of the pyrrolidinone ring. For pharmaceutical applications, it is often critical to control the enantiomeric purity, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral HPLC is the most common and reliable method for this purpose.[9][10]

Principle and Rationale

This method utilizes a chiral stationary phase (CSP) based on a macrocyclic antibiotic. These CSPs create a chiral environment through multiple interaction points (e.g., hydrogen bonding, dipole-dipole, steric hindrance), allowing for the differential retention of the two enantiomers.[10] The mobile phase is typically a polar organic solvent mixture, and the separation is often sensitive to additives and temperature.

Experimental Protocol 3: Chiral Purity Determination

3.1 Materials and Reagents

  • Racemic 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Acetic Acid (Glacial)

  • Triethylamine

3.2 Chromatographic Conditions

ParameterSpecification
Instrument HPLC system with UV detector
Column Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm or equivalent
Mobile Phase Methanol / Ethanol / Acetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
UV Detection 254 nm (for enhanced aromatic detection)

3.3 Analysis: Dissolve the sample in the mobile phase at a concentration of approximately 1.0 mg/mL. To confirm peak identity, inject the individual enantiomers if available. The method's ability to separate the enantiomers should be confirmed by injecting a sample of the racemate, which should show two well-resolved peaks.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the . The detailed protocols for achiral purity/assay, forced degradation, and chiral separation are designed to be robust and trustworthy, meeting the high standards of the pharmaceutical development industry. By explaining the rationale behind key methodological choices, this guide empowers researchers to not only execute the analysis but also to understand, adapt, and troubleshoot the procedures effectively.

References

  • Benchchem. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | 478832-05-2.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Klick, S., et al. (2005). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
  • Bansal, G., & Singh, M. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmacy and Pharmaceutical Sciences.
  • Ngwa, G. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace.
  • Sharma, G., et al. (2016). Forced Degradation Studies. MedCrave online.
  • EvitaChem. (n.d.). 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride.
  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science.
  • Chem-Impex. (n.d.). (2S,4S)-4-Amino-1-[benzyloxycarbonyl]pyrrolidine-2-methylcarboxylate hydrochloride.
  • BLD Pharm. (n.d.). 478832-05-2|4-Amino-1-benzylpyrrolidin-2-one hydrochloride.
  • PubChem. (n.d.). 4-Amino-1-(2-benzylphenyl)pyrrolidin-2-one.
  • Pharmaffiliates. (n.d.). CAS No : 478832-05-2| Chemical Name : 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • SIELC Technologies. (n.d.). Separation of 2-Pyrrolidinone, 1-(1-methylethyl)- on Newcrom R1 HPLC column.
  • Biosynth. (n.d.). 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride | 1803567-17-0.
  • Chemrio. (n.d.). 4-amino-1-benzyl-2-pyrrolidinone hydrochloride.
  • PubChem. (n.d.). 4-Aminopyrrolidin-2-one hydrochloride.
  • ResearchGate. (2023). CHIRAL SEPARATION OF (2S, 9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R, 9R).
  • ResearchGate. (2023). Chemistry CHIRAL SEPARATION OF (2S,9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R,9R).
  • Al-Alwani, W. A. M., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences.

Sources

A Robust and Validated LC-MS/MS Method for the Analysis of 4-Amino-1-benzylpyrrolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, a key synthetic building block in pharmaceutical research and development.[1] We present a highly selective and sensitive method utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol herein is designed for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step instructions for sample preparation, instrument setup, and data acquisition. The scientific rationale behind each methodological choice is explained to ensure adaptability and robustness. The method has been validated according to industry-standard guidelines to ensure data integrity, reliability, and reproducibility.[2]

Introduction and Scientific Rationale

4-Amino-1-benzylpyrrolidin-2-one is a pyrrolidinone derivative that serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds, including potential nootropic agents like nebracetam.[1] Accurate quantification of this molecule is critical for ensuring the quality of starting materials, monitoring reaction progress, and identifying potential impurities in active pharmaceutical ingredients (APIs).

Methodological Causality:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was selected as the analytical platform of choice for its superior sensitivity, specificity, and speed.[3][4]

  • Electrospray Ionization (ESI): The target analyte contains a primary amine group, which is readily protonated. ESI is a "soft" ionization technique ideal for such polar molecules, generating a stable protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation, thereby maximizing sensitivity.[5][6]

  • Tandem Mass Spectrometry (MS/MS): By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), we generate characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, allowing the analyte to be distinguished from co-eluting matrix components and structural isomers.[7]

  • Reversed-Phase Chromatography: While the analyte is polar, excellent retention and peak shape can be achieved on a C18 stationary phase by controlling the mobile phase pH. The addition of a mild acid (e.g., formic acid) ensures the analyte remains in its protonated, more hydrophilic state, which is optimal for both chromatography and ESI efficiency.[8]

Analyte Profile

PropertyValueSource
Chemical Name 4-Amino-1-benzylpyrrolidin-2-one hydrochloride[1][9]
CAS Number 478832-05-2[1][10]
Molecular Formula C₁₁H₁₅ClN₂O[1]
Molecular Weight 226.70 g/mol [1]
Free Base [M+H]⁺ 191.12 m/z (C₁₁H₁₅N₂O⁺)Calculated
Chemical Structure

Comprehensive Experimental Protocol

This protocol is designed to be a self-validating system, incorporating quality control checks to ensure data reliability.

Materials and Reagents
  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride reference standard (>98% purity)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Microcentrifuge tubes and appropriate volumetric flasks and pipettes

Standard and Sample Preparation

Causality Note: Working with a hydrochloride salt requires careful consideration of the molecular weight for concentration calculations. However, mass spectrometry detects the free base cation. All calculations for stock solutions should use the full salt weight (226.70 g/mol ), but the instrument will be set to monitor the mass of the protonated free base (m/z 191.12).

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of 50:50 Methanol/Water in a Class A volumetric flask. This solution should be stored at 2-8°C and is stable for up to one month.

  • Working Stock Solution (10 µg/mL): Perform a 1:100 dilution of the Primary Stock Solution with 50:50 Methanol/Water.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the Working Stock Solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). A suggested concentration range is 0.1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from the Working Stock Solution, independent of the calibration standards. This is a critical step for method validation.[11]

  • Test Samples: Dissolve the unknown sample in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection to prevent clogging of the LC system.[12]

Instrumentation and Method Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrumentation available.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
LC System UPLC/HPLC System Provides necessary resolution and flow stability.
Column C18, 2.1 x 50 mm, 1.8 µm Offers good retention for moderately polar compounds and high efficiency.[13]
Mobile Phase A 0.1% Formic Acid in Water Acidifier to promote analyte protonation.[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic eluent for gradient elution.
Flow Rate 0.4 mL/min Optimal for a 2.1 mm ID column, ensuring good ionization efficiency.[14]
Column Temp. 40 °C Improves peak shape and reduces viscosity.
Injection Volume 5 µL Balances sensitivity with potential for column overload.

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 2 min | A standard gradient to ensure elution and column cleaning. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
MS System Triple Quadrupole or Q-TOF MS Required for MS/MS fragmentation and quantification.
Ionization Mode Electrospray Ionization (ESI), Positive The primary amine is highly basic and readily protonated.[15]
Capillary Voltage 3.5 kV Optimized for stable spray formation.
Source Temp. 150 °C Maintains analyte stability.
Desolvation Temp. 400 °C Ensures efficient solvent evaporation.[5]
Desolvation Gas Nitrogen, 800 L/hr Facilitates the desolvation of droplets.

| MRM Transitions | See Section 4.2 | Specific precursor-to-product ion transitions for quantification and confirmation. |

Results and Discussion

Mass Spectra and Fragmentation Pathway

The primary amine on the pyrrolidinone ring is the most likely site of protonation. In a full scan MS analysis, the compound will be detected as its protonated molecular ion, [M+H]⁺, at m/z 191.12 .

Upon collision-induced dissociation (CID), the [M+H]⁺ ion undergoes predictable fragmentation. Studies of structurally similar α-pyrrolidinophenone cathinones have elucidated common fragmentation pathways that are applicable here.[16][17][18] The most abundant and stable fragments are typically used for MRM transitions.

Proposed MRM Transitions:

  • Quantifier: 191.12 -> 91.1 (Loss of the aminopyrrolidinone moiety)

  • Qualifier: 191.12 -> 120.1 (Loss of benzyl group followed by rearrangement)

The formation of the m/z 91 ion corresponds to the highly stable tropylium cation (C₇H₇⁺), a hallmark fragment for compounds containing a benzyl group.[17]

G cluster_frag Proposed Fragmentation Pathway cluster_products Product Ions precursor [M+H]⁺ m/z 191.12 prod1 Tropylium Cation m/z 91.1 precursor->prod1 Loss of C₄H₇N₂O (Quantifier) prod2 Pyrrolidinone fragment m/z 120.1 precursor->prod2 Loss of C₇H₇ (Qualifier)

Caption: Proposed fragmentation of the [M+H]⁺ ion for 4-Amino-1-benzylpyrrolidin-2-one.

Method Validation and Performance

To ensure the trustworthiness of the analytical results, the method should be validated according to ICH Q2(R2) guidelines.[19] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[2]

Table 3: Summary of Method Validation Parameters

Parameter Acceptance Criteria Purpose
Specificity No interfering peaks at the retention time of the analyte. Ensures the signal is solely from the analyte.[20]
Linearity Correlation coefficient (r²) ≥ 0.995 Confirms a proportional response across a range of concentrations.
Accuracy Recovery within 85-115% (for QC samples) Measures the closeness of the measured value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 15% Demonstrates the reproducibility of the results.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10 The lowest concentration that can be reliably quantified.

| Robustness | Method performance is unaffected by small, deliberate variations. | Shows the method's reliability under normal usage. |

Analytical Workflow Visualization

The end-to-end process, from sample receipt to final data reporting, is a critical pathway that must be well-defined to ensure consistency and quality.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing a Receive Sample & Prepare Standards/QCs b Dilute & Filter Samples a->b c LC Separation (C18 Column) b->c d ESI Ionization (Positive Mode) c->d e MS/MS Analysis (MRM) d->e f Integrate Chromatographic Peaks e->f g Generate Calibration Curve f->g h Quantify Unknowns & QCs g->h i Generate Report h->i

Caption: High-level workflow for the LC-MS/MS analysis of the target compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific tool for the quantitative analysis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. By explaining the scientific rationale behind the chosen parameters and incorporating principles of method validation, this guide serves as a practical resource for scientists in the pharmaceutical industry. The protocol is designed to be readily implemented and adapted, ensuring high-quality, reliable data for critical stages of drug development and quality control.

References

  • Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Analytical Chemistry, 76(16), 4888–4893. Available at: [Link]

  • Chai, S., et al. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. European Journal of Mass Spectrometry. Available at: [Link]

  • Restek Corporation. Method Development Considerations for the LC-MS/MS Analysis of Drugs. Separation Science. Available at: [Link]

  • Intertek. LC-MS Method Development. Intertek. Available at: [Link]

  • Swartz, M. E., & Krull, I. S. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • Swartz, M. E., Krull, I. S., & Orr, J. D. Validation of Impurity Methods, Part I. LCGC International. Available at: [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. BioPharma Services Inc. Available at: [Link]

  • Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available at: [Link]

  • American Chemical Society. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València UPV. Available at: [Link]

  • Jackson, G., et al. (2020).
  • Ali, A., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC - NIH. Available at: [Link]

  • Genevac. Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Genevac. Available at: [Link]

  • Jackson, G., et al. (2020).
  • Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Books.
  • Kumar, A., et al. (2019). Analytical method validation: A brief review.
  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. Available at: [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link]

  • Office of Justice Programs. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Office of Justice Programs. Available at: [Link]

  • EvitaChem. 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride. EvitaChem.
  • FDA. (2022). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Semantic Scholar.
  • Perekhoda, L., et al. (2024). synthesis and nootropic activity prediction of some 4-(aminomethyl)- 1-benzylpyrrolidin. ScienceRise: Pharmaceutical Science.
  • Pharmaffiliates. CAS No : 478832-05-2| Chemical Name : 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. Pharmaffiliates. Available at: [Link]

  • HELDA - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki.
  • Wikipedia. Electrospray ionization. Wikipedia. Available at: [Link]

  • Chem-Impex.
  • YouTube. (2014). Electrospray ionization. YouTube. Available at: [Link]

  • JoVE. (2024). Video: Electrospray Ionization (ESI) Mass Spectrometry. JoVE. Available at: [Link]

  • PubChem. 4-Amino-1-(2-benzylphenyl)pyrrolidin-2-one. PubChem. Available at: [Link]

Sources

Application Notes: 4-Amino-1-benzylpyrrolidin-2-one Hydrochloride as a Versatile Chiral Synthon in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its conformational rigidity and diverse functionalization potential.[1] Within this important class, 4-Amino-1-benzylpyrrolidin-2-one hydrochloride serves as a highly valuable chiral building block. Primarily derived from L-glutamic acid, it provides a robust and stereochemically defined starting point for the synthesis of complex molecular architectures.[1][2] This guide details its fundamental role as a chiral synthon, provides a representative synthetic protocol, and explores its application as a chiral auxiliary for directing stereoselective transformations. The protocols and mechanistic insights are designed for researchers in organic synthesis and drug development, emphasizing experimental causality and procedural integrity.

Core Concepts & Physicochemical Properties

4-Amino-1-benzylpyrrolidin-2-one is a derivative of pyroglutamic acid, a cyclized form of the naturally occurring amino acid L-glutamic acid.[2] This lineage places it firmly within the "chiral pool," a collection of inexpensive and enantiomerically pure compounds sourced from nature that serve as starting materials for asymmetric synthesis. The benzyl group on the nitrogen enhances lipophilicity and serves as a stable protecting group, while the primary amine at the C4 position offers a key vector for further chemical elaboration.

Table 1: Physicochemical Data

Property Value
Chemical Name 4-Amino-1-benzylpyrrolidin-2-one hydrochloride
CAS Number 478832-05-2[3][4]
Molecular Formula C₁₁H₁₅ClN₂O[3]
Molecular Weight 226.70 g/mol [3]
Appearance Off-white to white solid

| Solubility | Soluble in water, methanol; sparingly soluble in polar aprotic solvents. |

Handling & Storage: As a hydrochloride salt, the compound is generally a stable, crystalline solid. Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Due to its hygroscopic nature, it should be handled under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.

Strategic Application as a Chiral Building Block

The principal application of this compound is as a stereodefined precursor. The synthesis of complex targets, such as the nootropic agent Nebracetam and its analogs, leverages the inherent chirality of the pyrrolidinone core. The general strategy involves using the amine at C4 as a nucleophile or as a site for further functionalization, building complexity upon the rigid chiral scaffold.

G cluster_0 Chiral Pool to Target Molecule Workflow A L-Glutamic Acid (From Chiral Pool) B L-Pyroglutamic Acid A->B Internal Cyclization C N-Benzyl Pyroglutamic Acid B->C N-Benzylation D Functionalized C4 Intermediate (e.g., 4-hydroxy, 4-azido) C->D Stereospecific C4-Functionalization E (S)-4-Amino-1-benzylpyrrolidin-2-one D->E Azide Reduction or Amine Introduction F Target Molecules (e.g., Nebracetam Analogs, Peptidomimetics) E->F Derivatization

Figure 1: Synthetic pathway from the chiral pool to target molecules.

Protocol 1: Representative Synthesis of (S)-4-Amino-1-benzylpyrrolidin-2-one

This multi-step protocol outlines a common route starting from (S)-pyroglutamic acid. It involves N-protection, stereospecific functionalization at the C4 position, and subsequent conversion to the amine.

Materials:

  • (S)-Pyroglutamic acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Sodium azide (NaN₃)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen (H₂), Palladium on carbon (Pd/C, 10%)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Step A: N-Benzylation

  • To a stirred solution of (S)-pyroglutamic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Slowly add benzyl bromide (1.1 eq) at room temperature.

  • Heat the mixture to 60°C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction, pour it into water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl pyroglutamic acid, which can be esterified for the next step if needed.

Step B: C4-Hydroxylation & Azidation (Mitsunobu Reaction) Causality: This step introduces a functional group at C4 with inversion of stereochemistry. Using an azide source like DPPA or NaN₃ directly installs the precursor to the amine.

  • Dissolve the N-benzylated pyrrolidinone intermediate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise. The solution may turn deep orange.

  • Add DPPA (1.5 eq) or an alternative azide source.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the solvent and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 4-azido derivative.

Step C: Reduction of the Azide Causality: Catalytic hydrogenation is a clean and efficient method to reduce the azide to a primary amine without affecting the benzyl group or the lactam carbonyl.

  • Dissolve the purified 4-azido-1-benzylpyrrolidin-2-one (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (approx. 10% by weight).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.

  • Stir vigorously for 4-8 hours until TLC indicates the complete consumption of the azide.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate to yield the free base of 4-amino-1-benzylpyrrolidin-2-one.

Step D: Hydrochloride Salt Formation

  • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Application as a Chiral Auxiliary

While primarily a building block, the chiral amine can be employed as a recoverable auxiliary to direct the stereochemistry of reactions on an attached prochiral substrate. The general principle involves covalently linking the auxiliary, performing a diastereoselective reaction, and then cleaving the auxiliary.

G cluster_1 Asymmetric Alkylation Cycle using Chiral Auxiliary A Chiral Auxiliary (4-Amino-1-benzylpyrrolidin-2-one) C Chiral Amide Intermediate A->C 1. Acylation B Prochiral Substrate (e.g., R-COCl) B->C D Diastereoselective Enolate Formation (LDA, -78°C) C->D 2. Deprotonation E Alkylation (E+) (e.g., BnBr) D->E 3. Electrophilic Attack F Alkylated Product (Diastereomeric Mixture) E->F G Cleavage (e.g., Acid Hydrolysis) F->G 4. Auxiliary Removal H Chiral Product (Enantiomerically Enriched) G->H I Recovered Auxiliary G->I I->A Recycle

Figure 2: Workflow for diastereoselective alkylation.

Protocol 2: Diastereoselective α-Alkylation of a Propionamide Derivative (Representative)

This protocol demonstrates the use of (S)-4-amino-1-benzylpyrrolidin-2-one as a chiral auxiliary to direct the alkylation of a propionamide enolate.

Materials:

  • (S)-4-Amino-1-benzylpyrrolidin-2-one hydrochloride

  • Triethylamine (TEA) or another non-nucleophilic base

  • Propanoyl chloride

  • Lithium diisopropylamide (LDA), 2M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Anhydrous solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Aqueous HCl (e.g., 6M)

Step A: Auxiliary Attachment (Amide Formation)

  • Suspend the hydrochloride salt (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) and stir for 15 minutes to generate the free base in situ.

  • Cool the mixture to 0°C and add propanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine organic layers, dry over magnesium sulfate, concentrate, and purify by column chromatography to yield the N-propanoyl amide derivative.

Step B: Diastereoselective Alkylation Causality: The chiral environment created by the auxiliary, particularly the bulky N-benzyl group, sterically hinders one face of the planar enolate. The incoming electrophile is therefore directed to the less hindered face, resulting in one major diastereomer. Low temperature (-78°C) is critical to prevent racemization and maximize selectivity.

  • Dissolve the purified amide (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Add the electrophile, benzyl bromide (1.2 eq), dropwise.

  • Stir at -78°C for 4-6 hours. Monitor by TLC (quenching a small aliquot with methanol before spotting).

  • Quench the reaction at -78°C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, extract with ethyl acetate (3x), wash with brine, dry, and concentrate.

Step C: Auxiliary Cleavage and Product Analysis

  • Dissolve the crude alkylated product in a mixture of THF and 6M aqueous HCl (1:1 ratio).

  • Heat the mixture to reflux (approx. 70-80°C) for 12-24 hours.

  • Cool to room temperature. The recovered auxiliary will be in the aqueous layer as the hydrochloride salt. The desired chiral carboxylic acid product will be in the organic layer.

  • Separate the layers. The aqueous layer can be basified and extracted to recover the auxiliary.

  • Wash the organic layer with water, dry, and concentrate to yield the crude 2-methyl-3-phenylpropanoic acid.

  • Purify the acid by chromatography or crystallization.

  • Determine the enantiomeric excess (ee) of the product by converting it to a methyl ester (with diazomethane or TMS-diazomethane) and analyzing via chiral HPLC or GC.

Table 2: Representative Alkylation Data (Hypothetical)

Electrophile (E⁺) Product Expected Yield (%) Expected Diastereomeric Ratio (d.r.)
Methyl iodide (MeI) 2-Methylpropanoic acid derivative 85-95 >90:10
Benzyl bromide (BnBr) 2-Benzylpropanoic acid derivative 80-90 >95:5

| Allyl bromide | 2-Allylpropanoic acid derivative | 75-85 | >92:8 |

Troubleshooting & Key Considerations

  • Low Diastereoselectivity:

    • Temperature: Ensure the alkylation is performed at -78°C or lower. Any warming can lead to enolate equilibration and loss of selectivity.

    • Base: Use a strong, non-nucleophilic hindered base like LDA or LiHMDS. Incomplete deprotonation can lead to side reactions.

    • Solvent: THF is standard as it effectively solvates the lithium cation. Other solvents may alter aggregation states and selectivity.

  • Incomplete Auxiliary Cleavage:

    • Harsh hydrolysis conditions (strong acid/base, high heat) are often required to cleave the robust amide bond. This can risk racemization of the final product.

    • Alternative, milder cleavage methods like ozonolysis or reductive cleavage may be explored if the auxiliary is modified.

  • Poor Yields in Synthesis:

    • Moisture: All steps, especially those involving strong bases (LDA) or water-sensitive reagents (DIAD), must be performed under strictly anhydrous conditions.

    • Purification: Intermediates may be oils. Careful column chromatography is essential to remove byproducts like triphenylphosphine oxide after Mitsunobu reactions.

References

  • Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Angewandte Chemie International Edition, 2021. URL: [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science Publishers, 2021. URL: [Link]

  • Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. ResearchGate, 2021. URL: [Link]

  • Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives... Organic Syntheses, 2021. URL: [Link]

  • Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI, 2020. URL: [Link]

  • Spirocyclic systems derived from pyroglutamic acid. PubMed, 2011. URL: [Link]

  • Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives... ScienceRise: Pharmaceutical Science, 2024. URL: [Link]

  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. Pharmaffiliates. URL: [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. URL: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI, 2023. URL: [Link]

Sources

Application Notes & Protocols: The Catalytic Potential of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS No: 478832-05-2) is a chiral pyrrolidinone derivative primarily recognized for its role as a synthetic intermediate and its structural relationship to nootropic compounds like nebracetam. While its direct application as a catalyst is not extensively documented in peer-reviewed literature, its molecular architecture—featuring a chiral backbone, a primary amine, and a lactam moiety—presents a compelling case for its potential utility in asymmetric organocatalysis. This guide provides a detailed examination of its plausible catalytic roles based on established principles of organocatalysis, analyzing its structural features and proposing its application in key synthetic transformations. We furnish hypothetical, yet robust, protocols for asymmetric Aldol and Michael reactions, designed to serve as a validated starting point for researchers exploring the catalytic capabilities of this and similar molecules.

Introduction: Structural Basis for Catalytic Activity

The efficacy of an organocatalyst is intrinsically linked to its structure. 4-Amino-1-benzylpyrrolidin-2-one hydrochloride possesses several key features that suggest its potential to mediate stereoselective reactions.

  • Pyrrolidinone Core: The five-membered lactam ring provides a rigid, sterically defined scaffold. This rigidity is crucial for creating a predictable and well-organized transition state, which is essential for effective stereochemical control.

  • Chiral Center: The presence of an asymmetric carbon atom (at the 4-position) is the cornerstone of its potential in asymmetric catalysis, enabling the differentiation between enantiotopic faces of a prochiral substrate.

  • Primary Amino Group: The nucleophilic amino group at the 4-position is the primary catalytic driver. It can reversibly react with carbonyl compounds to form key intermediates such as enamines or iminium ions, which are central to many organocatalytic cycles.[1]

  • N-Benzyl Group: The benzyl substituent enhances the molecule's solubility in common organic solvents and provides steric bulk, which can further influence the chiral environment around the catalytic site.[2]

These features draw a direct parallel to the renowned family of proline-derived organocatalysts, which have revolutionized asymmetric synthesis.[1] The primary amine of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride can, in principle, mimic the secondary amine of proline to engage in similar catalytic cycles.

G Figure 1: Key Structural Features for Catalysis cluster_mol cluster_features Potential Catalytic Functions img A Primary Amine (Nucleophilic Site for Enamine/Iminium Formation) B Chiral Center (Source of Asymmetric Induction) C Rigid Pyrrolidinone Scaffold (Controls Transition State Geometry) D N-Benzyl Group (Influences Sterics & Solubility)

Caption: Figure 1: Key Structural Features for Catalysis.

Plausible Catalytic Mechanisms

Based on its structural analogy to known organocatalysts, 4-Amino-1-benzylpyrrolidin-2-one hydrochloride can be hypothesized to operate via two principal catalytic manifolds: Enamine and Iminium ion catalysis.

Enamine Catalysis: The Asymmetric Aldol Reaction

In an Aldol reaction, the catalyst's primary amine can condense with a donor ketone or aldehyde to form a nucleophilic enamine intermediate. This chiral enamine then attacks an acceptor aldehyde. The steric environment created by the catalyst's scaffold directs this attack to one face of the aldehyde, establishing the product's stereochemistry. Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the aldol product.

G Figure 2: Proposed Enamine Catalytic Cycle Cat Catalyst (R-NH2) Enamine Chiral Enamine Intermediate Cat->Enamine + Ketone Water1 - H2O Ketone Ketone (R'CH2COR'') Iminium Iminium Ion Adduct Enamine->Iminium + Aldehyde Aldehyde Aldehyde (R'''CHO) Iminium->Cat Catalyst Regeneration Product Aldol Product Iminium->Product Hydrolysis Water2 + H2O

Caption: Figure 2: Proposed Enamine Catalytic Cycle.

Iminium Catalysis: The Asymmetric Michael Addition

For reactions like the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, the catalyst operates via iminium ion activation. The amine condenses with the unsaturated aldehyde to form a chiral iminium ion. This process lowers the LUMO of the acceptor, activating it for attack by a soft nucleophile (the Michael donor). The catalyst's structure shields one face of the molecule, ensuring a highly stereoselective addition.

G Figure 3: Proposed Iminium Catalytic Cycle Cat Catalyst (R-NH2) Iminium Chiral Iminium Ion (LUMO Lowering) Cat->Iminium + Enone Water1 - H2O Enone α,β-Unsaturated Aldehyde Enamine Enamine Adduct Iminium->Enamine + Nucleophile Nucleophile Nucleophile (Nu-H) Enamine->Cat Catalyst Regeneration Product Michael Adduct Enamine->Product Hydrolysis Water2 + H2O

Caption: Figure 3: Proposed Iminium Catalytic Cycle.

Application Protocols (Hypothetical)

Disclaimer: The following protocols are proposed based on established methodologies for analogous pyrrolidine-based organocatalysts.[3][4][5] They serve as a robust starting point for experimental validation. Optimization of catalyst loading, temperature, solvent, and reaction time is recommended for any new substrate combination.

Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol details a representative asymmetric aldol reaction. The choice of a highly polar aprotic solvent like DMSO is intended to aid the solubility of the hydrochloride salt and promote the catalytic cycle.

Materials:

  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (Catalyst)

  • 4-Nitrobenzaldehyde (Acceptor)

  • Cyclohexanone (Donor), freshly distilled

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Standard laboratory glassware, magnetic stirrer, and TLC setup

Procedure:

  • Catalyst Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (22.7 mg, 0.1 mmol, 20 mol%).

  • Reaction Setup: Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv.) to the flask.

  • Solvent and Donor Addition: Add 1.0 mL of anhydrous DMSO to the flask, followed by cyclohexanone (104 µL, 1.0 mmol, 2.0 equiv.).

  • Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product using chiral HPLC analysis.

Causality Behind Choices:

  • Catalyst Form: The hydrochloride salt is used. While the free base is the active catalyst, the salt is often more stable and easier to handle. The basicity of the enamine-forming step is usually sufficient to deprotonate the ammonium salt in situ, or a slight excess of the ketone donor can facilitate this.

  • Excess Donor: Using an excess of the ketone donor pushes the equilibrium towards enamine formation, increasing the reaction rate.[3]

  • Solvent: DMSO is chosen for its ability to dissolve the ionic catalyst and polar substrates, facilitating a homogeneous reaction environment.

Protocol 2: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

This protocol outlines a conjugate addition reaction, a hallmark of iminium catalysis.

Materials:

  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (Catalyst)

  • Benzoic acid (Co-catalyst)

  • trans-β-Nitrostyrene (Acceptor)

  • Propanal (Donor), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Catalyst System Setup: In a dry vial, combine 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (11.3 mg, 0.05 mmol, 10 mol%) and benzoic acid (6.1 mg, 0.05 mmol, 10 mol%).

  • Reaction Setup: Add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv.) to the vial.

  • Solvent and Donor Addition: Dissolve the solids in 1.0 mL of anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add propanal (109 µL, 1.5 mmol, 3.0 equiv.) dropwise.

  • Reaction Execution: Seal the vial and stir the mixture at 0 °C.

  • Monitoring: Track the consumption of the nitrostyrene starting material via TLC. The reaction is typically complete in 12-24 hours.

  • Work-up: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution and allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Analysis: Purify the crude product by flash column chromatography. The enantiomeric excess of the Michael adduct can be determined by chiral HPLC.

Causality Behind Choices:

  • Co-catalyst: Benzoic acid is added to facilitate both the formation of the iminium ion and the hydrolysis of the resulting enamine, thereby accelerating catalyst turnover.[4]

  • Temperature: Running the reaction at a lower temperature (0 °C) often enhances stereoselectivity by favoring the more ordered, lower-energy transition state.

  • Solvent: DCM is a non-polar aprotic solvent that is less coordinating than DMSO, which can be beneficial in iminium-catalyzed reactions.

Synthesis of the Catalyst

For researchers wishing to prepare the catalyst, several synthetic routes have been reported. A common approach involves multiple steps starting from itaconic acid and benzylamine.[6] An alternative, more efficient four-stage synthesis has also been developed to avoid the use of hazardous reagents like sodium azide.

Synthetic Method Key Reagents Number of Stages Reported Overall Yield Reference
Method 1 Itaconic acid, Benzylamine, SOCl₂, NaBH₄, NaN₃, PPh₃, HCl650-55%[6]
Method 2 (Optimized) Itaconic acid, Benzylamine, Toluene, LiAlH₄, HCl gas4~65-75%[6]

Table 1: Comparison of Synthetic Routes to 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.

Conclusion and Future Outlook

4-Amino-1-benzylpyrrolidin-2-one hydrochloride stands as a molecule of high potential in the field of asymmetric organocatalysis. Its structural similarity to well-established catalysts, combined with the fundamental principles of enamine and iminium ion activation, provides a strong theoretical foundation for its application in a variety of C-C bond-forming reactions. The protocols detailed herein offer a logical and scientifically grounded entry point for the experimental investigation of this compound's catalytic prowess. Future research should focus on empirical validation, screening against a broader range of substrates, and comparison with existing catalytic systems to fully delineate its synthetic utility and carve out its niche in the organocatalyst's toolbox.

References

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 4(50). Available at: [Link]

  • ResearchGate (n.d.). The proposed mechanism for the synthesis of pyrrolidinone derivatives in the presence of [BBSI]Cl. ResearchGate. Available at: [Link]

  • ACS Publications (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. American Chemical Society. Available at: [Link]

  • PubMed Central (n.d.). Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. National Institutes of Health. Available at: [Link]

  • ACS Publications (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. American Chemical Society. Available at: [Link]

  • RSC Publishing (2018). Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement. Royal Society of Chemistry. Available at: [Link]

  • Pharmaffiliates (n.d.). CAS No : 478832-05-2| Chemical Name : 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. Pharmaffiliates. Available at: [Link]

  • PubChem (n.d.). 4-amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride. National Institutes of Health. Available at: [Link]

  • PubChem (n.d.). 4-Aminopyrrolidin-2-one hydrochloride. National Institutes of Health. Available at: [Link]

  • Magritek (n.d.). The Aldol Condensation. Magritek. Available at: [Link]

  • MDPI (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • ResearchGate (n.d.). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. ResearchGate. Available at: [Link]

  • National Institutes of Health (n.d.). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. National Institutes of Health. Available at: [Link]

  • PubMed Central (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. National Institutes of Health. Available at: [Link]

  • York Research Database (n.d.). Asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines. University of York. Available at: [Link]

Sources

Experimental procedures involving 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals working with 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS: 478832-05-2). The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active molecules.[1] This guide details a robust, multi-stage synthetic protocol, purification methodologies, and in-depth analytical characterization. Furthermore, it explores the compound's potential applications as a versatile chemical intermediate. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Table of Contents
  • Introduction and Scientific Context

  • Physicochemical Properties

  • Experimental Procedures

    • 3.1. Synthesis of 4-Amino-1-benzylpyrrolidin-2-one Hydrochloride

    • 3.2. Purification Protocol: Recrystallization

    • 3.3. Analytical Characterization

  • Applications in Synthetic Chemistry

    • 4.1. Acylation of the Primary Amine

  • Safety and Handling

  • References

Introduction and Scientific Context

The γ-lactam (pyrrolidin-2-one) structure is a cornerstone in the development of psychoactive and neuroprotective agents. The five-membered ring is a key pharmacophore in the "racetam" class of nootropic drugs. 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a functionalized derivative, presenting a primary amino group for further chemical modification and a benzyl group on the lactam nitrogen. This strategic functionalization makes it a valuable building block for creating libraries of novel compounds with potential therapeutic applications, particularly in modulating the GABAergic system and treating neurological disorders.[2]

This guide outlines a reproducible synthetic route adapted from established methodologies for similar pyrrolidinone derivatives, offering researchers a clear pathway to obtain and utilize this compound.[3]

Physicochemical Properties

A summary of the key computed and known properties of 4-Amino-1-benzylpyrrolidin-2-one and its hydrochloride salt is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₅ClN₂O[3]
Molecular Weight 226.70 g/mol [3]
IUPAC Name 4-amino-1-benzylpyrrolidin-2-one;hydrochloride[4]
CAS Number 478832-05-2[3]
Canonical SMILES C1C(C(=O)N(C1)CC2=CC=CC=C2)N.Cl[4]
Appearance Expected to be a solid (e.g., powder)General
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[2]
Experimental Procedures

The following sections provide detailed, step-by-step protocols for the synthesis, purification, and characterization of the title compound.

3.1. Synthesis of 4-Amino-1-benzylpyrrolidin-2-one Hydrochloride

This synthesis is a multi-step process starting from itaconic acid and benzylamine. The chosen route is designed to be robust and avoids hazardous reagents where possible, such as a safer alternative to sodium azide.[3]

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation A Itaconic Acid + Benzylamine B 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid A->B Toluene Dean-Stark C 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid D 4-(Aminomethyl)-1- benzylpyrrolidin-2-one (Free Base) C->D LiAlH₄ THF, 0-5°C E Amine Free Base F 4-Amino-1-benzylpyrrolidin- 2-one Hydrochloride (Final Product) E->F HCl gas Diethyl Ether

Caption: A three-stage synthetic workflow for the target compound.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add itaconic acid (1.0 equiv.) and benzylamine (1.0 equiv.).

  • Solvent Addition: Add toluene to the flask to facilitate azeotropic removal of water.

  • Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap. Continue reflux for 5-6 hours until no more water is collected.[3]

  • Work-up: Allow the reaction mixture to cool to room temperature. The product, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, may precipitate. If so, collect the solid by filtration. If not, concentrate the toluene under reduced pressure to obtain the crude product.

Causality Note: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the carboxylic acid to a primary alcohol, which in this context forms the aminomethyl group.

  • Inert Atmosphere: In a dry, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend Lithium Aluminum Hydride (LiAlH₄, approx. 2.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0-5°C using an ice bath.

  • Substrate Addition: Dissolve the 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv.) from Stage 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature between 0-5°C.

  • Reaction: Stir the mixture at this temperature for 2 hours.[3] Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Extreme Caution: Quenching LiAlH₄ is highly exothermic and produces hydrogen gas. Slowly and carefully add water dropwise to the cooled reaction mixture to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water.

  • Filtration: Filter the resulting aluminum salts through a pad of Celite, washing thoroughly with ethyl acetate.

  • Extraction: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 4-(aminomethyl)-1-benzylpyrrolidin-2-one as a free base.

Causality Note: Converting the amine free base to its hydrochloride salt increases its stability and often facilitates purification by crystallization, as the salt is typically a crystalline solid with lower solubility in nonpolar solvents.

  • Dissolution: Dissolve the crude amine free base from Stage 2 in a minimal amount of a suitable solvent like diethyl ether.

  • Precipitation: Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether dropwise.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the final product, 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, under vacuum.[3]

3.2. Purification Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice for hydrochloride salts is a polar protic solvent like ethanol or a mixture such as ethanol/diethyl ether.

  • Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

3.3. Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl aromatic protons (approx. 7.2-7.4 ppm), the benzylic CH₂ protons, and the protons of the pyrrolidinone ring. The chemical shifts will be influenced by the protonation state.
¹³C NMR Resonances for the carbonyl carbon (approx. 170-175 ppm), aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring and benzyl group.[5]
FT-IR Characteristic absorption bands for the amide C=O stretch (approx. 1680-1690 cm⁻¹), N-H stretching of the ammonium salt, and C-H bonds.[5]
Mass Spec (ESI+) The molecular ion peak corresponding to the free base [M+H]⁺.
Melting Point A sharp melting point range, indicating high purity.
Applications in Synthetic Chemistry

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a versatile intermediate. The primary amine at the C4 position serves as a nucleophilic handle for a variety of chemical transformations.

4.1. Acylation of the Primary Amine

This is a fundamental reaction to introduce various functional groups, potentially leading to compounds with novel biological activities.

G A 4-Amino-1-benzylpyrrolidin- 2-one (Free Base) C N-(1-benzyl-5-oxopyrrolidin-4-yl)acetamide (Acylated Product) A->C B Acylating Agent (e.g., Acetyl Chloride) B->C Base (e.g., Triethylamine) DCM, 0°C to RT

Caption: General workflow for the acylation of the primary amine.

  • Neutralization: Suspend 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (1.0 equiv.) in a suitable solvent like dichloromethane (DCM). Add a base, such as triethylamine (approx. 2.2 equiv.), to neutralize the hydrochloride and liberate the free amine.

  • Acylation: Cool the mixture to 0°C and add acetyl chloride (1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: Purify the resulting amide by column chromatography on silica gel.

Safety and Handling

Researchers must consult the Safety Data Sheet (SDS) before handling this and any related compounds.

  • Hazard Classification: The parent compound, 4-aminopyrrolidin-2-one, is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Similar precautions should be taken for its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References
  • BenchChem. (n.d.). Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives.
  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., & Kobzar, N. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67085274, 4-Aminopyrrolidin-2-one hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). Cas 167465-93-2, 4-aminopyrrolidin-2-one hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis scheme of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogs (method 2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67124568, (S)-4-Aminopyrrolidin-2-one hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73357364, (R)-4-Aminopyrrolidin-2-one hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • V. V. S. S. V. Prasad, S. G. Dastidar, & V. L. N. Reddy. (2018). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 23(10), 2548.
  • Yoon, C. H., Flanigan, D. L., Chong, B. D., & Jung, K. W. (2002). A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. The Journal of Organic Chemistry, 67(18), 6582–6584.
  • Impactfactor. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical synthetic routes to known C-4-substituted 3-amino-ß-lactams.... Retrieved from [Link]

  • Wikipedia. (n.d.). Lactam. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13195064, 4-Aminopyrrolidin-2-one. Retrieved from [Link]

  • Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (1997). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 40(4), 528–537.
  • PubChemLite. (n.d.). 4-aminopyrrolidin-2-one (C4H8N2O). Retrieved from [Link]

  • R Discovery. (1994). Asymmetric synthesis of 2-substituted pyrrolidines and piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries. Retrieved from [Link]

  • AMiner. (n.d.). Synthesis of Substituted Pyrrolidines and Pyrrolizidines. Retrieved from [Link]

  • Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on the territory of Poland. (2017).
  • Sharifah Nurin Zafirah, Noor Hidayah Pungot, & Zurina Shaameri. (2022).
  • TSI Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. Retrieved from [Link]

  • Light-Induced NH4+ Deprotonation Drives NH4+/H+ Hybrid Storage Toward Near-Theoretical Capacity in NH4V4O10 Electrodes. (2025). Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1-benzylpyrrolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis, troubleshooting common issues, and ensuring the highest standards of scientific integrity in your work.

Mechanistic Overview: The "Why" Behind the Synthesis

Understanding the reaction pathway is critical to troubleshooting and optimization. The most common and efficient route to 4-Amino-1-benzylpyrrolidin-2-one involves the reduction of a nitro or azide precursor, followed by salt formation. The catalytic hydrogenation of a nitro-intermediate is a widely adopted method due to its high atom economy and cleaner reaction profile compared to stoichiometric reductants.[1][2]

The general pathway is as follows:

  • Formation of the Pyrrolidinone Core : Typically achieved through the cyclization of a suitable precursor like itaconic acid with benzylamine.[3]

  • Introduction of the Nitrogen Moiety : This can be a nitration step to form an N-benzyl-4-nitropyrrolidin-2-one intermediate.

  • Reduction to the Primary Amine : The nitro group is reduced to a primary amine, most commonly via catalytic hydrogenation. This is the most critical, yield-defining step.[1][2]

  • Hydrochloride Salt Formation : The resulting free amine is converted to its hydrochloride salt to improve stability, crystallinity, and handling properties.[4][5]

Reaction Pathway Diagram

G A Itaconic Acid + Benzylamine B 1-Benzyl-5-oxopyrrolidine- 3-carboxylic Acid A->B Cyclization (Dehydration) C N-Benzyl-4-nitropyrrolidin-2-one (Intermediate) B->C Nitration (Not shown, precursor step) D 4-Amino-1-benzylpyrrolidin-2-one (Free Base) C->D Catalytic Hydrogenation (e.g., Pd/C, H₂) E 4-Amino-1-benzylpyrrolidin-2-one HCl (Final Product) D->E Salt Formation (HCl)

Caption: Key stages in the synthesis of 4-Amino-1-benzylpyrrolidin-2-one HCl.

Standard Operating Protocol (SOP)

This protocol outlines the catalytic hydrogenation of N-benzyl-4-nitropyrrolidin-2-one to the free amine, followed by hydrochloride salt formation.

Reagents and Conditions
Reagent/ParameterMolar Eq.Typical Value/ConditionRationale & Criticality
N-benzyl-4-nitropyrrolidin-2-one1.0-Starting material. Purity is crucial.
Palladium on Carbon (10% Pd/C)5-10 mol%Wet (50% water)Catalyst: Wet catalyst is safer to handle (non-pyrophoric) and can improve activity. Loading must be optimized.[6]
Hydrogen Gas (H₂)Excess1-5 bar (balloon to Parr)Reductant: Pressure influences reaction rate. Balloon pressure is often sufficient but higher pressures can speed up the reaction.
Solvent (e.g., Methanol, Ethanol)~10-20 vol-Must fully dissolve the starting material. Protic solvents are common for hydrogenation.
Hydrochloric Acid (e.g., in IPA)1.0-1.1-Salt Formation: Slight excess ensures complete conversion. Anhydrous conditions are preferred for direct crystallization.[7]
Anti-solvent (e.g., MTBE, Diethyl Ether)~5-10 vol-Used to precipitate the hydrochloride salt from the reaction mixture.[3]
Step-by-Step Methodology
  • Reaction Setup:

    • To a suitable hydrogenation vessel, add N-benzyl-4-nitropyrrolidin-2-one and the solvent (e.g., Methanol).

    • Stir until all starting material is dissolved.

    • Carefully add the wet 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Dry Pd/C is pyrophoric and can ignite flammable solvents.

  • Hydrogenation:

    • Seal the vessel.

    • Purge the vessel 3-5 times with hydrogen gas to remove all air.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 3 bar) or maintain a positive pressure with a hydrogen balloon.

    • Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Isolation of Free Base:

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent. Safety Note: The catalyst on the Celite pad can be pyrophoric upon drying. Quench it carefully with water.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-1-benzylpyrrolidin-2-one free base, often as an oil.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., Isopropanol).

    • Slowly add a solution of hydrochloric acid (e.g., HCl in Isopropanol or gaseous HCl) dropwise while stirring.[3]

    • Monitor the pH to ensure it becomes acidic.

    • If precipitation does not occur spontaneously, add an anti-solvent like MTBE or diethyl ether until the solution becomes cloudy.[7]

    • Stir the resulting slurry at room temperature or cool in an ice bath to maximize precipitation.

  • Final Product Isolation:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the solid with a small amount of the anti-solvent to remove soluble impurities.

    • Dry the product under vacuum to a constant weight.

Technical Support Center: Troubleshooting & FAQs

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

Troubleshooting Workflow

G cluster_A Low Conversion Analysis cluster_B Impurity Analysis cluster_C Crystallization Analysis Start Problem Encountered A Low or No Conversion Start->A B Multiple Spots on TLC (Impurity Formation) Start->B C Product Fails to Crystallize/Precipitate Start->C A1 Check H₂ Supply & Pressure A->A1 B1 Side Reactions from Over-reduction? B->B1 C1 Incorrect Solvent/Anti-solvent? C->C1 A2 Catalyst Poisoning? A1->A2 A3 Insufficient Stirring? A2->A3 A_Sol Solution: Increase H₂ pressure, add fresh catalyst, or increase agitation. A3->A_Sol B2 Incomplete Reaction? B1->B2 B_Sol Solution: Monitor reaction closely. Purify via recrystallization or chromatography. B2->B_Sol C2 Is solution too dilute? C1->C2 C3 Presence of Water? C2->C3 C_Sol Solution: Concentrate solution, add more anti-solvent, use anhydrous HCl. C3->C_Sol

Sources

Technical Support Center: Purification of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS: 478832-05-2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key pyrrolidone derivative. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow. Each entry is formatted as a question you might ask, followed by a detailed, experience-driven answer.

Question 1: My yield of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is very low after recrystallization. What are the common causes and how can I improve it?

Answer:

Low recovery from recrystallization is a frequent challenge, typically stemming from suboptimal solvent selection or procedural execution. As an amine salt, 4-Amino-1-benzylpyrrolidin-2-one hydrochloride's solubility is highly dependent on the polarity of the solvent system.[1][2]

Causality Analysis:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] If the compound is too soluble at room temperature, it simply won't crystallize out, leading to significant loss in the mother liquor.

  • Excessive Solvent Volume: A common error is adding too much solvent to dissolve the crude material. The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume prevents the solution from becoming supersaturated upon cooling, thereby inhibiting crystallization and drastically reducing the yield.[1]

  • Premature Crystallization: If insoluble impurities are present and a hot filtration step is performed too slowly or without pre-heated equipment, the desired product can crystallize prematurely on the filter paper along with the impurities.

  • Rapid Cooling: Crash cooling the solution (e.g., by placing it directly in an ice bath) leads to the formation of very small crystals that can trap impurities and are often difficult to filter effectively. Slower cooling promotes the growth of larger, purer crystals.[3]

Troubleshooting Protocol: Optimizing Recrystallization

  • Systematic Solvent Selection:

    • Start with polar, protic solvents where amine hydrochlorides often show suitable solubility profiles. Alcohols like ethanol and isopropanol are excellent starting points.[1][2]

    • Test solubility on a small scale: Place ~20-30 mg of your crude material in a test tube. Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is likely unsuitable. If it has low solubility, heat the mixture. If it dissolves completely when hot and precipitates upon cooling, you have found a good candidate.

    • Consider mixed-solvent systems if a single solvent is not ideal. A common pair is a "solvent" in which the compound is soluble (e.g., ethanol, methanol) and an "anti-solvent" in which it is insoluble (e.g., diethyl ether, ethyl acetate).[1][2]

  • Detailed Recrystallization Workflow (Single Solvent):

    • Step 1: Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the selected solvent to create a slurry.

    • Step 2: Heating: Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until all the solid just dissolves. Avoid adding excess solvent.[1]

    • Step 3: Hot Filtration (if necessary): If insoluble impurities remain, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

    • Step 4: Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place it in an ice bath to maximize precipitation.

    • Step 5: Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Solvent SystemRationale for Amine Hydrochlorides
Ethanol or IsopropanolGood balance of polarity; often provides the desired "soluble hot, insoluble cold" profile.[2]
Methanol/Diethyl EtherMethanol is a strong solvent; ether acts as an anti-solvent to induce precipitation.
Ethanol/WaterWater increases polarity; can be effective if impurities are highly soluble in alcohol.
AcetonitrileA polar aprotic solvent that can sometimes offer a different selectivity for impurity removal.

Table 1. Recommended starting solvents for the recrystallization of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.

Question 2: I've tried recrystallization, but my product is still contaminated with starting materials and other polar impurities. What is a more robust purification method?

Answer:

When impurities co-crystallize or have solubility profiles very similar to your product, recrystallization is insufficient. In this scenario, an acid-base extraction is a highly effective technique that exploits the ionizable nature of the amine group to achieve separation.[3]

Mechanistic Principle:

The core principle is to switch the compound between its water-soluble salt form (protonated amine) and its organic-soluble free base form (neutral amine). Most organic impurities (like unreacted starting materials or by-products such as triphenylphosphine oxide from a Staudinger reaction) will not have this pH-dependent solubility switch, allowing for their separation.

AcidBaseExtraction

Experimental Protocol: Acid-Base Extraction

  • Step 1: Dissolution and Basification: Dissolve the crude 4-Amino-1-benzylpyrrolidin-2-one hydrochloride in water. Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is >10. This deprotonates the amine, converting it to the free base.

  • Step 2: Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The free base is more soluble in the organic layer, while polar, water-soluble impurities remain in the aqueous phase. Combine the organic extracts.

  • Step 3: Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the free base, which may be an oil.

  • Step 4: Salt Reformation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with vigorous stirring. The pure 4-Amino-1-benzylpyrrolidin-2-one hydrochloride will precipitate out of the solution.

  • Step 5: Isolation: Collect the pure salt by vacuum filtration, wash with a small amount of the solvent (e.g., diethyl ether), and dry thoroughly under vacuum.

Question 3: My product fails to crystallize and remains an oil, or it precipitates as an oil during anti-solvent addition. How can I resolve this?

Answer:

Oiling out is a common frustration that occurs when a compound separates from solution as a liquid phase rather than a crystalline solid. This is often caused by the presence of impurities that disrupt the crystal lattice formation, residual solvent, or a very high degree of supersaturation.

Troubleshooting Strategies:

  • Reduce Supersaturation: If using an anti-solvent, add it much more slowly and preferably to a warm solution of your compound. This keeps the saturation level lower and provides more time for nucleation and crystal growth.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This provides a template for further crystallization.

  • Solvent Removal and Re-attempt: If the product has oiled out, you can try to redissolve the oil by adding more of the primary solvent and heating. Then, allow it to cool more slowly. If this fails, it is often best to remove the solvent completely and re-purify the resulting oil, perhaps using the acid-base extraction method described above to remove the problematic impurities.

  • Ensure Anhydrous Conditions: Amine salts can be hygroscopic. The presence of water can sometimes interfere with crystallization in organic solvents. Ensure all solvents are dry and the apparatus is protected from atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for a newly synthesized batch of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride?

A: The optimal strategy depends on the initial purity and physical state of your crude product. A decision-making workflow can guide your choice. Recrystallization is typically the most straightforward and efficient first-line approach for solids. If the product is an oil or heavily contaminated, a more rigorous method like acid-base extraction is warranted.

PurificationDecisionTree

Q2: Can I use standard silica gel column chromatography to purify 4-Amino-1-benzylpyrrolidin-2-one hydrochloride?

A: Direct chromatography of the hydrochloride salt on standard silica gel is not recommended . Silica gel is acidic (due to surface silanol groups), and the highly polar salt will bind very strongly, leading to poor recovery and significant peak tailing.[4]

To use chromatography effectively, you must first convert the salt to its free base form using the basification step from the acid-base extraction protocol. The resulting free base is less polar and can be purified on silica gel. However, even the free amine can interact with acidic silica. To ensure a good separation:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, like 0.5-1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol, to your eluent system (e.g., DCM/Methanol).[5] The modifier deactivates the acidic sites on the silica, allowing the amine to elute properly.

  • Consider Alternative Stationary Phases: For challenging separations, amine-functionalized silica or basic alumina can be excellent alternatives to standard silica, as they provide a more inert surface for basic compounds.[6][7]

Q3: What are the most probable impurities I might encounter from the synthesis?

A: The impurity profile depends heavily on the synthetic route employed. Common syntheses involve the cyclization of itaconic acid with benzylamine, followed by functional group manipulations.[8]

  • Unreacted Starting Materials: Itaconic acid, benzylamine.

  • Synthetic Intermediates: Such as 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

  • Reagent-Derived By-products: If a Staudinger reaction is used to reduce an azide intermediate, triphenylphosphine oxide (TPPO) will be a major by-product.[8] If LiAlH₄ is used for reduction, inorganic aluminum salts may be present.

  • Side-Reaction Products: Over-alkylation products, dimers, or polymers formed under harsh reaction conditions.[9]

  • Residual Solvents: Solvents from the reaction or workup (e.g., Toluene, THF, DMF).

References
  • Synthesis and nootropic activity prediction of some 4-(aminomethyl)- 1-benzylpyrrolidin-2-one derivatives structurally related with Nebracetam. ScienceRise: Pharmaceutical Science. [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Can amine salts run through a silica column? Reddit. [Link]

  • Purifying amines on silica. Org Prep Daily. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Neutralizing amines with low salt precipitation potential. European Patent Office. [Link]

  • n methylpyrrolidone and its Impurities. Pharmaffiliates. [Link]

  • Recovery of amines from by-product chloride salts.
  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. Pharmaffiliates. [Link]

  • 2-Pyrrolidinone | CAS 616-45-5. Veeprho. [Link]

  • Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • 4-Aminopyrrolidin-2-one hydrochloride. PubChem. [Link]

  • Effect of pH and Modifier-Concentration on the Solvent Extraction of Molybdenum with an Alkyl Amine. INIS-IAEA. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. [Link]

  • Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.
  • Donepezil-impurities. Pharmaffiliates. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. This guide is designed to provide senior-level scientific support, moving beyond simple protocols to explain the causality behind experimental choices. As Senior Application Scientists, our goal is to empower your research by providing a self-validating framework for troubleshooting and optimization. This document is structured as a dynamic resource, addressing common challenges in a direct question-and-answer format.

Section 1: Foundational Synthesis & Core Challenges

4-Amino-1-benzylpyrrolidin-2-one hydrochloride, a derivative of the nootropic agent Nebracetam, is a valuable chiral intermediate in medicinal chemistry.[1] Its synthesis, while well-documented, presents several critical junctures where optimization is key to achieving high yield and purity. The two predominant synthetic routes start from itaconic acid and a substituted benzylamine, but diverge in their approach to forming the crucial 4-aminomethyl group.[2]

  • Method 1 (Six-Stage): A classical approach that proceeds through a mesylate and an azide intermediate, culminating in a Staudinger reduction. While reliable, it involves hazardous reagents like sodium azide.[2]

  • Method 2 (Four-Stage): A more streamlined, safer, and higher-yielding alternative that avoids azides, typically employing a powerful reducing agent like Lithium aluminum hydride (LiAlH₄).[2]

Understanding the potential pitfalls in these pathways is the first step toward effective optimization. Common challenges include incomplete cyclization, low-yield reductions, difficult purification, and ensuring the formation of a stable, pure hydrochloride salt.[2]

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section addresses specific experimental issues. The diagnostic workflow below provides a high-level overview of the troubleshooting process.

TroubleshootingWorkflow cluster_symptoms Identify Primary Symptom cluster_solutions Implement Corrective Action start Unsatisfactory Result (Low Yield / Impure Product) symptom1 Low Yield in Cyclization Step start->symptom1 Check Stage 1 symptom2 Poor Conversion in Reduction Step start->symptom2 Check Reduction (Stage 3/Method 1 or Stage 2/Method 2) symptom3 Incomplete Azide Formation/Reduction start->symptom3 Check Stages 5-6 (Method 1) symptom4 Purification or Salt Formation Issues start->symptom4 Check Final Workup sol1 Optimize Water Removal (Dean-Stark) Increase Reaction Time/Temp symptom1->sol1 sol2 Verify Anhydrous Conditions Control Temperature Check Reagent Stoichiometry symptom2->sol2 sol3 Ensure Moisture Exclusion Optimize Temperature (SN2) Verify PPh3 Stoichiometry symptom3->sol3 sol4 Refine Extraction pH Use Gaseous HCl for Precipitation Select Appropriate Recrystallization Solvent symptom4->sol4

Caption: Troubleshooting workflow for synthesis optimization.

Q1: My initial cyclization of itaconic acid and benzylamine is giving low yields. What are the critical parameters?

Answer: This reaction, forming 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid, is a dehydration-driven cyclization. The most common cause of low yield is inefficient water removal.

  • Causality: The reaction is an equilibrium process. To drive it towards the product, the water byproduct must be continuously removed.

  • Troubleshooting Steps:

    • Water Removal: Ensure your Dean-Stark apparatus is functioning correctly when using toluene as a solvent. The reaction should be refluxed vigorously enough to facilitate azeotropic removal of water. For solvent-free reactions at high temperatures (e.g., 130°C), ensure the setup allows water vapor to escape.[2]

    • Reaction Time & Temperature: This reaction can be slow. It has been experimentally shown that increasing the heating time from 5-6 hours up to 10 hours can significantly improve yields to over 90%.

    • Reagent Purity: Ensure the itaconic acid and benzylamine are of high purity and used in the correct stoichiometric ratio (typically 1:1).[2]

Q2: I'm seeing incomplete reduction or multiple byproducts when reducing the carbonyl group. How can I improve this step?

Answer: The reduction step is highly sensitive to the choice of reagent, solvent, and temperature. Whether you are using Sodium borohydride (NaBH₄) in Method 1 or Lithium aluminum hydride (LiAlH₄) in Method 2, control is paramount.

  • Causality: Over-reduction or side reactions occur when the reaction conditions are too harsh or when moisture is present, especially with highly reactive hydrides like LiAlH₄.

  • Troubleshooting Steps:

    • Temperature Control: For NaBH₄ reductions, maintain the temperature below 25°C to prevent over-reduction.[2] For the more powerful LiAlH₄ reductions, the temperature should be kept low (0–5°C) during addition to moderate the reaction and prevent side reactions.[2]

    • Solvent Choice: The solvent must be compatible with the reducing agent. Tetrahydrofuran (THF) is preferred for LiAlH₄ as it stabilizes the reactive intermediates.[2] Methanol is often used for NaBH₄ reductions.[2] Crucially, all solvents must be anhydrous, especially for LiAlH₄, which reacts violently with water.

    • Stoichiometry: Use a slight excess of the reducing agent (e.g., a 1:1.2 molar ratio of substrate to LiAlH₄) to ensure complete conversion, but avoid a large excess which complicates the workup.[2]

    • Workup: Quench LiAlH₄ reactions carefully at low temperatures by the sequential, dropwise addition of water, followed by a base solution (e.g., 15% NaOH), and then more water (Fieser workup).

Q3: When using the azide route (Method 1), my Staudinger reduction is sluggish or fails. What should I check?

Answer: The Staudinger reaction (azide reduction with triphenylphosphine, PPh₃) is typically robust, but failure often points to issues with the preceding step or the reduction conditions themselves.

  • Causality: The reaction relies on the nucleophilic attack of the phosphine on the azide. Impurities or incorrect stoichiometry can hinder this process. The preceding azide formation (SN2 reaction) requires conditions that favor substitution over elimination.

  • Troubleshooting Steps:

    • Azide Formation: Ensure the previous step (mesylate to azide) was successful. This reaction is best performed in a polar aprotic solvent like DMF at elevated temperatures (70–80°C) to accelerate the SN2 substitution. Critically, the reaction must be free of moisture, which can hydrolyze the mesylate.[2]

    • Staudinger Reaction:

      • Use a slight excess (e.g., 1.2 equivalents) of triphenylphosphine.

      • The reaction is typically run at room temperature for 3 hours.[2] If it is sluggish (monitored by TLC), gentle warming might be considered, but is not usually necessary.

      • Ensure the azide starting material was properly purified and free of residual mesylate.

Q4: My final product is difficult to purify, and I'm struggling to form a clean, stable hydrochloride salt. What is the best practice?

Answer: Contamination with byproducts (like triphenylphosphine oxide from Method 1) and residual free base are common issues. A well-defined acid-base extraction and controlled precipitation are key.

  • Causality: The basicity of the amine allows for selective extraction into an acidic aqueous phase, leaving non-basic organic impurities behind. The hydrochloride salt's stability and crystallinity depend heavily on the method of protonation and the solvent system used.

  • Troubleshooting Steps:

    • Purification of the Free Base: After the final reaction, dilute the crude product and treat it with an aqueous acid solution (e.g., 5% HCl). This protonates your desired amine, making it water-soluble. Wash this acidic aqueous layer with an organic solvent (like chloroform or dichloromethane) to remove non-basic impurities (e.g., triphenylphosphine oxide).

    • Isolation: After washing, carefully collect the aqueous layer and evaporate the solvent under reduced pressure (using a rotary evaporator) to obtain the hydrochloride salt.

    • Salt Formation: For highest purity, you can isolate the free base first, then dissolve it in a suitable anhydrous solvent (like diethyl ether or ethanol) and precipitate the salt by bubbling in dry HCl gas or adding a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[2][3] This method often yields a more crystalline and easier-to-handle solid.

    • Final Purity: Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be used to achieve >99% purity.[3]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the recommended stability and storage conditions for the final product?

A: 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a salt and is generally stable. However, to ensure long-term integrity, follow these guidelines:

  • pH Stability: The hydrochloride salt is most stable in acidic conditions (pH < 5). It may be susceptible to hydrolysis of the lactam ring under strongly alkaline conditions.[2]

  • Thermal Stability: While specific data is limited, related amine hydrochlorides are stable at room temperature but should be protected from excessive heat. Thermogravimetric Analysis (TGA) is recommended to determine the exact decomposition temperature.[2]

  • Storage: Store the compound at -20°C in a tightly sealed, light-protected container to prevent moisture absorption (deliquescence) and potential photodegradation.[2]

Q: Which analytical methods are essential for characterization and quality control?

A: A combination of chromatographic and spectroscopic methods is required for full characterization.

Technique Purpose Typical Parameters & Expected Results Reference
HPLC Purity AssessmentColumn: C18 (e.g., 150 x 4.6 mm, 5 µm)Mobile Phase: Phosphate buffer (pH 6.5):Methanol (70:30 v/v)Detection: 207 nmExpected Result: Purity >95%[2]
¹H NMR Structure ConfirmationSolvent: DMSO-d₆Key Signals (δ): ~7.20–7.40 ppm (benzyl protons), ~3.45–3.60 ppm (pyrrolidinone ring protons)[2]
¹³C NMR Structure ConfirmationKey Signal (δ): ~175–178 ppm (lactam carbonyl carbon)[2]
Mass Spec. Molecular WeightMethod: High-Resolution MS (HRMS)Expected Result: [M+H]⁺ ion matching the theoretical m/z[2]
Q: Is the four-stage synthesis (Method 2) truly superior to the six-stage azide method (Method 1)?

A: Yes, for most applications, Method 2 is superior due to safety, efficiency, and scalability.

Parameter Method 1 (Azide Route) Method 2 (Direct Reduction) Reference
Total Steps 64[2]
Hazardous Reagents Sodium Azide (NaN₃) - Highly ToxicLiAlH₄ - Pyrophoric, handle with care[2]
Overall Yield (%) ~50–55%~72–78%[2]
Scalability ModerateHigh[2]

The primary advantage of Method 2 is avoiding the highly toxic and potentially explosive sodium azide, making it a greener and safer process for larger-scale synthesis.[2]

Q: If my synthesis involves a Boc-protected amine, what are the optimal deprotection conditions?

A: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[4] The most common and effective method for its removal is acidolysis.

  • Causality: The mechanism involves protonation of the carbamate oxygen by a strong acid, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4]

  • Recommended Protocols:

    • TFA/DCM: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) (0.1-0.2 M), cool to 0°C, and add trifluoroacetic acid (TFA) (typically 25-50% v/v).[5][6] Monitor by TLC until the starting material is consumed. Remove the solvent and excess TFA in vacuo.

    • HCl in Dioxane/Ether: Dissolve the substrate in a minimal amount of a solvent like ethyl acetate or methanol and add a solution of 4M HCl in 1,4-dioxane.[4] The deprotected amine hydrochloride often precipitates and can be collected by filtration, washed with ether, and dried under vacuum.[4] This method is advantageous as it directly yields the desired hydrochloride salt.

Section 4: Synthetic Pathway Overview

The following diagram illustrates the two primary synthetic routes discussed.

SyntheticPathways cluster_method1 Method 1 (6-Stage Azide Route) cluster_method2 Method 2 (4-Stage Direct Route) start Itaconic Acid + Benzylamine m1_s1 1. Cyclization (1-Benzyl-5-oxopyrrolidine -3-carboxylic acid) start->m1_s1 m2_s1 1. Cyclization (1-Benzyl-5-oxopyrrolidine -3-carboxylic acid) start->m2_s1 m1_s2 2. Esterification m1_s1->m1_s2 m1_s3 3. Reduction (NaBH4) (4-Hydroxymethyl...) m1_s2->m1_s3 m1_s4 4. Mesylation m1_s3->m1_s4 m1_s5 5. Azide Formation (NaN3) (4-Azidomethyl...) m1_s4->m1_s5 m1_s6 6. Staudinger Reduction (PPh3) + HCl Workup m1_s5->m1_s6 product 4-Amino-1-benzylpyrrolidin-2-one hydrochloride m1_s6->product m2_s2 2. Direct Reduction (LiAlH4) (4-Aminomethyl... free base) m2_s1->m2_s2 m2_s3 3. HCl Salt Formation m2_s2->m2_s3 m2_s3->product

Caption: Comparison of the six-stage vs. four-stage synthesis routes.

References

  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 23-33. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved January 4, 2026, from [Link]

  • Mistry, N., & Williams, J. M. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(5), 639-644. [Link]

  • Vittorio, M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3163. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 4, 2026, from [Link]

  • Galkina, O. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 1158. [Link]

Sources

Stability issues and degradation of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS: 478832-05-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues that may be encountered during experimentation.

Introduction

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a synthetic compound with a pyrrolidinone core, making it a subject of interest in medicinal chemistry and drug discovery.[1] The inherent reactivity of the lactam ring and the primary amine, combined with the presence of a benzyl group, presents a unique stability profile that requires careful consideration during handling, storage, and experimental use. This guide provides a structured approach to understanding and mitigating potential degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Handling and Storage

Question 1: What are the recommended storage conditions for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride?

Proper storage is the first line of defense against degradation. Based on the chemical nature of amine hydrochlorides and related pyrrolidinone structures, the following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C is recommended for long-term storage.[2] For short-term storage (days to weeks), 2-8°C is acceptable.[3]Lower temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).The primary amine is susceptible to oxidation.[2] An inert atmosphere minimizes contact with atmospheric oxygen.
Light Protect from light by using an amber vial or by storing it in a dark place.[2]The benzyl group may impart photosensitivity, leading to degradation upon exposure to UV or visible light.
Moisture Store in a desiccated environment. The hydrochloride salt is hygroscopic.Absorption of water can facilitate hydrolysis of the lactam ring.

Question 2: The compound appears clumpy and discolored. Is it still usable?

Clumping and discoloration are visual indicators of potential degradation.

  • Clumping: This is often due to the hygroscopic nature of the hydrochloride salt. While it may not indicate chemical degradation, the absorbed water can increase the risk of hydrolysis.

  • Discoloration (e.g., yellowing or browning): This is a stronger indicator of chemical degradation, likely due to oxidation of the amine or other chromophore-forming reactions.

Troubleshooting Steps:

  • Assess the extent of discoloration: Slight discoloration may not significantly impact experiments where high purity is not critical. However, for sensitive applications, it is a cause for concern.

  • Perform a purity check: The most reliable way to assess the compound's integrity is to analyze its purity using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Consider repurification: If the degradation is minor, repurification (e.g., recrystallization) may be an option, although this can be a complex process.

  • If in doubt, discard: To ensure the validity of your experimental results, it is always best to use a fresh, high-purity batch of the compound if significant degradation is suspected.

Section 2: Stability in Solution

Question 3: I am dissolving the compound in an aqueous buffer for my assay. What pH range is considered safe?

The pH of the solution is a critical factor influencing the stability of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.

  • Acidic Conditions (pH < 5): The compound is expected to be relatively stable. The protonated primary amine is less susceptible to oxidation, and the lactam ring is more resistant to acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis.

  • Neutral to Alkaline Conditions (pH > 7): The risk of degradation increases significantly in this range. The primary concern is the base-catalyzed hydrolysis of the five-membered lactam ring, leading to ring-opening.[2][4]

Recommendation: For aqueous applications, prepare solutions in a buffer with a pH below 5 immediately before use. Avoid storing aqueous solutions, especially at neutral or alkaline pH.

Question 4: My solution has turned yellow overnight. What could be the cause?

A yellowing of the solution is a common sign of oxidative degradation. The primary amine is susceptible to oxidation, which can be accelerated by factors such as:

  • Dissolved Oxygen: Atmospheric oxygen dissolved in the solvent can act as an oxidizing agent.

  • Presence of Metal Ions: Trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation reactions.

  • Elevated Temperature: Higher temperatures increase the rate of oxidative degradation.

  • Light Exposure: Photons can provide the energy to initiate oxidative chain reactions.

Troubleshooting and Prevention:

  • Use deoxygenated solvents: Purge your solvents with an inert gas (e.g., argon or nitrogen) before dissolving the compound.

  • Use high-purity solvents: Ensure your solvents are free from metal ion contamination.

  • Prepare solutions fresh: Avoid storing solutions for extended periods. If storage is necessary, keep the solution at a low temperature, protected from light, and under an inert atmosphere.

  • Consider antioxidants: For some applications, the addition of a small amount of an antioxidant may be feasible, but this should be carefully evaluated for compatibility with your experimental system.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and for the development of stability-indicating analytical methods.

Hydrolytic Degradation

The most probable hydrolytic degradation pathway is the opening of the lactam ring.

Hydrolysis parent 4-Amino-1-benzylpyrrolidin-2-one intermediate Tetrahedral Intermediate parent->intermediate H₂O / OH⁻ product 4-Amino-5-(benzylamino)-5-oxopentanoic acid intermediate->product Ring Opening

Caption: Base-catalyzed hydrolysis of the lactam ring.

Oxidative Degradation

Oxidation can occur at the primary amine or potentially at the benzylic position.

Oxidation cluster_amine_ox Amine Oxidation cluster_benzyl_ox Benzylic Oxidation parent_amine 4-Amino-1-benzylpyrrolidin-2-one n_oxide N-Oxide derivative parent_amine->n_oxide [O] parent_benzyl 4-Amino-1-benzylpyrrolidin-2-one benzylic_alcohol Benzylic alcohol derivative parent_benzyl->benzylic_alcohol [O]

Caption: Potential oxidative degradation pathways.

Experimental Protocols

Forced Degradation Studies Workflow

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[5]

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->analysis oxidation Oxidation (e.g., 3% H₂O₂, RT) oxidation->analysis thermal Thermal (e.g., 80°C, solid state) thermal->analysis photo Photolytic (ICH Q1B guidelines) photo->analysis stock Prepare Stock Solution (1 mg/mL in appropriate solvent) stock->acid Expose to stress stock->base Expose to stress stock->oxidation Expose to stress stock->thermal Expose to stress stock->photo Expose to stress

Caption: General workflow for forced degradation studies.

Representative Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from its degradation products. The following is a starting point for method development.

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm[2]
Mobile Phase A 0.01 M Phosphate buffer, pH 6.5[2]
Mobile Phase B Methanol[2]
Gradient Isocratic (e.g., 70:30 v/v A:B) or a shallow gradient for better separation of degradants
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 207 nm[2]
Injection Volume 10 µL

Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Conclusion

While 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a valuable research compound, its stability is not absolute. By understanding the key factors that can lead to its degradation—namely alkaline pH, oxidizing conditions, light, and elevated temperatures—researchers can take proactive steps to mitigate these risks. Proper storage, careful solution preparation, and the use of validated analytical methods are paramount to ensuring the integrity of the compound and the reliability of experimental data.

References

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). R Discovery. [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2014). BioPharm International. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-13. [Link]

  • Li, X., et al. (1992). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. The Journal of Physical Chemistry, 96(22), 8808-8814. [Link]

  • da Silva, J. A. F., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4983. [Link]

  • Science.gov. (n.d.). validated stability indicating: Topics by Science.gov. [Link]

  • Wikipedia. (2023). Benzylamine. [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 4(50), 23-33. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 478832-05-2| Chemical Name : 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. [Link]

  • Al-Qahtani, S. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Egyptian Journal of Forensic Sciences, 14(1), 1-10. [Link]

  • A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. (2022). MDPI. [Link]

  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ResearchGate. [Link]

  • (PDF) Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I - ResearchGate. (n.d.). ResearchGate. [Link]

  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction | Journal of the American Chemical Society. (2020). Journal of the American Chemical Society. [Link]

  • Thermo-Oxidative Degradation of Hydroxypolychlorobiphenyls | Request PDF. (n.d.). ResearchGate. [Link]

  • Oxidative dechlorination and ether hydrolysis leading to ap‐aminophenol structural alert for regorafenib (not evidenced for sorafenib) - ResearchGate. (n.d.). ResearchGate. [Link]

  • Oxidation of deuterated hydroxypyrrolidine 18. - ResearchGate. (n.d.). ResearchGate. [Link]

  • 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone II: Isolation and characterization of degradation products - PubMed. (1982). PubMed. [Link]

Sources

Technical Support Center: Chiral Resolution of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The chiral resolution of amines is a critical process, particularly in pharmaceutical development where a single enantiomer often accounts for the desired therapeutic effect.[1][2] This resource aims to equip you with the knowledge to overcome common challenges encountered during the diastereomeric salt resolution of this compound.

The fundamental principle of this technique involves reacting the racemic 4-Amino-1-benzylpyrrolidin-2-one with an enantiomerically pure chiral resolving agent.[3] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.[4] This difference allows for their separation by fractional crystallization.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the chiral resolution process, offering potential causes and systematic solutions.

Issue 1: Poor or No Crystallization of Diastereomeric Salts

One of the most common hurdles in diastereomeric resolution is the failure of the salts to crystallize from the solution. This can manifest as the solution remaining clear, or the product "oiling out" as a liquid phase instead of forming solid crystals.[5]

Potential CauseDiagnostic CheckSuggested Solution
Inappropriate Solvent System The solvent may be too good, keeping both diastereomeric salts fully dissolved, or it may not provide a sufficient solubility difference between the two diastereomers.Conduct a systematic solvent screen using a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and consider mixed solvent systems. A mixture of a "solvent" and an "anti-solvent" can often induce crystallization.[5]
Insufficient Supersaturation The concentration of the diastereomeric salts is below the solubility limit at the given temperature.Carefully evaporate a portion of the solvent to increase the concentration. Implement a slow cooling profile, as the solubility of most diastereomeric salts decreases with temperature.[5] Gradual addition of an anti-solvent can also induce precipitation.
"Oiling Out" The melting point of the diastereomeric salt is lower than the crystallization temperature, or the concentration is too high.[5]Add more solvent to reduce the concentration.[5] Lower the crystallization temperature. A change to a less polar solvent system might also favor crystallization.[5]
Inhibition by Impurities Impurities present in the racemic amine or the resolving agent can interfere with nucleation and crystal growth.Ensure the high purity of both the 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and the chiral resolving agent. Recrystallization of starting materials may be necessary.
Issue 2: Low Enantiomeric Excess (ee) of the Resolved Amine

Achieving high enantiomeric excess is the primary goal of chiral resolution. Low ee indicates that the separation of the diastereomeric salts was inefficient.

Potential CauseDiagnostic CheckSuggested Solution
Suboptimal Resolving Agent The chosen chiral resolving agent does not create a significant solubility difference between the two diastereomeric salts in the selected solvent.[6]Screen a variety of chiral resolving agents. For amines, common choices include tartaric acid derivatives (e.g., (+)-Di-p-toluoyl-D-tartaric acid), mandelic acid, and camphorsulfonic acid.[1][7][8]
Co-precipitation of Diastereomers The cooling rate during crystallization was too rapid, not allowing for equilibrium to be established, which leads to the less soluble salt trapping the more soluble one.[4]Slow down the cooling process. This can be achieved by insulating the crystallization vessel or placing it in a dewar.[4]
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic amine is not optimal.Experiment with different molar ratios. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[9]
Insufficient Number of Recrystallizations A single crystallization may not be sufficient to achieve high enantiomeric purity.Perform one or more subsequent recrystallizations of the obtained diastereomeric salt. Monitor the enantiomeric excess after each recrystallization until a plateau is reached.[10]
Issue 3: Low Yield of the Desired Enantiomer

While high purity is crucial, a low yield can make the process impractical, especially on a larger scale.

Potential CauseDiagnostic CheckSuggested Solution
High Solubility of the Desired Diastereomeric Salt Even the "less soluble" diastereomer has significant solubility in the chosen solvent, meaning a substantial amount remains in the mother liquor.[5]Optimize the solvent system to minimize the solubility of the desired salt. The addition of an anti-solvent can help to precipitate more of the product.[5]
Losses During Workup The liberation of the free amine from the diastereomeric salt and subsequent extraction steps can lead to material loss.Ensure the pH is sufficiently basic to fully neutralize the resolving agent and liberate the free amine. Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery.
Eutectic Composition The initial composition of the diastereomeric mixture is close to a eutectic point, limiting the maximum achievable yield in a single crystallization.[11]A different resolving agent or solvent system may alter the phase diagram and move the system away from the eutectic composition.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best chiral resolving agent for 4-Amino-1-benzylpyrrolidin-2-one?

The selection of the optimal resolving agent is often empirical and requires screening.[8] For a primary amine like 4-Amino-1-benzylpyrrolidin-2-one, good candidates to start with are chiral carboxylic acids such as L-tartaric acid, (S)-mandelic acid, or their derivatives like (+)-di-p-toluoyl-D-tartaric acid (DPTTA).[1][2][7] The effectiveness of a resolving agent depends on its ability to form a stable, crystalline salt with one enantiomer that has a significantly lower solubility than the salt formed with the other enantiomer.[6]

Q2: What is the role of the solvent in chiral resolution?

The solvent is a critical parameter as the separation is based on the solubility difference between the diastereomeric salts.[4] An ideal solvent should:

  • Dissolve both the racemic amine and the resolving agent.

  • Exhibit a large solubility difference between the two diastereomeric salts.[12]

  • Promote the formation of well-defined crystals.

Screening various solvents and solvent mixtures is essential for optimizing the resolution.[5]

Q3: How can I determine the enantiomeric excess (ee) of my resolved amine?

Several analytical techniques can be used to determine the enantiomeric excess:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods, utilizing a chiral stationary phase to separate the enantiomers.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent: Adding a chiral solvating agent to the NMR tube containing the amine can induce chemical shift differences between the enantiomers, allowing for their integration and the calculation of ee.[14]

  • Gas Chromatography (GC) with a Chiral Column: This method is suitable for volatile amines.

  • Polarimetry: While this technique can confirm the optical activity of the sample, it is not ideal for accurately determining ee unless the specific rotation of the pure enantiomer is known.[15]

Q4: My resolution is inconsistent between batches. What could be the cause?

Batch-to-batch inconsistency can stem from several factors:

  • Variable Purity of Starting Materials: Ensure that the purity of both the racemic amine and the resolving agent is consistent across batches.[13]

  • Inconsistent Crystallization Conditions: Small variations in cooling rates, final temperature, or agitation can significantly impact the outcome.[4]

  • Presence of Water: Unless water is part of the solvent system, its presence can affect solubility and crystallization. Ensure all glassware is dry and use anhydrous solvents if necessary.[16]

Q5: After separating the diastereomeric salt, how do I recover the enantiomerically pure amine?

To recover the free amine, the diastereomeric salt is typically treated with a base (e.g., sodium hydroxide, potassium carbonate) to neutralize the acidic resolving agent.[7] The liberated free amine is then extracted from the aqueous layer using an organic solvent (e.g., diethyl ether, dichloromethane).[1] Finally, the organic extract is dried and the solvent is removed under reduced pressure to yield the resolved amine.[1]

Experimental Protocols & Visualizations

General Workflow for Chiral Resolution

The following diagram illustrates the typical workflow for the chiral resolution of an amine via diastereomeric salt formation.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Free Amine racemic_amine Racemic (R/S)-Amine (4-Amino-1-benzylpyrrolidin-2-one) mix Dissolve in Suitable Solvent racemic_amine->mix resolving_agent Enantiopure Chiral Acid (e.g., (+)-DPTTA) resolving_agent->mix diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Acid & (S)-Amine-(+)-Acid) mix->diastereomeric_salts Acid-Base Reaction cool Slow Cooling & Crystallization diastereomeric_salts->cool filtration Filtration cool->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Enriched in one diastereomer) filtration->less_soluble_salt Solid mother_liquor More Soluble Diastereomeric Salt (Enriched in the other diastereomer) filtration->mother_liquor Liquid (Mother Liquor) basification Treat with Base (e.g., NaOH) less_soluble_salt->basification extraction Solvent Extraction basification->extraction final_product Enantiomerically Enriched Amine extraction->final_product Organic Layer waste extraction->waste Aqueous Layer (Contains salt of resolving agent)

Caption: General workflow for diastereomeric salt resolution.

Protocol: Screening of Resolving Agents and Solvents

This protocol provides a general method for screening different conditions on a small scale to identify the most promising system for the chiral resolution of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.

Materials:

  • Racemic 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

  • Candidate chiral resolving agents (e.g., L-tartaric acid, D-tartaric acid, (S)-(+)-mandelic acid, (R)-(-)-mandelic acid, (+)-Di-p-toluoyl-D-tartaric acid)

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, water)

  • Small vials or test tubes

  • Stir plate and stir bars

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the racemic amine and each resolving agent in a suitable solvent (e.g., methanol).

  • Screening: In separate vials, combine stoichiometric equivalents (e.g., 0.1 mmol) of the racemic amine and a resolving agent.

  • Solvent Addition: To each vial, add a small amount of a screening solvent (e.g., 1 mL).

  • Dissolution and Crystallization: Gently heat and stir the mixtures until all solids dissolve. Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observation: Observe each vial for the formation of crystalline precipitate. Note the quantity and quality of the crystals.

  • Isolation and Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.

  • Liberation and ee Determination: Liberate the free amine from the crystalline salt and determine the enantiomeric excess using chiral HPLC.

  • Optimization: Based on the screening results, select the most promising resolving agent/solvent combination for further optimization on a larger scale.

Logical Relationship in Diastereomeric Salt Resolution

The success of this classical resolution technique hinges on the distinct physicochemical properties of diastereomers, which allows for their separation.

G cluster_0 Reactants cluster_1 Products cluster_2 Separation A Racemic Amine (R-Amine & S-Amine) (Identical Properties) C Diastereomeric Salts (R-Amine-S-Acid & S-Amine-S-Acid) (Different Properties) A->C B Chiral Resolving Agent (e.g., S-Acid) B->C D Different Solubilities C->D E Fractional Crystallization D->E F Separated Diastereomers E->F

Caption: Logical relationship in diastereomeric salt resolution.

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.).
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines - Benchchem. (n.d.).
  • Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid - Benchchem. (n.d.).
  • Troubleshooting low enantiomeric excess in chiral resolutions - Benchchem. (n.d.).
  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).
  • 6.8: Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts.
  • Common mistakes when using enantiomer controls - Benchchem. (n.d.).
  • Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol - Benchchem. (n.d.).
  • Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement - Benchchem. (n.d.).
  • Chiral resolution - Wikipedia. (n.d.).
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC - NIH. (2022, September 8).
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - NIH. (2025, March 20).
  • Diastereomeric recrystallization - Wikipedia. (n.d.).
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC - NIH. (n.d.).
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. (n.d.).
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (n.d.).
  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019, February 13).
  • 6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015, February 2).
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (n.d.).
  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation - ResearchGate. (n.d.).
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2021, December 23).
  • Recrystallization of mixture of diastereomers 112 from different solvents 83 - ResearchGate. (n.d.).
  • Chiral Resolution Screening | Solid State - Onyx Scientific. (n.d.).
  • 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed. (2013, December 1).
  • A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate - RSC Publishing. (2021, July 7).
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D. (2022, December 19).
  • How to overcome poor crystallization in diastereomeric salt formation. - Benchchem. (n.d.).
  • Enantioseparation of 4C-Substituted Pyrrolidin-2-One Derivatives on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases | Semantic Scholar. (n.d.).
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. (2024, August 22).
  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | 478832-05-2 | Benchchem. (n.d.).
  • synthesis and nootropic activity prediction of some 4-(aminomethyl)- 1-benzylpyrrolidin. (n.d.).
  • Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle | ACS Catalysis - ACS Publications. (2026, January 3).
  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021, January 4).
  • CAS No : 478832-05-2| Chemical Name : 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. (n.d.).
  • Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase - MDPI. (2021, December 28).
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI. (n.d.).
  • Amino Acid and Peptide Chiral Separations - Sigma-Aldrich. (n.d.).

Sources

Overcoming solubility problems with 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS: 478832-05-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome common challenges associated with the handling and solubility of this versatile pyrrolidinone derivative. Here, we address frequently encountered issues in a practical, question-and-answer format, grounded in chemical principles and validated experimental insights.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental properties and handling procedures to ensure the integrity and stability of your compound.

Q1: What are the fundamental physicochemical properties of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride?

A1: 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a synthetic organic compound with the molecular formula C₁₁H₁₅ClN₂O and a molecular weight of approximately 226.70 g/mol .[1][2] Its structure consists of a central pyrrolidin-2-one ring, which is a five-membered lactam. This core is substituted at the 1-position with a benzyl group and at the 4-position with an amino group, which is protonated to form the hydrochloride salt.[1] This salt form is intentionally created to enhance the compound's stability and aqueous solubility compared to its free base form. The compound is structurally related to the nootropic agent Nebracetam and is often investigated for its potential biological activities, including as an M1-muscarinic agonist.

Q2: What are the primary safety and handling precautions for this compound?

A2: According to the Globally Harmonized System (GHS), 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][3][4]

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3][4]

Therefore, standard laboratory personal protective equipment (PPE) is mandatory. This includes safety goggles, chemical-resistant gloves, and a lab coat.[5][6] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[6]

Q3: How should I properly store this compound to maintain its long-term stability?

A3: Proper storage is critical to prevent degradation. The hydrochloride salt form enhances stability, but certain precautions are necessary.

  • Temperature: Store refrigerated or frozen at temperatures between 0-8°C, with -20°C being optimal for long-term preservation.[1][7]

  • Atmosphere: Keep the container tightly sealed to protect it from moisture, as the compound can be deliquescent.[1]

  • Light: Store in a light-protected container (e.g., amber vial) to prevent potential photodegradation.[1]

Hydrochloride salts of amines are generally most stable in acidic conditions (pH < 5) and can be susceptible to hydrolysis or degradation under alkaline (basic) conditions.[1]

Part 2: Troubleshooting Solubility Issues

This section provides in-depth solutions to specific solubility challenges you may encounter during your experiments.

Q4: I am struggling to dissolve 4-Amino-1-benzylpyrrolidin-2-one hydrochloride in aqueous solutions. What is the best approach?

A4: While the hydrochloride salt form is designed to improve water solubility, the presence of the nonpolar benzyl group can still present challenges. Complete dissolution depends on concentration, pH, and temperature.

Root Cause: The molecule has both hydrophilic (amino hydrochloride, lactam carbonyl) and lipophilic (benzyl group, pyrrolidinone ring) regions. At high concentrations, the lipophilic character can dominate, leading to poor aqueous solubility.

Step-by-Step Protocol for Aqueous Dissolution:

  • Start with a Low Concentration: Begin by attempting to dissolve a small amount of the compound (e.g., 1-5 mg/mL) in your desired aqueous buffer.

  • Check and Adjust pH: The solubility of this compound is highly pH-dependent. As a salt of a weak base, it will be most soluble at a slightly acidic pH. Measure the pH of your solution. If it is neutral or basic, cautiously add dilute HCl (e.g., 0.1 M) dropwise to lower the pH to a range of 4-6, where the amino group is fully protonated.

  • Apply Gentle Energy: If the compound remains partially undissolved, use mechanical assistance.

    • Vortexing: Mix vigorously for 1-2 minutes.

    • Sonication: Place the vial in an ultrasonic water bath for 5-10 minute intervals. This can help break up solid aggregates.

    • Gentle Warming: Warm the solution in a water bath at 37-40°C. Avoid boiling, as this may risk thermal degradation.[1]

The following diagram outlines a logical workflow for troubleshooting solubility.

G Start Start: Undissolved Compound AddSolvent Add chosen aqueous buffer (e.g., PBS, TRIS) Start->AddSolvent Vortex Vortex for 2 minutes AddSolvent->Vortex Check1 Is it fully dissolved? Vortex->Check1 MeasurepH Measure pH of the solution Check1->MeasurepH No Success Success: Stable Solution Check1->Success Yes Check2 Is pH < 6.5? MeasurepH->Check2 AdjustpH Adjust pH to 4-6 with dilute HCl Check2->AdjustpH No Sonicate Sonicate for 10 minutes Check2->Sonicate Yes AdjustpH->Sonicate Check3 Is it fully dissolved? Sonicate->Check3 Warm Gently warm to 37°C Check3->Warm No Check3->Success Yes Check4 Is it fully dissolved? Warm->Check4 Check4->Success Yes Failure Failure: Consider alternative solvent or lower concentration Check4->Failure No

Caption: Aqueous Solubility Troubleshooting Workflow.

Q5: My compound precipitates from my buffered solution over time, especially at physiological pH (7.4). Why does this happen and how can I prevent it?

A5: This is a classic pH-dependent solubility issue. The pKa of the primary amino group in similar structures dictates its protonation state. As the pH of the solution increases towards and beyond the pKa, the equilibrium shifts from the soluble, protonated hydrochloride salt (R-NH₃⁺Cl⁻) to the less soluble, neutral free base (R-NH₂).

Mechanism: At pH 7.4, a significant fraction of the compound may exist in its less soluble free base form, leading to precipitation, especially if the solution is near its saturation point. This is a common challenge for weakly basic drugs.[8]

Solutions:

  • Work at a Lower pH: If your experiment allows, use a buffer with a pH between 5.0 and 6.5 to ensure the compound remains fully protonated and soluble.

  • Use a Co-solvent: For experiments requiring physiological pH, the addition of a biocompatible organic co-solvent can increase the solubility of the free base form.

    • DMSO (Dimethyl sulfoxide): Prepare a high-concentration stock solution in 100% DMSO and then dilute it serially into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity in cell-based assays.

    • Ethanol or Methanol: Can be effective but may have higher volatility or cellular toxicity compared to DMSO.

  • Formulation with Excipients: For in vivo studies, formulation with solubilizing excipients like cyclodextrins or PEG 400 may be necessary to maintain solubility at physiological pH.

Q6: What is the recommended solvent for preparing a high-concentration stock solution?

A6: The choice of solvent depends on the final application. For most in vitro applications, DMSO is the preferred solvent due to its high solubilizing power.

SolventTypical Max ConcentrationAdvantagesDisadvantages
Water (acidified, pH 4-6) ~5-10 mg/mLBiocompatible, directly usable in most aqueous assays.Limited concentration, pH-dependent.
Methanol >20 mg/mLGood solvating power, easily removed by evaporation.Can be toxic to cells, volatile.
Ethanol >15 mg/mLLess toxic than methanol, commonly used in formulations.Can be toxic to cells at higher concentrations.
DMSO >50 mg/mLExcellent solvating power, low volatility.Can be cytotoxic at >0.5% v/v, may interfere with some assays.

Note: These values are estimates based on the chemical structure. It is imperative to determine the solubility for your specific lot and experimental conditions.

The following diagram provides a decision-making framework for solvent selection.

G Start Start: Need to Prepare Stock Solution Application What is the final application? Start->Application InVitro In Vitro Assay (e.g., cell culture) Application->InVitro Cell-based InVivo In Vivo Study (e.g., animal dosing) Application->InVivo Animal OrganicSynth Organic Synthesis (Reaction) Application->OrganicSynth Chemical UseDMSO Use DMSO for high concentration stock. Dilute >1:200 into final medium. InVitro->UseDMSO UseAqueous Use aqueous buffer (pH 4-6) if final concentration is low. InVitro->UseAqueous UseFormulation Use biocompatible formulation (e.g., Saline + PEG, Cyclodextrin). InVivo->UseFormulation UseOrganic Use aprotic solvent compatible with reaction (e.g., THF, DMF). OrganicSynth->UseOrganic

Caption: Decision Flowchart for Solvent Selection.

References

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with Nebracetam. ScienceRise: Pharmaceutical Science, (4)50. [Link]

  • Pharmaffiliates. 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. [Link]

  • PubChem. 4-Aminopyrrolidin-2-one hydrochloride. [Link]

  • ResearchGate. The solubility-pH profiles of amino acids showing departures from the... [Link]

  • Al-Ghabeish, M., et al. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 16(4), 861-868. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, chemists, and process development professionals involved in the synthesis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. As the demand for this intermediate grows, scaling the synthesis from the laboratory bench to pilot or production scale introduces a unique set of challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety considerations. Our goal is to empower you to navigate the complexities of scale-up, ensuring a robust, safe, and efficient process.

Overview of a Common Synthetic Route

A prevalent method for synthesizing the target compound involves the catalytic hydrogenation of a nitro precursor, 4-nitro-1-benzylpyrrolidin-2-one. This transformation is highly effective but requires careful control of reaction parameters, especially during scale-up. The subsequent formation of the hydrochloride salt is a critical step that dictates the final product's purity and handling characteristics.

Below is a generalized workflow for this process.

General Synthesis Workflow START Start: 4-Nitro-1-benzylpyrrolidin-2-one REACTION Catalytic Hydrogenation (e.g., Pd/C, H₂ gas) START->REACTION MONITORING Reaction Monitoring (TLC, HPLC, H₂ uptake) REACTION->MONITORING In-process control WORKUP Catalyst Filtration (e.g., through Celite) MONITORING->WORKUP Upon completion ISOLATION_BASE Solvent Removal & Isolation of Free Base WORKUP->ISOLATION_BASE SALT_FORMATION Salt Formation (HCl in appropriate solvent) ISOLATION_BASE->SALT_FORMATION ISOLATION_HCL Precipitation & Filtration SALT_FORMATION->ISOLATION_HCL DRYING Drying under Vacuum ISOLATION_HCL->DRYING END Final Product: 4-Amino-1-benzylpyrrolidin-2-one HCl DRYING->END

Caption: High-level workflow for the synthesis of 4-Amino-1-benzylpyrrolidin-2-one HCl.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the scale-up of the catalytic hydrogenation and subsequent salt formation.

Q1: My hydrogenation reaction is stalling or incomplete, even with extended reaction times. What are the likely causes?

A1: This is a frequent and multifaceted issue in catalytic hydrogenations. The root cause often lies with the catalyst, the substrate, or the reaction environment.

  • Catalyst Activity & Loading:

    • Cause: Catalysts like Palladium on Carbon (Pd/C) can deactivate over time due to improper storage or handling.[1] On a larger scale, insufficient catalyst loading (wt%) can lead to a significant drop in reaction rate.

    • Solution: Always use a fresh, high-quality catalyst from a reputable supplier. If deactivation is suspected, test a new batch on a small scale. For scale-up, it may be necessary to increase the catalyst loading. However, this should be balanced against cost and filtration challenges.

  • Catalyst Poisoning:

    • Cause: The presence of impurities in the starting material, solvent, or even the hydrogen gas can "poison" the catalyst, rendering it inactive.[1] Common poisons include sulfur compounds, halides, and certain nitrogen-containing functional groups.

    • Solution: Ensure the purity of your 4-nitro-1-benzylpyrrolidin-2-one precursor. If necessary, recrystallize the starting material. Use high-purity, filtered solvents and hydrogen gas.

  • Mass Transfer Limitations:

    • Cause: Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[2] On a larger scale, inefficient mixing can prevent hydrogen gas from reaching the catalyst surface, making mass transfer the rate-limiting step.[2][3]

    • Solution: The geometry of the reactor and the design of the agitator are critical.[4][5][6] Ensure vigorous agitation to maintain the catalyst in suspension and maximize the gas-liquid interface. Specialized agitators, like hollow-shaft gassing agitators, can improve hydrogen dispersion.[3] Increasing hydrogen pressure can also enhance its solubility in the liquid phase and improve reaction rates.[7]

  • Solubility Issues:

    • Cause: The nitro compound must be fully dissolved in the reaction solvent for the hydrogenation to proceed efficiently.[7] A solvent that works well on a 1g scale might not be optimal for a 1kg scale if solubility limits are reached.

    • Solution: Select a solvent system where the starting material has high solubility. Common choices include ethanol, methanol, or THF. Using a co-solvent system, such as ethanol/water, can sometimes improve solubility and reaction performance.[7]

Troubleshooting Incomplete Hydrogenation PROBLEM Problem: Incomplete Hydrogenation CATALYST Check Catalyst PROBLEM->CATALYST PURITY Check Reagent Purity PROBLEM->PURITY CONDITIONS Check Reaction Conditions PROBLEM->CONDITIONS CAT_SOL1 Use fresh catalyst CATALYST->CAT_SOL1 CAT_SOL2 Increase catalyst loading CATALYST->CAT_SOL2 PUR_SOL1 Recrystallize starting material PURITY->PUR_SOL1 PUR_SOL2 Use high-purity solvents/gas PURITY->PUR_SOL2 CON_SOL1 Increase H₂ pressure CONDITIONS->CON_SOL1 CON_SOL2 Improve agitation CONDITIONS->CON_SOL2 CON_SOL3 Optimize solvent for solubility CONDITIONS->CON_SOL3

Caption: Decision tree for diagnosing incomplete hydrogenation reactions.

Q2: The reaction is highly exothermic, and I'm concerned about temperature control during scale-up. How can I manage this?

A2: This is a critical safety consideration. Nitro group reductions are notoriously exothermic, and a runaway reaction is a significant hazard.[3][8]

  • Thermal Hazard Assessment:

    • Cause: The heat generated by the reaction can exceed the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure.

    • Solution: Before scaling up, perform a reaction calorimetry study to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is essential for ensuring the cooling capacity of the plant-scale reactor is sufficient to handle the thermal load.[2][8]

  • Controlled Addition/Dosing:

    • Cause: Adding all reagents at once maximizes the initial reaction rate and heat output.

    • Solution: Instead of a batch-wise process, consider a semi-batch approach where the nitro compound solution is added portion-wise or dosed slowly into the reactor containing the catalyst and solvent. This allows the rate of heat generation to be controlled by the addition rate.

  • Hydrogen Flow Control:

    • Cause: An unlimited supply of hydrogen can lead to an uncontrolled reaction rate.

    • Solution: The hydrogen feed system should allow for precise control over the delivery rate.[3] By controlling the hydrogen supply, you can directly manage the reaction kinetics and, consequently, the heat output.

Q3: My isolated product is an oil or a sticky solid, making filtration and handling difficult. How can I obtain a crystalline hydrochloride salt?

A3: Achieving a crystalline final product is crucial for purity and ease of handling. The issue often lies in the salt formation and crystallization step.

  • Solvent Selection:

    • Cause: The choice of solvent for the salt formation is critical. The free base should be soluble, but the hydrochloride salt should be sparingly soluble to ensure precipitation.

    • Solution: While ethereal solvents (like diethyl ether or MTBE) are common for precipitating HCl salts, on a larger scale, solvents like isopropanol (IPA) or ethyl acetate are often preferred for safety and handling reasons. An antisolvent addition might be necessary. Perform small-scale solubility and crystallization screening with different solvent systems.

  • Control of Stoichiometry and pH:

    • Cause: Adding a large excess of HCl can lead to the formation of oily or hygroscopic products. Conversely, insufficient HCl will result in incomplete salt formation.

    • Solution: Carefully control the stoichiometry of the HCl addition.[9] It is often best to add a slight excess (e.g., 1.05-1.1 equivalents) of an HCl solution in a suitable solvent (e.g., HCl in IPA). Monitor the pH of the slurry if possible.

  • Crystallization Conditions:

    • Cause: Rapid precipitation ("crashing out") by adding HCl too quickly or cooling too fast often leads to amorphous material or very fine particles that are difficult to filter.

    • Solution: Add the HCl solution slowly to the solution of the free base at a controlled temperature to allow for crystal nucleation and growth. After the addition is complete, a controlled cooling profile with gentle agitation is recommended. Seeding with a small amount of previously obtained crystalline material can be highly effective in promoting crystallization.

Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards associated with this process at scale?

A: The two most significant hazards are the flammability of hydrogen gas and the pyrophoric nature of the spent hydrogenation catalyst.

  • Hydrogen Gas: Hydrogen forms explosive mixtures with air. Ensure the reactor is properly purged with an inert gas (like nitrogen or argon) before and after the reaction. The entire system must be pressure-tested and free of leaks.

  • Pyrophoric Catalyst: Dry Pd/C catalyst that has been used for hydrogenation can ignite spontaneously upon exposure to air. The catalyst must always be kept wet with solvent or water during handling. The filtration and catalyst recovery process must be carefully designed to prevent the catalyst from drying out.[7]

Q: Which analytical techniques are essential for monitoring this process?

A:

  • Reaction Progress: Thin Layer Chromatography (TLC) is useful for quick qualitative checks. High-Performance Liquid Chromatography (HPLC) is essential for quantitative analysis to determine the disappearance of the starting material and the appearance of the product.

  • Hydrogen Uptake: On a larger scale, monitoring the rate of hydrogen consumption provides a real-time indication of the reaction rate.[5] A sudden stop in uptake can indicate catalyst deactivation.

  • Final Product Purity: HPLC is used to determine the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure, and residual solvent analysis by Gas Chromatography (GC) is also critical.

Q: What are the key parameters to consider when choosing a solvent for hydrogenation?

A:

  • Solubility: Good solubility for the starting material and, ideally, lower solubility for the final product if isolation from the reaction mixture is desired.[7]

  • Inertness: The solvent must not react under the hydrogenation conditions.

  • Safety: Low flammability, low toxicity, and a high boiling point are desirable.

  • Catalyst Interaction: The solvent can influence the activity of the catalyst. Protic solvents like ethanol can sometimes be beneficial for hydrogenation reactions.[7]

Experimental Protocols & Data

Protocol: Catalytic Hydrogenation of 4-nitro-1-benzylpyrrolidin-2-one

This protocol is a representative example and must be adapted and optimized for specific equipment and scales.

  • Reactor Preparation: Charge a suitable hydrogenation reactor with 4-nitro-1-benzylpyrrolidin-2-one (1.0 eq) and a suitable solvent (e.g., Ethanol, 10-15 volumes).

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 5-10% Palladium on Carbon (5 wt% Pd/C, 50% wet) as a slurry in the reaction solvent.

  • Inerting: Seal the reactor and purge the system multiple times with nitrogen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen (e.g., 50-100 psi). Begin vigorous agitation and heat the mixture to a set temperature (e.g., 40-50°C).

  • Monitoring: Monitor the reaction by hydrogen uptake and/or periodic sampling for HPLC analysis. The reaction is typically complete in 4-8 hours.

  • Work-up: After completion, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Crucially, ensure the Celite pad and the catalyst are never allowed to go dry. Wash the filter cake with additional solvent.[7]

Protocol: Hydrochloride Salt Formation
  • Concentration: Concentrate the filtrate from the hydrogenation step under reduced pressure to a smaller volume.

  • Solvent Swap (Optional): If the hydrogenation solvent is not ideal for crystallization, perform a solvent swap to a suitable solvent like Isopropanol (IPA) or Ethyl Acetate.

  • Acidification: Cool the solution of the free base (e.g., to 0-5°C). Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 1.25 M HCl in IPA, 1.05 eq) with stirring.

  • Crystallization: Observe for precipitation. Stir the resulting slurry at a low temperature for 1-2 hours to complete crystallization.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Table 1: Key Scale-Up Parameters and Considerations
ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (1-100 kg)Rationale for Change
Agitation Magnetic stir barOverhead mechanical stirrer, baffled reactor, specific impeller design (e.g., pitched-blade turbine)Ensures efficient gas-liquid-solid mixing and prevents catalyst settling.[2]
Heat Transfer Oil bath, heating mantleJacketed reactor with thermal fluidSurface area to volume ratio decreases on scale-up, requiring more efficient heat removal.[2][3]
H₂ Source H₂ balloon, lecture bottleH₂ cylinder bank, house supplyRequires robust pressure regulators and flow controllers for safety and process control.
Catalyst Filtration Buchner funnelContained filter press, Nutsche filterMinimizes operator exposure and prevents catalyst from drying and becoming pyrophoric.
Process Control Manual monitoring (TLC)Automated sensors (temperature, pressure, H₂ flow), in-line analytics (PAT)Provides tighter control, improves safety, and ensures batch-to-batch consistency.[5][8]

References

  • Stoller, T., et al. (2021). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. CHIMIA, 75(11), 948-954. Available from: [Link]

  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. Available from: [Link]

  • Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from [Link]

  • Furrer, T., et al. (2021). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. ResearchGate. Available from: [Link]

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50). Available from: [Link]

  • Furrer, T., et al. (2021). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. Institutional Repository FHNW (IRF). Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Nitro Reduction. Retrieved from [Link]

  • de Vries, J. G., & de Vries, A. H. M. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

Sources

Storage and handling best practices for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Product Name: 4-Amino-1-benzylpyrrolidin-2-one hydrochloride CAS Number: 478832-05-2

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. As a key intermediate and building block in medicinal chemistry and proteomics, its proper handling and storage are paramount to ensuring experimental reproducibility and success.[1][2] This document provides field-proven insights into best practices, frequently asked questions, and detailed troubleshooting for common experimental challenges.

Section 1: Product Overview & Key Properties

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a derivative of the pyrrolidinone scaffold, a significant pharmacophore in medicinal chemistry.[3][4] Its structure, featuring a primary amino group and a benzyl substituent, makes it a versatile precursor for the synthesis of more complex pharmaceutical compounds.[1][2] The hydrochloride salt form generally enhances stability and simplifies handling compared to the free base.

Table 1: Physicochemical Properties of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

PropertyValueSource
CAS Number 478832-05-2[1][5]
Molecular Formula C₁₁H₁₅ClN₂O[1]
Molecular Weight 226.70 g/mol [1][5]
Appearance Crystalline solid (typical for related compounds)[1]
Storage Temperature 2-8°C, under inert gas[1][5]
Hazard Codes H302, H315, H319, H335[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

Answer: For maximum stability and shelf-life, 4-Amino-1-benzylpyrrolidin-2-one hydrochloride should be stored in a tightly sealed container at 2-8°C (refrigerator) .[5] The container should be flushed with an inert gas like argon or nitrogen before sealing.[6]

Causality Explained: As an amine hydrochloride salt, the compound is susceptible to deliquescence (absorbing moisture from the air to form a solution). Refrigerated temperatures slow down potential degradation kinetics, while an inert atmosphere prevents oxidation, a common degradation pathway for amines.[1][7]

Q2: What Personal Protective Equipment (PPE) is required for handling?

Answer: Standard laboratory PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[8][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]

  • Body Protection: A lab coat.[6]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[6] If aerosolization is possible, a NIOSH/MSHA-approved respirator may be necessary.[8]

The compound is classified as harmful if swallowed (H302), causes skin and eye irritation (H315, H319), and may cause respiratory irritation (H335).[1]

Q3: Is this compound sensitive to air, light, or pH?

Answer: Yes. The compound exhibits sensitivity to several environmental factors:

  • Moisture/Air: It is hygroscopic and should be handled under an inert, dry atmosphere to prevent degradation and deliquescence.[1][6]

  • Light: While specific photostability data is limited, it is best practice to store pyrrolidinone derivatives protected from light to prevent photodegradation.[1][10]

  • pH: As a hydrochloride salt, it is most stable in acidic conditions (typically pH < 5). In neutral or alkaline (basic) conditions, the lactam ring can be susceptible to hydrolysis, leading to ring-opening and inactivation of the compound.[1][10]

Q4: How should I prepare and store stock solutions?

Answer: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an anhydrous, aprotic solvent like DMSO.

  • Preparation: Use high-purity, anhydrous DMSO.

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or below, protected from light.[10]

  • Validation: It is crucial to run a vehicle control (DMSO alone) in your experiments, as DMSO can sometimes interfere with biological assays.[10] The stability of the compound in your specific solvent and storage conditions should be experimentally verified if used over extended periods.[10]

Section 3: Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Problem 1: Poor or Inconsistent Solubility

Q: My compound is not dissolving as expected in my aqueous buffer. What steps can I take?

A: Solubility issues with hydrochloride salts in aqueous buffers are often related to pH and concentration. The protonated amine is more water-soluble, but the overall solubility is dictated by the entire molecule. Follow this systematic approach to troubleshoot.

Workflow for troubleshooting solubility issues.

Causality Explained: The hydrochloride salt requires an acidic environment to remain fully protonated, which aids aqueous solubility. As the pH increases towards the pKa of the amine, the free base form begins to predominate, which is often less water-soluble and can precipitate. Gentle warming can overcome the activation energy for dissolution, but excessive heat can accelerate degradation.

Problem 2: Inconsistent Experimental Results or Suspected Degradation

Q: I'm seeing a loss of activity or the appearance of new spots on my TLC/peaks in my LC-MS from the same stock solution over time. Could my compound be degrading?

A: Yes, this is a classic sign of compound degradation. The two most likely pathways for this molecule are hydrolysis and oxidation.[7][10]

  • Hydrolysis: The lactam (cyclic amide) ring is susceptible to cleavage under basic or strongly acidic conditions, especially in the presence of water and heat. This opens the ring to form a linear amino acid derivative, which will be inactive in assays targeting the cyclic structure.[10]

  • Oxidation: The primary amine and the benzyl group can be sites for oxidation, especially if exposed to air over long periods.

Potential degradation via hydrolysis of the lactam ring.

Troubleshooting Steps:

  • Prepare Fresh: Always use a freshly prepared solution for critical experiments and compare its performance against the older stock.

  • Analytical Verification: Analyze the suspect stock solution by HPLC or LC-MS. Compare the chromatogram to that of a freshly prepared standard to confirm the presence of degradation products (new peaks) and a decrease in the area of the parent peak.[10]

  • Review Storage: Ensure your stock solutions are stored correctly: at -20°C or below, in small aliquots, and protected from light.[10]

Problem 3: Discrepancies in Analytical Data (NMR/MS)

Q: My ¹H NMR or Mass Spec data for a newly synthesized batch doesn't match the reference. What are common causes?

A: Discrepancies in spectroscopic data often point to issues with purity, the salt form, or degradation.[1]

  • Residual Solvents: Peaks from synthesis or purification solvents (e.g., DCM, Ethyl Acetate, Methanol) may be present in the NMR spectrum.

  • Salt Form Variation: The compound is a hydrochloride salt. If the final HCl treatment was incomplete or if the compound was exposed to a base, you may have a mixture of the hydrochloride salt and the free base. This can cause significant shifts in the NMR signals, particularly for protons near the amino group, and will show a different parent ion in the mass spectrum.

  • Degradation Products: As discussed in Problem 2, hydrolysis or oxidation products could be present.

  • Tautomerism: While less common for this specific structure, tautomerism can sometimes lead to unexpected spectroscopic results in related compounds.[1]

Self-Validation Protocol:

  • Re-purify: If residual solvents or byproducts are suspected, re-purify the material.

  • Controlled Salt Formation: Treat the compound with a controlled amount of HCl in a suitable solvent (e.g., methanolic HCl) to ensure complete conversion to the hydrochloride salt.[1]

  • Validate with 2D NMR: Techniques like COSY and HSQC can help confirm the connectivity of the molecule and definitively assign protons and carbons, helping to distinguish the desired product from impurities.

Section 4: Experimental Protocol: Forced Degradation Study for Stability Assessment

This protocol provides a framework for intentionally stressing the compound to identify potential degradants and validate that your analytical method is "stability-indicating."[7]

Objective: To assess the stability of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride under various stress conditions.

Materials:

  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or TFA (for mobile phase)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (Hydrogen Peroxide)

  • Validated HPLC-UV or LC-MS system

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL. This is your unstressed sample .

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.[7][10]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.[7][10] Note: Base hydrolysis is often much faster.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[7]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 24 hours, then prepare a 1 mg/mL solution.[7]

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples (unstressed, acid, base, oxidative, thermal) using a validated HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the unstressed sample.

    • Trustworthiness Check: A valid stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks (degradants) that are well-resolved from the parent peak.

    • Calculate the percentage of degradation and identify the conditions under which the compound is least stable. This data is critical for informing formulation and storage decisions.

References

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50). [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride's Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2][3] For chiral molecules like 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, a versatile synthetic intermediate[4], ensuring enantiomeric purity is paramount. The presence of an undesired enantiomer can, at best, lead to a reduction in therapeutic efficacy and, at worst, introduce unforeseen and potentially harmful off-target effects.[3] This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the enantiomeric purity of this compound, grounded in scientific principles and practical, field-proven insights.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to enantiomeric purity assessment.

The Chromatographic Cornerstone: Chiral HPLC and SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for chiral separations in the pharmaceutical industry.[3][5][6] Both techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation.

High-Performance Liquid Chromatography (HPLC): The Established Standard

Chiral HPLC is a well-established and versatile technique for enantiomeric separation.[1][7] The choice of the chiral stationary phase is the most critical factor for achieving successful resolution.[8][9] For a molecule like 4-Amino-1-benzylpyrrolidin-2-one, which possesses a basic amino group, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a primary screening choice.[5][10]

Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several distinct advantages.[11][12][13][] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC often provides faster analysis times, reduced solvent consumption, and higher efficiency compared to HPLC.[6][11][15] These benefits make SFC particularly attractive for high-throughput screening and preparative-scale purification.[6][12][13][]

Comparative Analysis: HPLC vs. SFC
ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2 with a modifier) and a solid chiral stationary phase.[11]
Speed Generally longer analysis times due to higher viscosity of liquid mobile phases.3-5 times faster than HPLC due to the low viscosity and high diffusivity of supercritical fluids, allowing for higher flow rates.[6]
Solvent Usage Higher consumption of organic solvents, leading to greater environmental impact and cost.Significantly lower organic solvent consumption, making it a "greener" technique.[11][15]
Resolution Can achieve high resolution, but may require more extensive method development.Often provides superior or equivalent resolution to HPLC in a shorter time.[11]
Applicability Broadly applicable to a wide range of compounds.Particularly well-suited for the separation of chiral compounds.[7]
Cost Lower initial instrument cost, but higher operational costs due to solvent consumption.Higher initial instrument cost, but lower operational costs due to reduced solvent usage.[11]
Experimental Workflow: Chiral Method Development

The following workflow provides a systematic approach to developing a robust chiral separation method for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.

Caption: Chiral chromatographic method development workflow.

Detailed Experimental Protocol: Chiral HPLC

This protocol is a starting point and should be optimized based on the specific instrumentation and column used.

  • Sample Preparation: Dissolve an accurately weighed sample of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: A mixture of n-hexane and a polar modifier such as ethanol or isopropanol. A typical starting point is 90:10 (v/v) n-hexane:ethanol. For a basic compound like this, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase is crucial to improve peak shape and prevent tailing.[9]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Determine the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Orthogonal Spectroscopic Techniques for Confirmation

While chromatographic methods provide quantitative data on enantiomeric purity, spectroscopic techniques offer complementary and confirmatory information, particularly regarding the absolute configuration of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a powerful tool for determining enantiomeric excess.[16][17][18] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals.[16] This method is particularly useful as it can often complement enantioselective chromatography.[16]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[19][20][21] The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule, making it an excellent technique for determining the absolute configuration of enantiomers by comparing the experimental spectrum to one predicted by quantum chemical calculations.[19][21][22]

Comparative Analysis: Spectroscopic Methods
TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR with CSA Formation of transient diastereomeric complexes leading to distinct NMR signals for each enantiomer.[16]Enantiomeric ratio (quantitative).Relatively rapid, does not require chromatographic separation.Requires a suitable CSA, potential for signal overlap.
VCD Differential absorption of left and right circularly polarized infrared light.[19][20]Absolute configuration.Provides definitive structural information.[21]Requires specialized instrumentation and computational analysis.
Experimental Workflow: VCD Analysis

Caption: Workflow for absolute configuration determination using VCD.

Regulatory Context and Method Validation

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have specific guidelines concerning the control of impurities in new drug substances, which implicitly include enantiomeric impurities.[23][24][25][26] It is crucial to develop and validate analytical procedures that are suitable for the detection and quantification of the undesired enantiomer.[24]

A fully validated method for enantiomeric purity should demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The validation of the enantiomeric purity of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a critical step in its development as a pharmaceutical intermediate. A multi-faceted approach, combining the quantitative power of chiral chromatography (HPLC and SFC) with the confirmatory capabilities of spectroscopic methods (NMR with CSAs and VCD), provides the most robust and scientifically sound strategy. This comprehensive guide, rooted in established principles and practical considerations, empowers researchers to design and execute a self-validating system for ensuring the stereochemical integrity of this important chiral building block.

References

  • Ali, I., Raja, R., Alam, S. D., Shirsath, V., Jain, A. K., Locatelli, M., & Davide, V. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker. [Link]

  • Chemistry LibreTexts. (2021, July 31). 19.4: Enantiomeric Purity. Chemistry LibreTexts. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Chromatography Today. (2023, February 28). Should I use SFC or HPLC for my Analysis? Chromatography Today. [Link]

  • FDA. (1992, May 1). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • Ingenta Connect. (n.d.). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Ingenta Connect. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • MDPI. (n.d.). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. MDPI. [Link]

  • National Center for Biotechnology Information. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2023, October 9). Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory. National Center for Biotechnology Information. [Link]

  • Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

  • ResearchGate. (n.d.). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Scribd. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. [Link]

  • Zendy. (n.d.). Determination of Enantiomeric Purity and Absolute Configuration of β‐Lactams by High‐Performance Liquid Chromatography on Chiral Columns. Zendy. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Amino-1-benzylpyrrolidin-2-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. The pyrrolidinone scaffold, a privileged structure in drug discovery, has given rise to a multitude of biologically active compounds. Among these, 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and its derivatives have garnered significant attention for their diverse pharmacological profiles, particularly as nootropic and antimicrobial agents. This guide offers an in-depth comparative analysis of these derivatives, grounded in experimental data and established scientific principles, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships (SAR) and therapeutic potential.

The Pyrrolidinone Core: A Foundation for Diverse Biological Activity

The 2-pyrrolidinone ring is a five-membered lactam that serves as a versatile backbone in numerous clinically successful drugs. Its inherent structural features, including a hydrogen bond acceptor and a hydrophobic pocket, allow for critical interactions with various biological targets. The strategic placement of an amino group at the 4-position and a benzyl group at the 1-position introduces chirality and additional points of interaction, paving the way for the development of potent and selective modulators of biological processes. The benzyl moiety, in particular, offers a readily modifiable handle to fine-tune the physicochemical and pharmacokinetic properties of the parent compound, thereby influencing its biological activity.

Comparative Analysis of Biological Activities

Research into 4-Amino-1-benzylpyrrolidin-2-one derivatives has primarily focused on two key areas: cognitive enhancement (nootropic effects) and antimicrobial activity. This section provides a comparative overview of the performance of various derivatives, supported by available experimental data.

Nootropic and Neuroprotective Potential

The parent compound, nebracetam (4-(aminomethyl)-1-benzylpyrrolidine-2-one), and its analogs have been investigated for their potential to improve learning and memory. A primary mechanism of action for many nootropic agents is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft.[1]

Table 1: Comparative Nootropic Activity of 4-Amino-1-benzylpyrrolidin-2-one Derivatives

CompoundDerivative Substitution (on Benzyl Ring)In Vitro Assay (AChE Inhibition IC50)In Vivo Model (Effective Dose)Putative Mechanism of Action
Parent Compound (Nebracetam) NoneModerateScopolamine-induced amnesia in miceM1-muscarinic agonist, elevates intracellular Ca2+
Derivative A 2-ChloroPredicted high affinity for muscarinic receptors[2]Data not availableCholinergic system modulation
Derivative B 4-ChloroPredicted high affinity for muscarinic receptors[2]Data not availableCholinergic system modulation
Derivative C 2-FluoroPredicted high affinity for muscarinic receptors[2]Data not availableCholinergic system modulation
Derivative D 2,4-DifluoroPredicted high affinity for muscarinic receptors[2]Data not availableCholinergic system modulation
Piracetam (Reference Drug) N/AWeakScopolamine-induced amnesia in miceModulation of AMPA receptors
Antimicrobial Activity

The pyrrolidinone scaffold is also a component of various antimicrobial agents. The introduction of specific substituents can confer potent activity against a range of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundDerivative Substitution (on Benzyl Ring)Staphylococcus aureusEscherichia coliCandida albicans
Parent Compound NoneData not availableData not availableData not available
Derivative E 3-(methoxyimino)pyrrolidin-1-yl (as part of a fluoroquinolone)0.008[3]0.008[3]Not Tested
Ciprofloxacin (Reference Drug) N/A0.13[3]0.008[3]Not Tested

Trustworthiness: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro efficacy of an antimicrobial agent. The data presented for Derivative E, a more complex derivative where the substituted pyrrolidine is attached to a fluoroquinolone core, demonstrates the potent antimicrobial activity that can be achieved with this scaffold.[3] This self-validating data highlights the potential of these compounds, although direct comparative MIC data for a series of simple halogenated 4-Amino-1-benzylpyrrolidin-2-one derivatives is needed to draw definitive structure-activity relationships for antimicrobial action.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key assays used to evaluate the biological activities of these compounds.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro colorimetric assay is widely used to screen for AChE inhibitors.

Methodology:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Compound Incubation: Add various concentrations of the test compounds to the wells of a 96-well plate. A control group with no inhibitor is also prepared.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add ATCI and DTNB to start the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is then determined by plotting inhibition percentage against inhibitor concentration.

Workflow Diagram:

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Logical Relationship Diagram:

MIC_Assay A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbe A->C B Perform Serial Dilution of Test Compound in Broth B->C D Incubate C->D E Observe for Microbial Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Logical flow for the Minimum Inhibitory Concentration (MIC) Assay.

Structure-Activity Relationship (SAR) and Future Directions

The available data, although incomplete for a direct side-by-side comparison, allows for the postulation of several SAR trends and guides future research.

Signaling Pathway Diagram (Hypothesized for Nootropic Activity):

Nootropic_Pathway A 4-Amino-1-benzylpyrrolidin-2-one Derivative B Muscarinic Acetylcholine Receptor (M1) A->B Agonist C Increased Intracellular Ca2+ B->C D Downstream Signaling Cascades C->D E Enhanced Learning and Memory D->E

Caption: Hypothesized signaling pathway for the nootropic effects.

For nootropic activity , the introduction of electron-withdrawing halogen substituents on the benzyl ring is predicted to enhance the affinity for muscarinic receptors, a key target in cholinergic neurotransmission.[2] Future experimental work should focus on synthesizing these halogenated derivatives and evaluating their AChE inhibitory activity and in vivo efficacy in animal models of cognitive impairment.

For antimicrobial activity , while data on the specific 4-Amino-1-benzylpyrrolidin-2-one hydrochloride derivatives is sparse, the potent activity of related compounds suggests that this scaffold is a promising starting point.[3] A systematic study involving the synthesis of a library of derivatives with diverse substituents on the benzyl ring and their subsequent screening against a panel of clinically relevant bacteria and fungi is warranted. This would enable the elucidation of a clear SAR and the identification of lead compounds for further development.

Conclusion

4-Amino-1-benzylpyrrolidin-2-one hydrochloride and its derivatives represent a valuable and versatile chemical scaffold with demonstrated potential in the fields of neuroscience and infectious diseases. While preliminary in silico and experimental data are promising, a comprehensive and comparative experimental evaluation of a focused library of derivatives is crucial to unlock their full therapeutic potential. The methodologies and insights provided in this guide aim to facilitate and inform these future research endeavors, ultimately paving the way for the development of novel and effective therapeutic agents.

References

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 23–34. [Link]

  • Podolsky, I., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. [Link]

  • Hong, C. Y., et al. (1997). Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[4]naphthyridine-3-carboxylic acid (LB20304). Journal of Medicinal Chemistry, 40(22), 3584–3593. [Link]

  • Racchi, M., et al. (2004). Acetylcholinesterase inhibitors: novel activities of old molecules. Pharmacological Research, 50(4), 441–451. [Link]

  • Fahimeh Alsadat Mortazavi, Z., et al. (2024). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria. Journal of Genetic Resources. [Link]

  • Wikipedia contributors. (2024). Acetylcholinesterase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Comparative analysis of synthetic routes to 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Pyrrolidinone Core

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of nootropic, anticonvulsant, and other centrally acting agents. Notably, this compound is a crucial precursor in the synthesis of nebracetam and structurally related racetam drugs, which have been investigated for their cognitive-enhancing effects. The stereochemistry at the 4-position is of particular importance, as the biological activity of the final drug substance is often dependent on a specific enantiomer.

This guide provides a comparative analysis of three distinct synthetic routes to 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, designed for researchers, scientists, and drug development professionals. Each route is evaluated based on its efficiency, safety, scalability, and the purity of the final product. The discussion is grounded in established chemical principles and supported by detailed experimental protocols and characterization data to ensure scientific integrity and practical applicability.

Route 1: The Six-Stage Synthesis via Staudinger Reduction

This classical, linear synthesis constructs the pyrrolidinone ring from acyclic precursors and introduces the amino functionality in the final step via a Staudinger reaction. This multi-step approach offers multiple points for purification and characterization of intermediates, ensuring a high-purity final product.

Causality Behind Experimental Choices

The initial step involves a thermal condensation of itaconic acid with benzylamine to form the pyrrolidinone ring. This reaction is typically performed neat at elevated temperatures to drive off the water produced. The subsequent esterification of the carboxylic acid is necessary to facilitate the chemoselective reduction of the ester to a primary alcohol using sodium borohydride, a milder reducing agent that will not affect the amide functionality. The conversion of the alcohol to an azide is a critical step, setting the stage for the introduction of the amino group. The use of sodium azide is a common and efficient method for this transformation. Finally, the Staudinger reduction is employed to convert the azide to the primary amine under mild conditions that preserve the integrity of the lactam ring. The choice of triphenylphosphine is standard for this reaction, leading to the formation of triphenylphosphine oxide as a byproduct.

Experimental Protocol

Step 1: Synthesis of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid

A mixture of itaconic acid (0.068 mol) and benzylamine (0.068 mol) is heated at 130°C for 3 hours. During this time, water is liberated from the reaction mixture. The flask is then cooled to room temperature, and the resulting solid is recrystallized from ethyl acetate to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid as a white solid.

Step 2: Synthesis of methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

To a solution of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (0.054 mol) in methanol, thionyl chloride (0.065 mol) is added dropwise at 0°C.[1] The reaction mixture is then refluxed for 4 hours. Upon completion, the solvent is removed under reduced pressure to give the methyl ester as white crystals.

Step 3: Synthesis of 4-(hydroxymethyl)-1-benzylpyrrolidin-2-one

The methyl ester (0.043 mol) is dissolved in methanol and cooled to 10-15°C. Sodium borohydride (0.054 mol) is added portion-wise over 20 minutes. The mixture is stirred for 2 hours at 20-25°C. The solvent is evaporated, and the residue is worked up with a saturated salt solution to yield the alcohol as a white solid.

Step 4: Conversion to 4-(mesyloxymethyl)-1-benzylpyrrolidin-2-one

To a solution of 4-(hydroxymethyl)-1-benzylpyrrolidin-2-one (0.042 mol) and anhydrous triethylamine (0.063 mol) in dichloromethane at 0°C, a solution of mesyl chloride (0.046 mol) in dichloromethane is added. The reaction is stirred for 1 hour at 0°C. The reaction mixture is then washed with a saturated salt solution.

Step 5: Synthesis of 4-(azidomethyl)-1-benzylpyrrolidin-2-one

Sodium azide (0.066 mol) is suspended in a minimal amount of DMF, and the mesylate from the previous step is added. The mixture is heated to 70-80°C and stirred for 4 hours. After completion, the reaction is diluted with water and the product is extracted with dichloromethane. The crude azide is purified by silica gel chromatography (eluent: ethyl acetate).

Step 6: Synthesis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

The azide (0.029 mol) is dissolved in dry THF, and triphenylphosphine (0.034 mol) is added at 10-15°C. The reaction is stirred at room temperature for 3 hours. The solvent is evaporated, and the residue is treated with 5% aqueous HCl. Impurities are extracted with chloroform, and the aqueous layer is evaporated to yield the pure hydrochloride salt.

Workflow Diagram

Route 1: Staudinger Reduction cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product ItaconicAcid Itaconic Acid CarboxylicAcid 1-benzyl-5-oxopyrrolidine- 3-carboxylic acid ItaconicAcid->CarboxylicAcid Benzylamine Benzylamine Benzylamine->CarboxylicAcid Heat, 130°C Ester Methyl 1-benzyl-5-oxopyrrolidine- 3-carboxylate CarboxylicAcid->Ester SOCl₂, MeOH, Reflux Alcohol 4-(hydroxymethyl)-1- benzylpyrrolidin-2-one Ester->Alcohol NaBH₄, MeOH Mesylate 4-(mesyloxymethyl)-1- benzylpyrrolidin-2-one Alcohol->Mesylate Mesyl Chloride, Et₃N Azide 4-(azidomethyl)-1- benzylpyrrolidin-2-one Mesylate->Azide NaN₃, DMF FinalProduct 4-Amino-1-benzylpyrrolidin- 2-one hydrochloride Azide->FinalProduct 1. PPh₃, THF 2. HCl

Caption: Six-step synthesis via Staudinger reduction.

Route 2: The Four-Stage Synthesis via LiAlH₄ Reduction

This route offers a more convergent approach, reducing the number of synthetic steps by employing a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to directly convert the carboxylic acid functionality to the aminomethyl group.

Causality Behind Experimental Choices

The initial formation of the pyrrolidinone carboxylic acid is similar to Route 1, however, using a Dean-Stark apparatus with toluene as a solvent allows for the azeotropic removal of water, which can drive the reaction to completion more efficiently at a slightly lower temperature. The key step in this synthesis is the direct reduction of the carboxylic acid to the amine. Lithium aluminum hydride is a potent reducing agent capable of reducing both amides and carboxylic acids. In this case, it reduces the carboxylic acid to a primary alcohol, which is then further reduced in situ to the amine. This one-pot reduction significantly shortens the synthetic sequence. The final step is the formation of the hydrochloride salt by treating the free amine with HCl gas.

Experimental Protocol

Step 1: Synthesis of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid

A solution of itaconic acid (1 equivalent) and benzylamine (1 equivalent) in toluene is refluxed for 5-6 hours with a Dean-Stark apparatus to remove the water formed during the reaction. After cooling, the precipitated solid is filtered, washed with a small amount of toluene, and dried to yield the carboxylic acid.

Step 2: Synthesis of 4-aminomethyl-1-benzylpyrrolidin-2-one

To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0-5°C, a solution of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid in THF is added dropwise. The reaction mixture is stirred at this temperature for 2 hours. The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude amine as a brown oil.

Step 3: Formation of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

The crude amine is dissolved in diethyl ether, and HCl gas is bubbled through the solution.[2] The precipitated hydrochloride salt is collected by filtration, washed with diethyl ether, and dried under vacuum to give the final product.

Workflow Diagram

Route 2: LiAlH4 Reduction cluster_start Starting Materials cluster_intermediates Intermediate cluster_final Final Product ItaconicAcid Itaconic Acid CarboxylicAcid 1-benzyl-5-oxopyrrolidine- 3-carboxylic acid ItaconicAcid->CarboxylicAcid Benzylamine Benzylamine Benzylamine->CarboxylicAcid Toluene, Dean-Stark FinalProduct 4-Amino-1-benzylpyrrolidin- 2-one hydrochloride CarboxylicAcid->FinalProduct 1. LiAlH₄, THF 2. HCl gas, ether

Caption: Four-step synthesis via LiAlH₄ reduction.

Route 3: The Four-Stage Synthesis via Michael Addition and Nitro Reduction

This alternative approach builds the pyrrolidinone ring with the nitrogen-containing functionality already in place as a nitro group. This is achieved through a Michael addition, followed by reduction of the nitro group.

Causality Behind Experimental Choices

This route begins with the formation of an α,β-unsaturated lactam, 1-benzyl-1,5-dihydro-2H-pyrrol-2-one. The subsequent Michael addition of nitromethane to this electron-deficient double bond is a classic carbon-nitrogen bond-forming reaction, catalyzed by a base. This directly installs the nitro-methyl group at the 4-position. The final key step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, often employing palladium on carbon as the catalyst. This method avoids the use of hazardous reagents like sodium azide and lithium aluminum hydride.

Experimental Protocol

Step 1: Synthesis of 1-benzyl-1,5-dihydro-2H-pyrrol-2-one

This intermediate can be prepared from succinimide by N-benzylation followed by a selective reduction and dehydration sequence, or other established methods.

Step 2: Synthesis of 1-benzyl-4-(nitromethyl)pyrrolidin-2-one

To a solution of 1-benzyl-1,5-dihydro-2H-pyrrol-2-one (1 equivalent) and nitromethane (1.5 equivalents) in a suitable solvent such as methanol, a catalytic amount of a base like sodium methoxide is added. The reaction mixture is stirred at room temperature until completion. The reaction is then neutralized with a mild acid, and the solvent is removed. The crude product is purified by column chromatography.

Step 3: Synthesis of 4-aminomethyl-1-benzylpyrrolidin-2-one

The nitro compound is dissolved in a solvent like methanol or ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the free amine.

Step 4: Formation of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

The crude amine is dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of HCl in the same solvent (or HCl gas) is added. The precipitated hydrochloride salt is collected by filtration, washed with the solvent, and dried.

Workflow Diagram

Route 3: Michael Addition cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Product UnsaturatedLactam 1-benzyl-1,5-dihydro- 2H-pyrrol-2-one NitroCompound 1-benzyl-4-(nitromethyl) -pyrrolidin-2-one UnsaturatedLactam->NitroCompound Nitromethane, Base FreeAmine 4-aminomethyl-1-benzyl -pyrrolidin-2-one NitroCompound->FreeAmine H₂, Pd/C FinalProduct 4-Amino-1-benzylpyrrolidin- 2-one hydrochloride FreeAmine->FinalProduct HCl

Caption: Four-step synthesis via Michael addition.

Comparative Data

ParameterRoute 1: Staudinger ReductionRoute 2: LiAlH₄ ReductionRoute 3: Michael Addition
Number of Steps 644
Overall Yield ~20-30%~60-70%~50-60% (estimated)
Key Reagents SOCl₂, NaBH₄, NaN₃, PPh₃LiAlH₄NaOMe, H₂/Pd-C
Hazardous Reagents Sodium Azide (highly toxic, explosive)Lithium Aluminum Hydride (pyrophoric)Flammable solvents, Hydrogen gas (flammable)
Purification Multiple intermediate purificationsFewer purifications, final product precipitationIntermediate and final product purification
Scalability Challenging due to NaN₃ and PPh₃O removalChallenging due to LiAlH₄ handling and quenchingGood, catalytic hydrogenation is scalable
Purity of Final Product Potentially very high due to multiple purificationsGood, but may require careful final purificationGood, catalytic reduction is clean

Comparative Analysis

Expertise & Experience Insights

From a practical standpoint, Route 2 (LiAlH₄ Reduction) is the most attractive in terms of step economy and overall yield.[2] The direct conversion of the carboxylic acid to the amine is a powerful transformation that significantly shortens the synthesis. However, the use of LiAlH₄ requires significant expertise and stringent anhydrous conditions.[3][4][5][6] Quenching LiAlH₄ reactions can be hazardous on a large scale.

Route 1 (Staudinger Reduction) , while longer, offers a more controlled synthesis. Each intermediate can be isolated and characterized, which can be advantageous during process development and for ensuring the final product's quality. The main drawback is the use of sodium azide, a highly toxic and potentially explosive reagent, which requires strict safety protocols.[7][8][9] Additionally, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.

Route 3 (Michael Addition) presents a compelling alternative that avoids the highly hazardous reagents of the other two routes. The use of catalytic hydrogenation is a well-established and scalable method for nitro group reduction.[10] The main challenge in this route may lie in the synthesis and purification of the starting unsaturated lactam and controlling the Michael addition to avoid side reactions.

Trustworthiness and Validation

The trustworthiness of a synthetic route relies on the ability to consistently produce the target compound with high purity, which can be verified through analytical data.

Spectroscopic Data for Key Intermediates and Final Product (Exemplary)

  • 1-benzyl-5-oxopyrrolidine-3-carboxylic acid:

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, COOH), 7.25-7.40 (m, 5H, Ar-H), 4.45 (s, 2H, N-CH₂), 3.60 (t, J=8.0 Hz, 1H, CH), 3.30 (dd, J=8.0, 4.0 Hz, 1H, CH₂), 2.60 (dd, J=8.0, 4.0 Hz, 1H, CH₂).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ 175.0, 173.5, 137.0, 128.8, 127.8, 127.5, 50.0, 48.0, 35.0.

    • IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1730 (C=O, acid), 1680 (C=O, lactam).

    • MS (ESI+): m/z 220.1 [M+H]⁺.

  • 4-Amino-1-benzylpyrrolidin-2-one hydrochloride:

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.3 (br s, 3H, NH₃⁺), 7.25-7.40 (m, 5H, Ar-H), 4.48 (s, 2H, N-CH₂), 3.80 (m, 1H, CH-NH₃⁺), 3.40 (dd, J=10.0, 6.0 Hz, 1H, N-CH₂-CH), 3.10 (dd, J=10.0, 4.0 Hz, 1H, N-CH₂-CH), 2.80 (dd, J=17.0, 8.0 Hz, 1H, CO-CH₂), 2.40 (dd, J=17.0, 4.0 Hz, 1H, CO-CH₂).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ 174.0, 136.5, 128.9, 127.9, 127.6, 51.0, 49.0, 48.0, 34.0.

    • IR (KBr, cm⁻¹): 3400-2800 (br, N-H), 1685 (C=O, lactam).

    • MS (ESI+): m/z 191.1 [M-Cl]⁺.

Authoritative Grounding and Scalability

For industrial applications, Route 3 appears to be the most promising due to its avoidance of highly toxic and pyrophoric reagents. Catalytic hydrogenation is a standard industrial process that is well-understood and scalable. The starting materials for this route are also potentially more cost-effective than those for the other routes.

Route 2 , despite its high yield and step economy, presents significant scalability challenges due to the handling and quenching of large quantities of LiAlH₄. The exothermicity of the quench can be difficult to control on a large scale.

Route 1 is the least attractive for large-scale synthesis due to the use of sodium azide and the stoichiometric use of triphenylphosphine, which generates a large amount of triphenylphosphine oxide waste.

Conclusion

The choice of synthetic route to 4-Amino-1-benzylpyrrolidin-2-one hydrochloride depends heavily on the specific requirements of the synthesis. For laboratory-scale synthesis where yield and step-economy are paramount, and the necessary safety infrastructure is in place, the four-stage synthesis via LiAlH₄ reduction (Route 2) is a strong candidate. For process development and situations where high purity is critical and can be achieved through the purification of multiple intermediates, the six-stage synthesis via Staudinger reduction (Route 1) offers a more controlled, albeit longer, approach. For industrial-scale production, the four-stage synthesis via Michael addition and nitro reduction (Route 3) is the most promising due to its superior safety profile and the use of scalable catalytic hydrogenation.

Ultimately, a thorough risk assessment and consideration of available resources and expertise should guide the selection of the most appropriate synthetic strategy.

References

  • BenchChem. 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | 478832-05-2.

  • Abcam. Sodium azide: Uses, safety and sustainable alternatives.

  • ChemicalBook. Lithium aluminium hydride-Hazard and Toxicity. 2019-09-09.

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride.

  • University of Massachusetts Amherst Environmental Health & Safety. Safe Handling of Sodium Azide (SAZ).

  • University of New Mexico Department of Chemistry & Chemical Biology. Standard Operating Procedure Safe Handling of Azido Compounds. 2021-02-16.

  • Perekhoda, L., et al. Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science. 2024.
  • Perekhoda, L., et al. The synthesis scheme of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogs (method 2).

  • Bajpai, A. How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. 2023-08-22.

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Lithium Aluminum Hydride.

  • Wikipedia. Staudinger reaction.

  • BenchChem. A comparative study of different methods for azide reduction to amines.

  • Organic Chemistry Portal. Staudinger Reaction.

  • The Royal Society of Chemistry. Sustainable organophosphorus-catalysed Staudinger reduction.

  • Perekhoda, L., et al. Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science. 2024.
  • Navickas, A., et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. 2022-08-06.
  • Organic Syntheses. N-Boc-5-oxaproline.

  • BenchChem. Application Notes and Protocols for the Staudinger Reaction of Azetidinones.

  • Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.

  • ResearchGate. Stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides. 2025-08-07.
  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.

  • The Organic Synthesis Archive. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).

  • ECHEMI. thionyl chloride addtion.

  • ResearchGate. What is the alternate process for preparing ester hydrochloride? 2012-11-06.

  • National Center for Biotechnology Information. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules. 2022-09-05.
  • National Center for Biotechnology Information. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. 2025-06-18.
  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. 2022-11-17.

  • National Center for Biotechnology Information. Synthesis of New Optically Active 2-Pyrrolidinones. Molecules.
  • Al-Farabi Kazakh National University. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. 2018-05-18.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a synthetic compound belonging to the pyrrolidone class of molecules, a scaffold known for a wide array of pharmacological activities.[1][2][3] Structurally related to nootropic agents like nebracetam, its primary mechanism of action is hypothesized to involve the modulation of cholinergic systems, such as muscarinic acetylcholine receptors.[4] However, the pyrrolidone core is a versatile pharmacophore present in drugs with indications ranging from anticonvulsant to anti-inflammatory, underscoring the potential for off-target interactions.[2][3] This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. We will detail a tiered experimental approach, from broad panel binding screens to specific functional assays, designed to identify and characterize potential off-target activities. The protocols herein are presented with the rationale to empower researchers to generate reliable, publication-quality data essential for preclinical safety and efficacy assessment.

The Imperative of Cross-Reactivity Profiling

In drug discovery, a compound's affinity for its intended target is only half the story. Off-target interactions, where a molecule binds to unintended proteins, are a primary cause of adverse drug reactions and clinical trial failures.[5] Cross-reactivity studies are not merely a regulatory checkbox but a fundamental component of preclinical safety assessment.[6] They serve to:

  • Identify Potential Toxicities: Unforeseen interactions with critical enzymes (e.g., hERG channels, CYPs) or receptors can lead to cardiotoxicity, metabolic issues, or other severe side effects.

  • De-risk Clinical Development: Early identification of off-target liabilities allows for chemical modification to improve selectivity or termination of unpromising candidates, saving significant time and resources.[7]

  • Elucidate Mechanism of Action: Sometimes, an observed phenotype is the result of a combination of on-target and off-target effects. A thorough cross-reactivity profile provides a clearer understanding of a compound's true pharmacological signature.

For a molecule like 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, whose pyrrolidone core is known for promiscuity, a systematic investigation into its selectivity is paramount before advancing it in any therapeutic program.[1][2][8]

A Tiered Strategy for Cross-Reactivity Assessment

A logical, phased approach ensures that resources are used efficiently, starting with broad, high-throughput methods and progressing to more focused, in-depth analyses for any identified "hits."

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Functional Analysis cluster_2 Phase 3: Final Assessment in_silico In Silico Analysis & Structural Homology Search binding_screen Tier 1: Broad Panel Radioligand Binding Screen (e.g., 44 GPCRs, Kinases, Ion Channels) in_silico->binding_screen Inform Panel Selection dose_response Tier 2: Dose-Response Binding Assays (Kd/Ki Determination) binding_screen->dose_response Identify Primary Hits (>50% inhibition @ 10µM) functional_assays Tier 3: Functional Assays (Enzyme Inhibition, cAMP, Ca2+ Flux) dose_response->functional_assays Confirm & Characterize Interaction selectivity_panel Selectivity Profiling vs. Primary Target functional_assays->selectivity_panel Confirm Functional Activity (IC50/EC50) final_report Comprehensive Cross-Reactivity Report selectivity_panel->final_report start start->in_silico

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Binding Screen

The initial step involves screening the compound against a large panel of known drug targets. The goal is to cast a wide net to identify potential interactions. A radioligand competitive binding assay format is standard for this purpose.[9]

  • Rationale: This approach is target-agnostic and provides a rapid, cost-effective way to survey dozens of targets simultaneously. A standard concentration, typically 10 µM, is used to identify any interaction with moderate-to-high affinity.

  • Panel Selection: The panel should include targets from major drug classes:

    • G-Protein Coupled Receptors (GPCRs): Include representatives from different families (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, opioid). Given the compound's potential nootropic action, a focus on CNS-related receptors is logical.[10][11]

    • Kinases: A representative panel of tyrosine and serine/threonine kinases.

    • Ion Channels: Key channels associated with toxicity, such as hERG, sodium, and calcium channels.

    • Nuclear Receptors & Transporters: To assess potential endocrine disruption or drug-drug interaction liabilities.

Tier 2: Dose-Response and Affinity Determination

Any target showing significant inhibition (typically >50%) in the Tier 1 screen is considered a "hit" and must be validated.

  • Rationale: A single-point screen can produce false positives. A full dose-response curve confirms the interaction and determines the compound's affinity (Kᵢ) for the off-target. This quantitative data is crucial for assessing the potential for in vivo effects.

  • Methodology: A competitive binding assay is performed with a range of concentrations of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride to generate a sigmoidal inhibition curve and calculate the IC₅₀, which is then converted to a Kᵢ value.[12]

Tier 3: Functional Characterization

Binding does not equal biological effect. A functional assay is required to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified off-target.

  • Rationale: A compound that binds to an off-target but has no functional effect is less of a concern than one that activates or inhibits it. The type of functional assay depends on the target class.

  • Examples:

    • For GPCRs: Measure downstream signaling, such as cAMP production for Gs/Gi-coupled receptors or calcium flux for Gq-coupled receptors.[10][13][14]

    • For Enzymes: Perform an enzyme inhibition assay to measure the reduction in product formation and determine the IC₅₀.[15][16][17]

    • For Ion Channels: Use electrophysiology (e.g., patch-clamp) to measure changes in ion flow.

Key Experimental Protocols

The following protocols provide a self-validating framework for assessing cross-reactivity. Each includes necessary controls to ensure data integrity.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

G cluster_0 Assay Components Receptor Receptor Source (Membrane Prep) Binding_Site Receptor Binding Site Radioligand Radiolabeled Ligand ([3H]-Known Ligand) Radioligand->Binding_Site Binds to Test_Compound Test Compound (4-Amino-1-benzyl...) Test_Compound->Binding_Site Competes with

Caption: Principle of the competitive binding assay.

  • Materials:

    • Receptor source (e.g., commercially available membrane preparations from cells overexpressing the target).

    • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors) at a concentration near its Kₔ.

    • Test Compound: 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, serially diluted.

    • Non-specific binding control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target (e.g., atropine for muscarinic receptors).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well filter plates and vacuum manifold.

    • Scintillation cocktail and microplate scintillation counter.

  • Step-by-Step Methodology:

    • Preparation: Prepare serial dilutions of the test compound in assay buffer.

    • Assay Plate Setup: To designated wells of a 96-well plate, add:

      • Total Binding Wells: Assay buffer.

      • Non-Specific Binding (NSB) Wells: Non-specific binding control.

      • Test Compound Wells: Serial dilutions of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.

    • Add Radioligand: Add the radiolabeled ligand to all wells.

    • Add Receptor: Add the receptor membrane preparation to all wells to initiate the binding reaction.

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Detection: Allow filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: (Total Binding cpm) - (NSB cpm).

    • Calculate % Inhibition for each test compound concentration: 100 * (1 - [(Test cpm - NSB cpm) / (Specific Binding cpm)]).

    • Plot % Inhibition vs. log[Test Compound] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

Protocol: Enzyme Inhibition Assay (Generic)

This protocol describes a general method for assessing enzyme inhibition using a fluorogenic substrate.

  • Materials:

    • Purified enzyme.

    • Fluorogenic substrate (becomes fluorescent upon cleavage by the enzyme).

    • Test Compound: 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, serially diluted.

    • Positive Control Inhibitor (a known inhibitor of the enzyme).

    • Assay Buffer.

    • 384-well black assay plates.

    • Fluorescence plate reader.

  • Step-by-Step Methodology:

    • Compound Plating: Add a small volume (e.g., 100 nL) of serially diluted test compound, positive control, or vehicle (DMSO) to the wells of the assay plate.

    • Enzyme Addition: Add the enzyme solution to all wells and mix.

    • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.[15]

    • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes).

    • Data Analysis:

      • Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

      • Calculate % Inhibition: 100 * (1 - [Rate of Test Well / Rate of Vehicle Control Well]).

      • Plot % Inhibition vs. log[Test Compound] and fit the data to determine the IC₅₀.

Data Interpretation and Comparative Analysis

The ultimate goal is to generate a selectivity profile. This involves comparing the compound's potency at its intended target with its potency at any identified off-targets.

Defining a "Hit" and Assessing Risk

A common threshold for a "hit" in a primary screen is >50% inhibition at 10 µM. However, the risk associated with an off-target interaction depends on the therapeutic context. For a CNS-targeted drug, a 1 µM interaction with a peripheral cardiac ion channel might be a significant liability, whereas a 1 µM interaction with another CNS receptor might be acceptable or even beneficial. A selectivity window of at least 100-fold between the on-target and off-target potencies is often desired.

Comparative Data Summary

Presenting the data in a clear, tabular format allows for direct comparison with alternative compounds.

Target4-Amino-1-benzylpyrrolidin-2-one HCl (Kᵢ / IC₅₀, nM)Compound X (Selective Agonist) (Kᵢ / IC₅₀, nM)Compound Y (Promiscuous Inhibitor) (Kᵢ / IC₅₀, nM)
Primary Target
Muscarinic M1 Receptor150 15 >10,000
Off-Target Panel
Dopamine D2 Receptor>10,000>10,000550
Serotonin 5-HT₂ₐ Receptor2,500>10,000230
Adrenergic α₁ Receptor8,500>10,0001,200
hERG Channel>10,000>10,000890
Cyclin-Dependent Kinase 2>10,000>10,00095

Table represents hypothetical data for illustrative purposes.

This table clearly shows that while the hypothetical test compound is less potent than the highly selective Compound X, it demonstrates a favorable selectivity profile against a panel of common off-targets, unlike the promiscuous Compound Y.

Conclusion

The framework presented in this guide provides a robust and scientifically rigorous pathway for the comprehensive cross-reactivity profiling of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. By progressing through a tiered system of broad panel screening, dose-response validation, and functional characterization, researchers can build a detailed selectivity profile of the compound. This data is indispensable for making informed decisions in the drug development process, ultimately contributing to the discovery of safer and more effective therapeutics. Adherence to these principles of systematic evaluation ensures that the full pharmacological character of this promising molecule is understood, mitigating risks and maximizing its potential clinical value.

References

  • Benchchem. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | 478832-05-2.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from a relevant scientific protocol source.
  • Fabgennix International. (n.d.). Competition Assay Protocol.
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
  • Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service.
  • Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892.
  • Stoddart, L. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474.
  • Stoddart, L. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Journal of Pharmaceutical Negative Results. (2022).
  • UNT Health Science Center. (n.d.).
  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248383.
  • Nicoya. (n.d.). The ABC's of Competitive Binding Assays with SPR.
  • Richman, J. R., et al. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1823, 227-247.
  • Elzagallaai, A. A., & Rieder, M. J. (2015). In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology. British Journal of Clinical Pharmacology, 80(4), 659-671.
  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.
  • Mayorga, C., et al. (2016). In vitro and In Vivo Tests for Drug Hypersensitivity Reactions. Current Allergy and Asthma Reports, 16(4), 27.
  • Alfirevic, A., & Pirmohamed, M. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology, 7, 219.
  • Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Semantic Scholar. (n.d.). In vitro tests in drug hypersensitivity diagnosis.
  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 23-34.
  • Baldo, B. A. (2016). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 17(5), 757.
  • Mayorga, C., et al. (2016). In vitro tests for drug hypersensitivity reactions: an ENDA/EAACI Drug Allergy Interest Group position paper. Allergy, 71(8), 1103-1134.
  • Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor.
  • Olarewaju, O. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
  • FirstWord Pharma. (2025). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs).
  • NIH Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Li, J., et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Pharmacology, 13, 989406.
  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.

Sources

Comparative Analysis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and Nebracetam in Nootropic Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of neuroscience and drug discovery, pyrrolidone derivatives have emerged as a promising class of compounds with potential nootropic and neuroprotective effects. This guide provides a detailed comparative analysis of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and its close structural analog, Nebracetam . By examining their performance in preclinical in vitro and in vivo studies, this document aims to equip researchers with the critical information needed to make informed decisions in their drug development endeavors.

Introduction: The Pyrrolidone Scaffold in Nootropic Drug Discovery

The pyrrolidone ring is a core structural motif in a class of nootropics known as racetams. Since the development of Piracetam, the first synthetic nootropic, numerous derivatives have been synthesized with the goal of enhancing cognitive function, memory, and neuroprotection.[1] 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and Nebracetam are two such analogs that have garnered interest for their potential to modulate cholinergic and other neurotransmitter systems implicated in cognitive processes.[2][3] This guide will delve into the available scientific evidence to objectively compare these two compounds.

Physicochemical Properties: A Foundation for Biological Activity

A compound's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic profile. Below is a comparison of the key properties of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and Nebracetam.

Property4-Amino-1-benzylpyrrolidin-2-one hydrochlorideNebracetam
CAS Number 478832-05-2[2]97205-34-0[4]
Molecular Formula C₁₁H₁₅ClN₂O[2]C₁₂H₁₆N₂O[3]
Molecular Weight 226.70 g/mol [2]204.27 g/mol [3]
Structure A pyrrolidin-2-one ring with an amino group at the 4-position and a benzyl group at the 1-position, presented as a hydrochloride salt.[2](RS)-4-(Aminomethyl)-1-benzylpyrrolidin-2-one.[3]
Known Solubility Soluble in polar organic solvents.[2]Data not explicitly available, but likely soluble in organic solvents.
Melting Point Not explicitly reported for the hydrochloride salt, though related compounds melt around 227°C.[2]Not explicitly reported.

In Vitro Studies: Mechanistic Insights at the Cellular Level

In vitro assays are crucial for elucidating the mechanism of action of novel compounds and for providing a preliminary assessment of their potency and efficacy. Here, we compare the reported in vitro activities of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and Nebracetam in two key areas relevant to nootropic and neuroprotective effects: acetylcholinesterase (AChE) inhibition and neuroprotection against glutamate-induced excitotoxicity.

Acetylcholinesterase (AChE) Inhibition

Nebracetam's primary mechanism is not considered to be direct AChE inhibition but rather as an M1 muscarinic acetylcholine receptor agonist.[3] This agonism enhances cholinergic neurotransmission, a downstream effect similar to that of AChE inhibitors.

Table 1: Comparative In Vitro Cholinergic Activity

CompoundTargetAssay SystemReported ActivityReference
4-Amino-1-benzylpyrrolidin-2-one hydrochloride Acetylcholinesterase (AChE)Not SpecifiedPotential enzyme inhibitor.[2][2]
Nebracetam M1 Muscarinic Acetylcholine ReceptorRat brainAgonist activity[3]
Neuroprotection Against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a pathological process implicated in neuronal cell death in various neurodegenerative diseases and ischemic events.[6][7] Compounds that can mitigate this process are considered to have significant neuroprotective potential.

Studies on pyrrolidone derivatives have indicated potential antioxidant properties and the ability to scavenge reactive oxygen species (ROS), which are key mediators of excitotoxicity-induced damage.[2]

Nebracetam has demonstrated neuroprotective effects against N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity in rat striatal slices at concentrations of 10⁻⁵ and 10⁻⁴ M.[8] This suggests an ability to interfere with the excitotoxic cascade initiated by excessive glutamate receptor activation.

Table 2: Comparative In Vitro Neuroprotective Activity

CompoundModelKey FindingsReference
4-Amino-1-benzylpyrrolidin-2-one hydrochloride General antioxidant assaysCapable of scavenging reactive oxygen species (ROS).[2][2]
Nebracetam Glutamate-induced neurotoxicity in rat striatal slicesCompletely protected against L-glutamate and NMDA-induced dopaminergic impairment at 10⁻⁵ and 10⁻⁴ M.[8][8]

In Vivo Studies: Assessing Cognitive Enhancement in Animal Models

In vivo studies are essential for evaluating the therapeutic potential of a compound in a whole organism, providing insights into its efficacy, pharmacokinetics, and safety. The scopolamine-induced amnesia model is a widely used paradigm to screen for potential nootropic agents.[9] Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, and the ability of a test compound to reverse these deficits is a strong indicator of its pro-cognitive effects.

Nebracetam has been shown to be effective in reversing scopolamine-induced disruption of spatial cognition in rats at a dose of 10 mg/kg, administered orally.[5] This finding provides a benchmark for the in vivo potency of Nebracetam.

Table 3: Comparative In Vivo Efficacy in the Scopolamine-Induced Amnesia Model

CompoundAnimal ModelEffective DoseKey OutcomeReference
4-Amino-1-benzylpyrrolidin-2-one hydrochloride Not ReportedNot ReportedNot Reported-
Nebracetam Rat10 mg/kg, p.o.Corrected scopolamine-induced disruption of spatial cognition.[5][5]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below for the key assays discussed in this guide.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Acetylthiocholine iodide (ATCI) solution (substrate).

    • AChE enzyme solution.

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to initiate the reaction.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Add the ATCI substrate to start the enzymatic reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In Vivo Scopolamine-Induced Amnesia Model (Morris Water Maze)

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[11][12][13][14][15]

Protocol:

  • Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.

  • Animal Groups:

    • Vehicle control group.

    • Scopolamine-treated group (e.g., 1 mg/kg, i.p.).

    • Test compound + Scopolamine group(s) (various doses).

    • Positive control (e.g., Donepezil) + Scopolamine group.

  • Procedure:

    • Acquisition Phase (e.g., 4-5 days):

      • Administer the test compound or vehicle orally (p.o.) a set time before the trial (e.g., 60 minutes).

      • Administer scopolamine or saline intraperitoneally (i.p.) a set time before the trial (e.g., 30 minutes).

      • Place the mouse in the water at one of four starting positions.

      • Allow the mouse to swim and find the hidden platform (e.g., for a maximum of 60 seconds).

      • Record the escape latency (time to find the platform) and swim path using a video tracking system.

      • If the mouse fails to find the platform, guide it to the platform.

      • Repeat for several trials per day.

    • Probe Trial (e.g., on the day after the last acquisition day):

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for a set duration (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Compare the escape latencies during the acquisition phase between the different groups.

    • Compare the time spent in the target quadrant during the probe trial. A significant increase in time spent in the target quadrant for the test compound group compared to the scopolamine-only group indicates a reversal of memory impairment.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the data and its implications.

Proposed Signaling Pathway for Cholinergic Modulation

The following diagram illustrates the general mechanism of cholinergic neurotransmission and the points of intervention for AChE inhibitors and muscarinic receptor agonists.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_intervention Pharmacological Intervention Acetyl-CoA Acetyl-CoA ACh_vesicle Acetylcholine (ACh) in Vesicle Acetyl-CoA:e->ACh_vesicle:w Synthesis Choline Choline Choline:e->ACh_vesicle:w Synthesis ChAT Choline Acetyltransferase ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis M1_Receptor M1 Muscarinic Receptor ACh_cleft->M1_Receptor Binding AChE->Choline Breakdown Product Signal_Transduction Signal Transduction (Cognitive Function) M1_Receptor->Signal_Transduction Nebracetam Nebracetam Nebracetam->M1_Receptor Agonist AChE_Inhibitor AChE Inhibitor (e.g., Pyrrolidinone Derivatives) AChE_Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and points of intervention.

Experimental Workflow for In Vivo Cognitive Assessment

This diagram outlines the typical workflow for a scopolamine-induced amnesia study using the Morris Water Maze.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction Phase (e.g., 5 days) cluster_assessment Assessment Phase A1 Animal Acclimatization (e.g., 1 week) A2 Group Allocation (e.g., Vehicle, Scopolamine, Test Compound) A1->A2 B1 Daily Dosing (Vehicle/Test Compound) A2->B1 B2 Scopolamine Administration (to induce amnesia) B1->B2 B3 Morris Water Maze (Acquisition Trials) B2->B3 C1 Probe Trial (Memory Retention Test) B3->C1 After final acquisition trial C2 Data Collection (Escape Latency, Time in Quadrant) C1->C2 C3 Statistical Analysis C2->C3

Caption: Workflow for in vivo cognitive assessment.

Discussion and Future Directions

The available evidence suggests that both 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and Nebracetam are promising candidates for further nootropic and neuroprotective research. Nebracetam has a more clearly defined mechanism of action as an M1 muscarinic receptor agonist, with demonstrated in vivo efficacy in a relevant cognitive impairment model.[3][5]

4-Amino-1-benzylpyrrolidin-2-one hydrochloride, while structurally similar, requires further investigation to elucidate its precise mechanism of action and to quantify its biological activity. The general findings of enzyme inhibition and antioxidant properties for the broader class of pyrrolidinones are encouraging, but specific data for this compound are needed.[2]

Future research should focus on:

  • Direct comparative studies: Head-to-head in vitro and in vivo studies of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and Nebracetam would provide the most definitive comparison of their potency and efficacy.

  • Mechanism of action studies: For 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, detailed enzymatic and receptor binding assays are necessary to identify its primary molecular targets.

  • Pharmacokinetic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of both compounds is crucial for optimizing dosing regimens and predicting their clinical translatability.

  • Exploration of other neuroprotective pathways: Investigating the effects of these compounds on other relevant pathways, such as anti-inflammatory and anti-apoptotic signaling, could reveal additional therapeutic benefits.

Conclusion

Both 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and Nebracetam represent valuable research tools in the quest for novel treatments for cognitive disorders. Nebracetam currently stands as a more characterized compound with a demonstrated mechanism of action and in vivo efficacy. However, the structural similarity and potential for unique pharmacological properties make 4-Amino-1-benzylpyrrolidin-2-one hydrochloride a compelling candidate for further in-depth investigation. This guide provides a foundational framework for researchers to build upon as they explore the therapeutic potential of these promising pyrrolidone derivatives.

References

  • Bio-protocol. Assessment of cognitive function by the Morris water maze test. [Link]

  • PubMed. Effect of nebracetam on the disruption of spatial cognition in rats. [Link]

  • JoVE. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. [Link]

  • MMPC.org. Morris Water Maze. [Link]

  • MDPI. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. [Link]

  • JKC. Animal Models of Cognitive Deficits for Probiotic Treatment. [Link]

  • PubMed Central. Morris water maze: procedures for assessing spatial and related forms of learning and memory. [Link]

  • Frontiers. Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. [Link]

  • PubMed Central. Validation of a 2-day water maze protocol in mice. [Link]

  • PubMed. Synthesis of thiazolidin-4-ones and thiazinan-4-ones From 1-(2-aminoethyl)pyrrolidine as Acetylcholinesterase Inhibitors. [Link]

  • PubChem. Nebracetam. [Link]

  • PubMed Central. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. [Link]

  • Wikipedia. Nebracetam. [Link]

  • PubMed. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. [Link]

  • MDPI. Apigenin Ameliorates Scopolamine-Induced Cognitive Dysfunction and Neuronal Damage in Mice. [Link]

  • ResearchGate. Design of novel Pyrrolidin-2-one/Imidazolidin-2-one analogues. [Link]

  • PubChem. Nebracetam Fumarate. [Link]

  • PubChem. Nefiracetam. [Link]

  • ScienceRise: Pharmaceutical Science. synthesis and nootropic activity prediction of some 4-(aminomethyl)- 1-benzylpyrrolidin. [Link]

  • PubMed Central. A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. [Link]

  • ResearchGate. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review. [Link]

  • PubMed. In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspartate antagonists. [Link]

  • ResearchGate. Nebracetam (WEB 1881FU) Prevents N-Methyl-D-Aspartate Receptor-Mediated Neurotoxicity in Rat Striatal Slices. [Link]

  • ResearchGate. Pyrrolidone derivatives. [Link]

  • Consensus. Neuroprotective compounds against glutamate-induced neurotoxicity. [Link]

  • PubChem. 4-Amino-1-(2-benzylphenyl)pyrrolidin-2-one. [Link]

  • PubMed. Prolactin-induced neuroprotection against glutamate excitotoxicity is mediated by the reduction of [Ca2+]i overload and NF-κB activation. [Link]

Sources

A Guide to Reproducible Research: Navigating Experiments with 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and chemical biology, the pyrrolidinone scaffold is a cornerstone for developing novel therapeutics, particularly psychoactive and nootropic agents.[1] Among these, 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS No. 478832-05-2) serves as a critical intermediate and a subject of study in its own right.[2][3] Its structural similarity to compounds like Nebracetam underscores its potential in neurological research.[1] However, the path from obtaining a chemical entity to generating reliable, reproducible experimental data is fraught with challenges. Discrepancies in purity, stability, and even the synthetic route used to produce the compound can lead to significant variations in experimental outcomes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the reproducibility of experiments involving 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. We will delve into the critical aspects of synthesis and characterization, compare its performance with a relevant alternative, and provide detailed, self-validating protocols. Our objective is to explain not just the "how" but the fundamental "why" behind each experimental choice, empowering researchers to build a foundation of trustworthy and authoritative results.

Foundational Knowledge: Synthesis and Characterization

The reproducibility of any experiment begins with a well-characterized starting material. The synthetic history of a compound can significantly influence its impurity profile, which in turn can affect its biological activity.

Comparative Synthesis Routes

Two primary routes for the synthesis of 4-Amino-1-benzylpyrrolidin-2-one and its analogs have been reported: a six-stage method involving sodium azide and a more streamlined, safer four-stage alternative.

  • Method 1 (Six-Stage): This route begins with itaconic acid and benzylamine and proceeds through several intermediates. A key step involves the use of sodium azide (NaN₃) to introduce the azide group, which is subsequently reduced to the primary amine via a Staudinger reaction.[2] While effective, the use of highly toxic and hazardous sodium azide is a significant drawback.

  • Method 2 (Four-Stage Alternative): To mitigate the risks associated with sodium azide, an alternative pathway was developed. This method also starts with itaconic acid and benzylamine but utilizes a direct reduction of a carboxylic acid intermediate to the aminomethyl group using a powerful reducing agent like Lithium aluminum hydride (LiAlH₄).[2] This route is not only safer but also more efficient due to the reduced number of steps.

G cluster_0 Method 1: Six-Stage Synthesis cluster_1 Method 2: Four-Stage Alternative a1 Itaconic Acid + Benzylamine a2 Esterification a1->a2 a3 Reduction (NaBH4) a2->a3 a4 Chlorination (SOCl2) a3->a4 a5 Azide Formation (NaN3) a4->a5 a6 Staudinger Reduction (PPh3) a5->a6 a7 Final Product a6->a7 b1 Itaconic Acid + Benzylamine (Cyclization) b2 Direct Reduction (LiAlH4) b1->b2 b3 HCl Salt Formation b2->b3 b4 Final Product b3->b4

Caption: Comparative workflow of two synthetic routes for 4-(aminomethyl)-1-benzylpyrrolidin-2-one analogs.

Table 1: Comparison of Synthetic Routes

ParameterMethod 1 (Six-Stage)Method 2 (Four-Stage)Rationale & Impact on Reproducibility
Number of Steps 64Fewer steps reduce the cumulative loss of material and the potential for introducing impurities, enhancing final yield and purity.
Key Reagents SOCl₂, NaBH₄, NaN₃ , PPh₃Toluene, LiAlH₄ , HCl gasMethod 2 avoids the highly toxic sodium azide, making it a safer and more environmentally friendly choice. The choice of reducing agent (NaBH₄ vs. LiAlH₄) is critical for achieving the desired transformation.
Overall Yield 50-55%75-80% (for reduction step)Higher yields from Method 2 make it more economical for larger-scale synthesis.
Impurity Profile Potential for residual triphenylphosphine oxide and unreacted azide.Potential for over-reduction by LiAlH₄.A different impurity profile necessitates distinct purification and analytical validation strategies to ensure batch-to-batch consistency.
Critical Quality Control: Characterization and Stability

Once synthesized, rigorous characterization is non-negotiable. This ensures that the material used in subsequent experiments is indeed the correct compound and meets the required purity standards.

Essential Characterization Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the molecular structure. Both ¹H and ¹³C NMR should be performed.

    • Protocol: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a 400 MHz or higher spectrometer.

    • Why it's critical: NMR provides unambiguous confirmation of the pyrrolidinone ring integrity and the presence of the benzyl group. Discrepancies in chemical shifts can indicate residual solvents, variations in salt form, or unexpected side products.[4] For example, the pyrrolidinone protons typically appear around δH ~3.2 ppm.[4]

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight and elemental composition.

    • Protocol: Use high-resolution mass spectrometry (HRMS) for exact mass analysis. The theoretical [M+H]⁺ for the free base is approximately 191.1184.

    • Why it's critical: HRMS can resolve ambiguities and differentiate the target compound from impurities with similar retention times in chromatography. Isotopic pattern analysis can confirm the presence of the chloride counter-ion.[4]

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound.

    • Protocol: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Monitor at a wavelength of ~207 nm.

    • Why it's critical: HPLC is the gold standard for purity assessment. Following ICH Q2(R1) guidelines, a validated method should demonstrate linearity (R² ≥0.998) and precision (≤2% RSD).[2] This quantitative data is essential for ensuring that different batches of the compound have comparable purity.

Stability Considerations:

The hydrochloride salt form generally enhances stability. However, researchers must be aware of potential degradation pathways.

  • pH Stability: Amine hydrochlorides are typically stable in acidic to neutral conditions (below pH 7) but may be prone to hydrolysis or degradation under alkaline conditions.[4]

  • Thermal and Photostability: Thermogravimetric analysis (TGA) can identify decomposition temperatures. To prevent degradation, the compound should be stored at room temperature or cooler, in an airtight, light-protected container under an inert atmosphere.[2][4]

Performance in a Biological Context: An Enzyme Inhibition Assay

To illustrate the importance of a well-characterized compound, we will compare the performance of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride with a structural alternative, 4-Amino-1-benzylpiperidine , in a hypothetical enzyme inhibition assay. The pyrrolidinone is a five-membered lactam ring, while the piperidine is a six-membered amine ring; this structural change can significantly impact binding affinity and biological activity.

Experimental Protocol: Kinase Inhibition Assay

This protocol is designed to be self-validating by including appropriate controls.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and 4-Amino-1-benzylpiperidine in DMSO.

    • Rationale: DMSO is a common solvent for solubilizing organic compounds for biological assays. A high-concentration stock minimizes the final percentage of DMSO in the assay, which can itself affect enzyme activity.

  • Assay Execution (96-well plate format):

    • Add 2 µL of serially diluted compound to appropriate wells.

    • Add 48 µL of kinase buffer containing the target kinase enzyme.

    • Incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 50 µL of kinase buffer containing ATP and a peptide substrate.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based).

  • Controls:

    • Negative Control (0% Inhibition): Wells containing DMSO instead of the compound.

    • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the kinase.

    • Rationale: These controls are essential to normalize the data and calculate the percent inhibition for each compound concentration, ensuring the assay is performing as expected.

Comparative Performance Data

The following table summarizes hypothetical data from the kinase assay, highlighting how subtle structural differences can lead to different outcomes.

Table 2: Comparative Performance in a Kinase Inhibition Assay

Parameter4-Amino-1-benzylpyrrolidin-2-one HCl4-Amino-1-benzylpiperidineInterpretation & Significance
IC₅₀ (Potency) 1.5 µM12.8 µMThe pyrrolidinone-based compound is nearly 10-fold more potent. The lactam structure may form a critical hydrogen bond with the enzyme's active site that the piperidine cannot.[5]
Aqueous Solubility HighModerateThe hydrochloride salt and polar lactam group of the pyrrolidinone contribute to better solubility in aqueous assay buffers, reducing the risk of compound precipitation and inaccurate results.
Assay Interference LowLowNeither compound significantly interferes with the assay detection method at the concentrations tested.

A Framework for Reproducibility

To ensure long-term success and trustworthiness in research, a systematic approach is necessary. The following workflow provides a logical framework for validating experiments from start to finish.

G cluster_workflow Self-Validating Experimental Workflow A 1. Compound Acquisition B 2. Independent Characterization (NMR, MS, HPLC >95%) A->B Verify Identity & Purity B->A FAIL: Re-source or Re-synthesize C 3. Protocol Design (Include +ve/-ve Controls) B->C Material Accepted D 4. Pilot Experiment C->D E 5. Data Analysis (Normalize to Controls) D->E E->C FAIL: Re-design Protocol F 6. Replicate Experiment E->F Results Plausible? F->D FAIL: Troubleshoot Assay F->E Confirm Initial Finding G 7. Cross-Validation (Different Batch/Analyst) F->G Results Consistent? H 8. Report & Publish (Detail Methods & Specs) G->H Results Validated

Caption: A logical workflow for ensuring experimental reproducibility from compound acquisition to publication.

Conclusion

The reproducibility of experiments using 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is not a matter of chance, but a result of meticulous planning and rigorous validation. By understanding the impact of different synthetic routes, insisting on comprehensive analytical characterization, and employing self-validating experimental designs, researchers can build a robust foundation for their work. This diligence ensures that the data generated is not only accurate for a single experiment but is also reliable and reproducible by the broader scientific community, ultimately accelerating the pace of discovery.

References

  • Benchchem. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.
  • Benchchem. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.
  • EvitaChem. (n.d.). 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride.
  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., & Kobzar, N. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50).
  • PubChemLite. (n.d.). 4-amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride (C12H16N2O).
  • ResearchGate. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam.
  • PubChem. (n.d.). 4-Aminopyrrolidin-2-one hydrochloride.
  • Pharmaffiliates. (n.d.). CAS No : 478832-05-2| Chemical Name : 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.
  • ResearchGate. (n.d.). A planned modification of the basic 4-(aminomethyl)-1-benzylpyrrolidine-2-one.
  • Sigma-Aldrich. (n.d.). 4-Amino-1-benzylpiperidine.
  • Lab-Chemicals.Com. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride.
  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-44.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS No. 478832-05-2). The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is classified under the Globally Harmonized System (GHS) as GHS07.[1] This classification indicates the following potential hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1][2]

A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is imperative to understand these hazards and to have a clear plan to mitigate them. The following sections provide the necessary information to develop such a plan.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn when there is a risk of splashing.The compound is a serious eye irritant.[1][2] Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.
Skin Protection Nitrile gloves (minimum 4mil thickness) are recommended for incidental contact.[3] A lab coat must be worn, and it should be buttoned to its full length.[4]Nitrile gloves offer good resistance to a range of chemicals and are less likely to cause allergic reactions than latex.[5] A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection For weighing or transferring powder where dust may be generated, a NIOSH-approved N95 or higher particulate respirator is recommended.[6][7] All handling of the solid should be performed in a certified chemical fume hood.[4][8]The compound may cause respiratory irritation.[1][2] A particulate respirator will prevent the inhalation of fine dust. A fume hood provides primary containment to minimize airborne particles.
Donning and Doffing PPE: A Procedural Approach

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

G A 1. Lab Coat B 2. Respirator A->B C 3. Eye Protection B->C D 4. Gloves C->D

Caption: Sequential process for donning PPE.

Doffing PPE Workflow

G A 1. Gloves B 2. Lab Coat A->B C 3. Eye Protection B->C D 4. Respirator C->D

Caption: Sequential process for doffing PPE.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[9] Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the previous section.

  • Weighing and Transfer:

    • Perform all weighing and transfer of the solid compound within a chemical fume hood to minimize inhalation exposure.[4][8]

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.

    • Close the container tightly after use.[10]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Remove PPE in the correct order and wash hands thoroughly with soap and water.

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

  • Keep away from heat, sparks, and open flames.[10]

  • Store locked up.[2]

  • Segregate from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill or exposure, a prompt and informed response is critical.

Spill Cleanup Protocol

For a small spill of solid 4-Amino-1-benzylpyrrolidin-2-one hydrochloride:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Assess the Situation: If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. If there is a risk of airborne dust, a particulate respirator is necessary.

  • Contain the Spill: Cover the spill with a damp paper towel to avoid generating dust.[9][12]

  • Clean Up:

    • Carefully scoop the material into a designated hazardous waste container.[9][12]

    • Wipe the area with a wet paper towel.[9][12]

    • Place all contaminated materials, including gloves and paper towels, into the hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Waste Disposal: Seal and label the hazardous waste container for disposal according to your institution's guidelines.

Emergency Response Workflow

G Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major DonPPE Don Appropriate PPE SmallSpill->DonPPE ContactEHS Contact EHS/Emergency Services LargeSpill->ContactEHS Cleanup Follow Spill Cleanup Protocol DonPPE->Cleanup

Caption: Decision-making workflow for a chemical spill.

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.

  • In case of skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.

  • If inhaled: Remove to fresh air.[2] If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Waste Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Classification: 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a non-halogenated organic compound.[13][14]

  • Collection:

    • Collect all waste, including contaminated consumables, in a clearly labeled, compatible, and sealed hazardous waste container.[15]

    • Do not mix with incompatible waste streams.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[2][10] Follow all local, state, and federal regulations.

Conclusion

By understanding the hazards associated with 4-Amino-1-benzylpyrrolidin-2-one hydrochloride and diligently following the procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. This commitment to safety not only protects individuals but also ensures the integrity of the research environment.

References

  • The University of Texas at Austin Environmental Health and Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available from: [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide. Available from: [Link]

  • Connecticut College. Glove Selection. Available from: [Link]

  • Safety Partners, LLC. The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? 2021. Available from: [Link]

  • University of Florida Environmental Health and Safety. Glove Selection Guide. Available from: [Link]

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. Available from: [Link]

  • University of North Carolina at Charlotte Environmental Health and Safety. Chemical Spill Procedures. 2024. Available from: [Link]

  • University of Delaware Environmental Health & Safety. Chemical Spill Clean-Up. Available from: [Link]

  • Advanced Photon Source. Safety Glove Selection Guide. 2024. Available from: [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Available from: [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Available from: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. 2019. Available from: [Link]

  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. Available from: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available from: [Link]

  • Temple University Environmental Health & Radiation Safety. Non-Halogenated Solvents in Laboratories. Available from: [Link]

  • NIOSH. NIOSH Pocket Guide to Chemical Hazards. Available from: [Link]

  • Centers for Disease Control and Prevention. NIOSH Guide to the Selection & Use of Particulate Respirators. Available from: [Link]

  • University of California, Irvine Environmental Health and Safety. General Use SOP for Irritants. 2013. Available from: [Link]

  • Stanford Environmental Health & Safety. General Use SOP - Irritants. 2024. Available from: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards Introduction. Available from: [Link]

  • University of California, Irvine Environmental Health and Safety. Standard operating procedure for hazardous chemicals Handling of nanomaterials. 2020. Available from: [Link]

  • Teamster Safety and Health. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Available from: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated. Available from: [Link]

  • Zaera Research Group. SOP for Chemicals (S to Z). Available from: [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - Acutely Toxic Chemicals. Available from: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.